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  • Product: (3S,4R)-4-(dimethylamino)oxolan-3-ol
  • CAS: 1932219-63-0

Core Science & Biosynthesis

Foundational

(3S,4R)-4-(dimethylamino)oxolan-3-ol physical and chemical properties

An In-depth Technical Guide to (3S,4R)-4-(dimethylamino)oxolan-3-ol Abstract (3S,4R)-4-(dimethylamino)oxolan-3-ol is a chiral substituted tetrahydrofuran derivative featuring a vicinal, or 1,2-, amino alcohol functional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3S,4R)-4-(dimethylamino)oxolan-3-ol

Abstract

(3S,4R)-4-(dimethylamino)oxolan-3-ol is a chiral substituted tetrahydrofuran derivative featuring a vicinal, or 1,2-, amino alcohol functional group arrangement with a defined trans stereochemistry. The tetrahydrofuran (oxolane) ring is a prevalent scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including improved solubility and metabolic stability, when incorporated into drug candidates. The presence of both a hydrogen-bond-donating alcohol and a basic dimethylamino group makes this molecule a versatile building block for creating complex molecular architectures with specific three-dimensional orientations. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of (3S,4R)-4-(dimethylamino)oxolan-3-ol, its logical synthesis, expected spectroscopic characteristics, and its potential applications in modern drug discovery and development.

Molecular Structure and Physicochemical Properties

The structure of (3S,4R)-4-(dimethylamino)oxolan-3-ol is characterized by a five-membered saturated ether ring (oxolane). The substituents at the C3 and C4 positions, a hydroxyl group and a dimethylamino group respectively, are in a trans configuration relative to each other. This specific stereochemistry is crucial for its application as a chiral building block, where precise spatial arrangement is necessary for selective interaction with biological targets.

General Properties

While specific experimental data for the (3S,4R) stereoisomer is not widely published, data for the general structure (CAS No. 10295-90-6) provides a baseline for its physical properties. It is expected to be a liquid or low-melting solid at room temperature.

Table 1: Physical and Chemical Properties of 4-(dimethylamino)oxolan-3-ol

Property Value Source
Molecular Formula C₆H₁₃NO₂ [1]
Molecular Weight 131.17 g/mol [1]
Exact Mass 131.094629 g/mol Calculated
CAS Number 10295-90-6 (unspecified stereochemistry) [1]
Density 1.08 g/cm³ [1]
Boiling Point 226.7 °C at 760 mmHg [1]
Flash Point 90.9 °C [1]
Polar Surface Area (PSA) 32.7 Ų [1]
Predicted XLogP3 -0.69 [1]

| Appearance | Colorless to pale yellow liquid (predicted) |[2] |

Note: The quantitative data in this table is sourced from a commercial supplier for a product of unspecified stereochemistry and should be considered representative.[1] Properties for the specific (3S,4R) enantiomer, such as optical rotation, may differ.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of chiral amino alcohols is a well-established field in organic chemistry. A logical and efficient route to (3S,4R)-4-(dimethylamino)oxolan-3-ol involves the stereospecific ring-opening of a suitable chiral epoxide precursor with dimethylamine. The trans stereochemistry of the final product is a direct consequence of the Sₙ2 mechanism of epoxide opening, which proceeds with an inversion of configuration at the site of nucleophilic attack.

A plausible precursor for this synthesis is (3S,4R)-epoxytetrahydrofuran. The nucleophilic attack of dimethylamine would preferentially occur at the C4 position, leading to the desired (3S,4R) product.

Synthesis_Pathway cluster_caption Fig. 1: Proposed synthesis via epoxide ring-opening. Epoxide (3S,4R)-Epoxytetrahydrofuran Transition Sₙ2 Transition State Epoxide->Transition Nucleophilic Attack Dimethylamine Dimethylamine (HN(CH3)2) Product (3S,4R)-4-(dimethylamino)oxolan-3-ol Transition->Product Ring Opening

Caption: Proposed synthesis via epoxide ring-opening.

Experimental Protocol (General Methodology):

  • Reaction Setup: To a solution of the chiral epoxide precursor in a suitable polar aprotic solvent (e.g., THF, isopropanol) in a sealed pressure vessel, add an excess of dimethylamine (either as a solution in a solvent like THF or as condensed gas).

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 60-100 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent any excess pressure. Remove the solvent and excess dimethylamine under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent and purify using column chromatography or distillation to yield the pure product.

Chemical Reactivity

The chemical behavior of (3S,4R)-4-(dimethylamino)oxolan-3-ol is dictated by its two primary functional groups:

  • Secondary Alcohol (-OH): This group can undergo standard alcohol reactions such as oxidation to a ketone, esterification with carboxylic acids or acyl chlorides, and etherification (e.g., Williamson ether synthesis).

  • Tertiary Amine (-N(CH₃)₂): The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It readily forms salts with acids and can be quaternized by reacting with alkyl halides.

Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra for (3S,4R)-4-(dimethylamino)oxolan-3-ol, this section provides a predicted analysis based on its structure and data from analogous compounds.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ ~ 4.0-3.5 ppm (m, 4H): Complex multiplet signals corresponding to the protons on the tetrahydrofuran ring (H2, H3, H4, H5). The protons adjacent to the oxygen atom (H2 and H5) are expected to be the most deshielded.

  • δ ~ 2.5-2.3 ppm (s, 6H): A sharp singlet corresponding to the six equivalent protons of the two methyl groups of the dimethylamino moiety.

  • δ (variable) (br s, 1H): A broad singlet for the hydroxyl proton. Its chemical shift is concentration and solvent-dependent and it may exchange with D₂O.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • δ ~ 75-70 ppm: Signal for the carbon atom bearing the hydroxyl group (C3).

  • δ ~ 72-68 ppm: Signals for the carbons adjacent to the ring oxygen (C2 and C5).

  • δ ~ 65-60 ppm: Signal for the carbon atom bearing the dimethylamino group (C4).

  • δ ~ 45-40 ppm: Signal for the two equivalent methyl carbons of the dimethylamino group.

NMR_Prediction cluster_structure Structure & Numbering cluster_h1 Predicted ¹H NMR Signals cluster_c13 Predicted ¹³C NMR Signals mol H_NMe N(CH₃)₂: ~2.4 ppm (singlet, 6H) H_Ring Ring CH/CH₂: ~3.5-4.0 ppm (multiplets, 4H) H_OH OH: variable (broad singlet, 1H) C_NMe N(CH₃)₂: ~42 ppm C_Ring Ring Carbons (C2, C3, C4, C5): ~60-75 ppm

Caption: Predicted key signals in NMR spectra.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 131. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 116) or cleavage adjacent to the amino or alcohol groups.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be the base peak at m/z = 132.

Infrared (IR) Spectroscopy
  • ~3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

  • ~2950-2850 cm⁻¹ (strong): C-H stretching from the alkyl groups on the ring and the N-methyl groups.

  • ~1100 cm⁻¹ (strong): C-O-C stretching from the tetrahydrofuran ether linkage.

  • ~1050 cm⁻¹ (medium): C-N stretching vibration.

Applications in Drug Discovery and Development

The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for phenyl or cyclohexyl rings to improve physicochemical properties such as solubility and metabolic stability.[6] The introduction of amino and hydroxyl groups provides vectors for further chemical modification and key interaction points (hydrogen bond donors and acceptors) for binding to biological targets.

Derivatives of 3-amino-tetrahydrofuran have been investigated for a variety of therapeutic applications:

  • Anticoagulants: The rigid tetrahydrofuran core is used to orient substituents for optimal interaction with the S1 and S4 pockets of the Factor Xa active site, a key enzyme in the blood coagulation cascade.[2]

  • Psychotropic Agents: Novel tetracyclic systems incorporating a tetrahydrofuran moiety have been evaluated as potential broad-spectrum agents for treating psychosis, anxiety, and depression.[7]

  • Antiviral Agents: The chiral parent compound, 3-hydroxytetrahydrofuran, is a crucial intermediate in the synthesis of several launched HIV protease inhibitors, such as amprenavir and fosamprenavir.[8] This highlights the importance of the substituted tetrahydrofuran scaffold in developing effective antiviral therapies.

The specific (3S,4R) stereochemistry of the title compound makes it an attractive chiral building block for the enantioselective synthesis of complex drug candidates, where precise control over the three-dimensional structure is paramount for achieving desired efficacy and safety profiles.

Safety and Handling

  • Potential Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

Conclusion

(3S,4R)-4-(dimethylamino)oxolan-3-ol is a valuable chiral building block with significant potential for application in pharmaceutical research and development. Its well-defined stereochemistry and the presence of versatile alcohol and amine functional groups on a medicinally relevant tetrahydrofuran scaffold make it an ideal starting point for the synthesis of novel therapeutic agents. While detailed experimental data for this specific isomer is scarce in public literature, its properties can be reliably predicted based on established chemical principles and data from analogous structures. Further investigation and characterization of this compound are warranted to fully unlock its potential in the creation of next-generation therapeutics.

References

  • Supporting informationRNP-1107-701. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0229441). (n.d.). NP-MRD. Retrieved March 7, 2026, from [Link]

  • Pfizer Inc. (2012). WO 2012/069948 A1. World Intellectual Property Organization.
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  • 3-Hydroxytetrahydrofuran. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Trans-4-Amino-Tetrahydro-Furan-3-Ol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025, November 6). ResearchGate. Retrieved March 7, 2026, from [Link]

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  • Fernandez-Garcia, J., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(8), 2842-55. Retrieved March 7, 2026, from [Link]

  • Recio, R., et al. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. Tetrahedron, 123, 132924. Retrieved March 7, 2026, from [Link]

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  • Henderson, S. T. (2008). Combinations of medium chain triglycerides and therapeutic agents for the treatment and prevention of alzheimers disease and other diseases resulting from reduced neuronal metabolism (U.S. Patent Application No. US20080009467A1). Google Patents.
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  • Thomas, A. A., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Journal of Medicinal Chemistry, 57(21), 8848-8857. Retrieved March 7, 2026, from [Link]

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  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved March 7, 2026, from [Link]

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Sources

Exploratory

(3S,4R)-4-(dimethylamino)oxolan-3-ol crystal structure and stereochemistry

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (3S,4R)-4-(dimethylamino)oxolan-3-ol Abstract (3S,4R)-4-(dimethylamino)oxolan-3-ol is a chiral molecule featuring a substituted tetrahydrofuran...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (3S,4R)-4-(dimethylamino)oxolan-3-ol

Abstract

(3S,4R)-4-(dimethylamino)oxolan-3-ol is a chiral molecule featuring a substituted tetrahydrofuran (oxolane) ring, a core structure of interest in medicinal chemistry. The precise three-dimensional arrangement of its functional groups—a hydroxyl and a dimethylamino moiety—is critical for its biological activity and physicochemical properties. This guide provides a comprehensive framework for understanding the stereochemistry and determining the single-crystal X-ray structure of this specific diastereomer. While a solved crystal structure for this exact compound is not publicly available as of this writing, this document outlines the definitive experimental workflows required to produce, characterize, and analyze it. We present the foundational principles of its stereoisomerism, a detailed protocol for structural elucidation via X-ray crystallography, and the complementary spectroscopic methods necessary for full characterization, thereby establishing a self-validating system for its analysis.

Introduction: The Structural Significance of Substituted Oxolanes

The oxolane, or tetrahydrofuran, ring is a prevalent scaffold in numerous natural products and synthetic pharmaceuticals. Its non-planar, flexible nature allows it to present substituents in well-defined spatial vectors, making it a valuable building block for designing molecules that interact with biological targets like enzymes and receptors. The introduction of chiral centers, as seen in (3S,4R)-4-(dimethylamino)oxolan-3-ol, imparts specific stereochemical properties that can govern molecular recognition. One enantiomer may exhibit potent therapeutic effects while another could be inactive or even toxic.[1][2] Therefore, the unambiguous determination of both relative and absolute stereochemistry is a cornerstone of drug development and chemical research.

The title compound possesses two chiral centers at the C3 and C4 positions. The (3S,4R) designation specifies a single, distinct diastereomer out of four possible stereoisomers. This guide will first explore the relationships between these isomers and then detail the definitive methodology for confirming this structure in the solid state.

Decoding the Stereochemistry

The molecule has the formula C₆H₁₃NO₂ and contains two stereogenic centers. This gives rise to 2² = 4 possible stereoisomers, which exist as two pairs of enantiomers.

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light.

  • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties.

The four stereoisomers of 4-(dimethylamino)oxolan-3-ol are:

  • (3S,4R) and (3R,4S) : This is one enantiomeric pair. The substituents are on opposite sides of the ring plane (trans configuration).

  • (3S,4S) and (3R,4R) : This is the second enantiomeric pair. The substituents are on the same side of the ring plane (cis configuration).

The relationship between the (3S,4R) isomer and the others is diastereomeric, meaning they can be separated by standard chromatographic techniques like HPLC.[3]

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers 3S,4R 3S,4R 3R,4S 3R,4S 3S,4R->3R,4S Enantiomers 3S,4S 3S,4S 3S,4R->3S,4S Diastereomers 3R,4R 3R,4R 3S,4R->3R,4R Diastereomers 3R,4S->3S,4S Diastereomers 3R,4S->3R,4R Diastereomers 3S,4S->3R,4R Enantiomers workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-Ray Diffraction & Analysis A Racemic Synthesis B Chiral Separation (HPLC) A->B C Purity Verification (>99%) B->C D Screen Solvents C->D E Grow Single Crystals (Slow Evaporation) D->E F Select High-Quality Crystal E->F G Data Collection F->G H Structure Solution & Refinement G->H I Data Validation & Interpretation H->I

Figure 2: Experimental workflow for crystal structure determination.

Synthesis and Chiral Purification

The first requirement is a chemically and, most importantly, enantiomerically pure sample of (3S,4R)-4-(dimethylamino)oxolan-3-ol.

Protocol:

  • Synthesis: A potential synthetic route begins with a commercially available chiral starting material, such as (S)-3-hydroxytetrahydrofuran. [4][5]The synthesis could proceed via oxidation to the ketone, followed by stereoselective reductive amination. Alternatively, a racemic synthesis followed by chiral separation is often more practical.

  • Chiral Separation: The diastereomeric mixture must be resolved. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method. [1] * Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for separating a wide range of chiral compounds.

    • Method Development: A screening of mobile phases (e.g., hexane/isopropanol, or polar organic modes) is performed to achieve baseline separation (Resolution > 1.5) of the (3S,4R)/(3R,4S) enantiomers from the (3S,4S)/(3R,4R) enantiomers.

    • Preparative Chromatography: The optimized method is scaled up to isolate a sufficient quantity (>100 mg) of the desired (3S,4R) isomer.

  • Purity Analysis: The enantiomeric excess (ee) of the isolated fraction must be confirmed to be >99% using the analytical chiral HPLC method. Chemical purity should be confirmed by ¹H NMR and LC-MS.

Single Crystal Growth

The growth of a single, well-ordered crystal suitable for diffraction is often the most challenging step. The goal is to produce a crystal with dimensions of approximately 0.1-0.3 mm in each direction, free of cracks and defects.

Protocol:

  • Solvent Screening: Dissolve small amounts (~5-10 mg) of the purified compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexane) to find one in which the compound has moderate solubility.

  • Slow Evaporation (Primary Method):

    • Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

    • Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • The gradual increase in concentration allows molecules to deposit onto a growing lattice in an ordered fashion.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction and Analysis

Once a suitable crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer.

Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope, mounted on a loop or glass fiber, and placed on the diffractometer's goniometer head, where it is typically cooled in a stream of nitrogen gas (~100 K) to minimize thermal vibrations.

  • Data Collection: The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, producing a pattern of reflections whose intensities and positions are measured.

  • Structure Solution: The reflection data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined.

  • Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy. This iterative process minimizes the difference between the observed diffraction pattern and the one calculated from the model.

Upon successful refinement, the analysis will yield a set of crystallographic data.

Table 1: Representative Crystallographic Data Table for (3S,4R)-4-(dimethylamino)oxolan-3-ol

ParameterExpected Value / InformationCausality & Significance
Chemical FormulaC₆H₁₃NO₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight131.17 g/mol Used for density calculation.
Crystal Systeme.g., Orthorhombic, MonoclinicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁2₁2₁ (Chiral)Defines the symmetry elements within the unit cell. Must be a chiral (non-centrosymmetric) space group for an enantiopure compound.
a, b, c (Å)To be determined (TBD)Dimensions of the unit cell.
α, β, γ (°)TBDAngles of the unit cell.
Volume (ų)TBDVolume of a single unit cell.
ZTBD (e.g., 4)Number of molecules per unit cell.
Calculated Density (g/cm³)TBDTheoretical density based on unit cell contents.
R-factor / wR₂< 0.05 / < 0.15Measures of the agreement between the crystallographic model and the experimental data. Lower values indicate a better fit.
Flack Parameter~0.0(1)A critical value for confirming absolute stereochemistry. A value near zero for the known configuration confirms the (3S,4R) assignment. [6]

Spectroscopic Characterization as a Validating System

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are essential for characterizing the bulk material and providing complementary, self-validating data. [7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each proton and carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Insights
-N(CH₃)₂~2.3 (singlet, 6H)~42A characteristic singlet confirms the two equivalent methyl groups of the dimethylamino moiety.
H3 (CH-OH)~4.2 (multiplet, 1H)~75The chemical shift is indicative of a proton on a carbon bearing a hydroxyl group.
H4 (CH-N)~3.0 (multiplet, 1H)~68The chemical shift reflects the influence of the adjacent nitrogen atom.
-OHBroad, variable-A broad, exchangeable proton signal.
Oxolane CH₂3.7 - 4.0 (multiplets)~70 (C5), ~65 (C2)Complex multiplets for the ring protons. The coupling constant between H3 and H4 (J₃,₄) would be small (~2-4 Hz), confirming the trans relationship.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

  • O-H Stretch: A strong, broad band around 3400 cm⁻¹ is characteristic of the hydroxyl group and indicates hydrogen bonding.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • C-O Stretch: A strong band in the 1100-1050 cm⁻¹ region corresponds to the C-O-C ether linkage of the oxolane ring.

  • C-N Stretch: A band in the 1250-1020 cm⁻¹ region is expected for the C-N bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): For C₆H₁₃NO₂, the expected exact mass would be determined. Using Electrospray Ionization (ESI), the [M+H]⁺ ion at m/z 132.10 would be the prominent peak.

  • Fragmentation: Common fragmentation pathways would include the loss of water (-18) from the molecular ion or cleavage of the oxolane ring.

Conclusion

The structural and stereochemical integrity of (3S,4R)-4-(dimethylamino)oxolan-3-ol is paramount to its application in research and development. This guide establishes the authoritative framework for its definitive characterization. By integrating stereoselective synthesis or chiral separation with high-resolution spectroscopic analysis and, most critically, single-crystal X-ray diffraction, researchers can achieve an unambiguous assignment of its three-dimensional structure. The protocols described herein represent a self-validating system, where the results from NMR, IR, and MS provide corroborating evidence for the definitive solid-state structure revealed by crystallography. This rigorous approach ensures the scientific integrity required for advancing the development of molecules containing this important chiral scaffold.

References

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Foundational

Mastering the Solubility Profile of (3S,4R)-4-(dimethylamino)oxolan-3-ol: A Technical Guide for Drug Development

Abstract In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug's bioavailability and overall therapeutic efficacy. This guide provides an in-depth exploration of the methodologies and theoretical underpinnings for characterizing the solubility profile of (3S,4R)-4-(dimethylamino)oxolan-3-ol, a novel chemical entity with potential therapeutic applications. While specific experimental data for this compound is not publicly available, this document serves as a rigorous framework for researchers, scientists, and drug development professionals to systematically evaluate its solubility in a range of relevant organic solvents. The principles and protocols detailed herein are universally applicable to the characterization of other novel small molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of preformulation studies.[1][2] A compound's solubility profile dictates its dissolution rate, which in turn significantly influences its absorption and, ultimately, its bioavailability.[3][4] Poor solubility can lead to a cascade of developmental hurdles, including unreliable in vitro assay results, underestimated toxicity, and difficulties in formulating a viable dosage form.[2]

This guide focuses on the systematic determination of the solubility of (3S,4R)-4-(dimethylamino)oxolan-3-ol in a variety of organic solvents. The selection of organic solvents is crucial as they are integral to many stages of pharmaceutical development, from synthesis and purification to the preparation of stock solutions for biological screening and the formulation of non-aqueous dosage forms.[5] Understanding how this compound behaves in different solvent environments provides invaluable insights into its polarity, potential for intermolecular interactions, and suitability for various processing and formulation strategies.

(3S,4R)-4-(dimethylamino)oxolan-3-ol is a chiral molecule containing a tetrahydrofuran ring, a hydroxyl group, and a dimethylamino group. These functional groups suggest a moderate degree of polarity and the potential for hydrogen bonding, which will be key factors influencing its solubility.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new interactions between the solute and solvent molecules.[7]

Several key factors govern the solubility of an organic compound:

  • Polarity: The presence of polar functional groups, such as the hydroxyl (-OH) and dimethylamino (-N(CH3)2) groups in our target molecule, increases polarity and the likelihood of solubility in polar solvents.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen of the dimethylamino group and the oxygen of the tetrahydrofuran ring can act as hydrogen bond acceptors. The ability to form hydrogen bonds with solvent molecules significantly enhances solubility in protic solvents like alcohols.

  • Molecular Size and Shape: Generally, for a homologous series of compounds, as the carbon chain length increases, the non-polar character of the molecule dominates, leading to decreased solubility in polar solvents.

  • Crystalline Structure: For solid compounds, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy of solvation. Polymorphism, the existence of different crystalline forms, can lead to different solubility profiles.[8]

It is also crucial to distinguish between kinetic and thermodynamic solubility .[1][9][10]

  • Kinetic solubility refers to the concentration of a compound at the point of precipitation from a supersaturated solution, often measured in high-throughput screening assays.[1][11]

  • Thermodynamic solubility , or equilibrium solubility, is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[1][11] This is the true measure of solubility and is the focus of the methodologies described in this guide.

Strategic Selection of Organic Solvents

A comprehensive solubility profile requires testing in a diverse range of organic solvents. The chosen solvents should span a spectrum of polarities and chemical functionalities to provide a holistic understanding of the solute's behavior. The following table outlines a recommended panel of organic solvents for the initial solubility screening of (3S,4R)-4-(dimethylamino)oxolan-3-ol.

Solvent Solvent Class Polarity (Dielectric Constant, ε) Rationale for Inclusion
Methanol Polar Protic32.7Highly polar, capable of hydrogen bonding. Often a good starting point.
Ethanol Polar Protic24.5Similar to methanol but slightly less polar. Widely used in pharmaceutical formulations.
Isopropanol Polar Protic19.9Less polar than ethanol, provides insight into the effect of increasing alkyl chain length.
Acetonitrile Polar Aprotic37.5High polarity but lacks hydrogen bond donating ability.[7]
Acetone Polar Aprotic20.7Moderately polar solvent.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7A highly polar aprotic solvent, excellent for dissolving a wide range of compounds.[7]
Tetrahydrofuran (THF) Polar Aprotic7.5Structurally similar to the oxolane ring of the target molecule.
Dichloromethane (DCM) Nonpolar9.1A common nonpolar solvent used in organic synthesis and extraction.[5]
Toluene Nonpolar2.4Aromatic, nonpolar solvent.[5]
n-Hexane Nonpolar1.9A very nonpolar alkane solvent, represents the extreme end of the polarity spectrum.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13][14] It is a robust and reliable technique that involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Materials and Equipment
  • (3S,4R)-4-(dimethylamino)oxolan-3-ol (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solution and Calibration Curve:

    • Accurately weigh a known amount of (3S,4R)-4-(dimethylamino)oxolan-3-ol and dissolve it in a suitable solvent (one in which it is freely soluble, e.g., DMSO or Methanol) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve of detector response versus concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid (3S,4R)-4-(dimethylamino)oxolan-3-ol to a series of vials. A visual excess of solid material should be present throughout the experiment.

    • Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[15] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[12] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent artificially high solubility readings.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Analysis and Quantification:

    • Analyze the diluted samples using the validated HPLC method.

    • Determine the concentration of (3S,4R)-4-(dimethylamino)oxolan-3-ol in the diluted samples by interpolating their detector response on the calibration curve.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Self-Validating System and Quality Control
  • Purity of Compound and Solvents: Ensure the purity of the test compound and solvents to avoid erroneous results.[12]

  • Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment.[12]

  • Equilibrium Confirmation: As mentioned, analyze samples at multiple time points to confirm that equilibrium has been reached.

  • Solid-State Analysis: After the experiment, it is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations that may have occurred during the experiment.[8]

  • Method Validation: The analytical method (HPLC) used for quantification should be validated for linearity, accuracy, precision, and specificity.[16][17]

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table, allowing for easy comparison across the different solvents.

Table 1: Hypothetical Solubility of (3S,4R)-4-(dimethylamino)oxolan-3-ol in Selected Organic Solvents at 25 °C

Solvent Solubility (mg/mL) Solubility (mol/L)
Methanol> 200> 1.52
Ethanol1501.14
Isopropanol850.65
Acetonitrile1200.91
Acetone950.72
Dimethyl Sulfoxide (DMSO)> 200> 1.52
Tetrahydrofuran (THF)1801.37
Dichloromethane (DCM)150.11
Toluene< 1< 0.008
n-Hexane< 0.1< 0.0008

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data: The hypothetical data suggests that (3S,4R)-4-(dimethylamino)oxolan-3-ol is highly soluble in polar protic and aprotic solvents, which is consistent with the presence of polar functional groups capable of hydrogen bonding. The solubility decreases as the polarity of the solvent decreases, with very low solubility in nonpolar hydrocarbon solvents. The high solubility in THF could be attributed to the structural similarity between the solvent and the oxolane ring of the solute.

Visualizing the Workflow

A clear visual representation of the experimental workflow can aid in understanding and execution.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution & Calibration Standards B Add Excess Solid to Vials C Add Solvents to Vials D Equilibrate on Shaker (24-72h, constant T) C->D Start Equilibration E Collect & Filter Supernatant D->E F Dilute Sample E->F G HPLC Analysis F->G Analyze H Calculate Solubility G->H

Caption: Experimental workflow for the shake-flask solubility determination.

High-Throughput Screening for Early-Stage Discovery

In the early phases of drug discovery, where compound availability is limited and speed is essential, high-throughput solubility screening methods can be employed.[18][19][20] These methods, often based on techniques like laser nephelometry or UV spectroscopy in microtiter plates, provide a rapid assessment of kinetic solubility.[20][21][22] While not a substitute for thermodynamic solubility determination, they are invaluable for ranking and prioritizing compounds for further development.[18][23]

HTS_Workflow A Prepare Compound Stock (e.g., 10 mM in DMSO) C Add Stock Solution to Solvents (creates supersaturation) A->C B Dispense Solvents into 96-well Plate B->C D Incubate & Shake C->D E Measure Precipitation (e.g., Nephelometry, UV-Vis) D->E F Determine Kinetic Solubility E->F

Caption: A generalized workflow for high-throughput kinetic solubility screening.

Conclusion and Future Directions

A thorough understanding of the solubility profile of (3S,4R)-4-(dimethylamino)oxolan-3-ol is a critical step in its journey as a potential drug candidate. The methodologies and theoretical considerations outlined in this guide provide a robust framework for obtaining high-quality, reliable solubility data in a range of organic solvents. This information will be instrumental in guiding synthetic route optimization, formulation development, and the design of subsequent preclinical studies. As the development of this compound progresses, further studies, such as determining its pH-solubility profile in aqueous buffers and its solubility in biorelevant media, will be essential to fully characterize its biopharmaceutical properties.

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Exploratory

Thermal stability and degradation of (3S,4R)-4-(dimethylamino)oxolan-3-ol

An In-depth Technical Guide to the Thermal Stability and Degradation of (3S,4R)-4-(dimethylamino)oxolan-3-ol Executive Summary (3S,4R)-4-(dimethylamino)oxolan-3-ol is a substituted amino alcohol built on an oxolane (tetr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability and Degradation of (3S,4R)-4-(dimethylamino)oxolan-3-ol

Executive Summary

(3S,4R)-4-(dimethylamino)oxolan-3-ol is a substituted amino alcohol built on an oxolane (tetrahydrofuran) scaffold. Such structures are valuable chiral building blocks in medicinal chemistry and drug development.[1][2] The intrinsic stability of any pharmaceutical intermediate or active pharmaceutical ingredient (API) is a cornerstone of drug safety, efficacy, and shelf-life. Understanding how a molecule behaves under thermal stress is critical for defining storage conditions, anticipating potential degradation products, and developing robust formulations.

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation of (3S,4R)-4-(dimethylamino)oxolan-3-ol. We will dissect the molecule's structural liabilities, propose potential degradation pathways, and present a multi-faceted analytical strategy. This guide furnishes detailed, field-proven experimental protocols for thermal analysis (TGA, DSC) and forced degradation studies, enabling researchers to build a complete stability profile. The methodologies described herein are designed to be self-validating and adhere to the principles outlined in international regulatory guidelines.[3]

Introduction to Stability in Drug Development

The Role of Chiral Amino Alcohols in Pharmaceuticals

The oxolane ring is a common motif in medicinal chemistry, often used to modulate physicochemical properties like aqueous solubility and metabolic stability.[2][4] The presence of chiral centers and functional groups—specifically a secondary alcohol and a tertiary amine—makes (3S,4R)-4-(dimethylamino)oxolan-3-ol a versatile intermediate for synthesizing more complex molecules. However, these same functional groups represent potential sites for chemical degradation, which can lead to loss of potency and the formation of potentially toxic impurities.

The Critical Importance of Stability Profiling

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to ensure that a drug substance or product remains within its specifications throughout its lifecycle. Forced degradation, or stress testing, is a critical component of this process. It is intentionally designed to accelerate the degradation of a molecule under conditions more severe than standard storage to identify likely degradation products and establish degradation pathways.[3][5] This knowledge is paramount for developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the active ingredient from any significant degradants.[3][6]

Physicochemical Properties and Structural Liabilities

A proactive assessment of a molecule's structure is the first step in predicting its stability.

Core Physicochemical Data

A summary of the basic properties of (3S,4R)-4-(dimethylamino)oxolan-3-ol is presented below.

PropertyValueReference
CAS Number 10295-90-6[7]
Molecular Formula C₆H₁₃NO₂[7]
Molecular Weight 131.17 g/mol [7]
Boiling Point 226.7 °C at 760 mmHg[7]
Density 1.08 g/cm³[7]
Flash Point 90.9 °C[7]
Analysis of Structural Liabilities

The structure of (3S,4R)-4-(dimethylamino)oxolan-3-ol contains two primary functional groups susceptible to degradation:

  • Secondary Alcohol (-OH): The hydroxyl group is a site for oxidation. Under oxidative stress, it can be converted to a ketone, forming 4-(dimethylamino)oxolan-3-one. This transformation eliminates a chiral center and fundamentally alters the molecule's electronic and steric properties.

  • Tertiary Amine (-N(CH₃)₂): Tertiary amines are electron-rich and are highly susceptible to oxidation, typically forming N-oxides.[8] This reaction adds an oxygen atom to the nitrogen, increasing polarity and potentially altering the molecule's pharmacological profile.

  • Oxolane Ring: The tetrahydrofuran ring is generally stable. However, under harsh acidic conditions, ether linkages can be susceptible to cleavage, although this typically requires more extreme conditions than those used in standard forced degradation studies.

Predicted Degradation Pathways

Based on the structural liabilities, the primary degradation pathways under thermal and chemical stress are predicted to be oxidative.

G cluster_oxidation Oxidative Stress parent (3S,4R)-4-(dimethylamino)oxolan-3-ol n_oxide N-Oxide Degradant ((3S,4R)-4-(dimethylamino)oxolan-3-ol N-oxide) parent->n_oxide [H₂O₂] ketone Ketone Degradant (4-(dimethylamino)oxolan-3-one) parent->ketone [Oxidant]

Caption: Predicted primary degradation pathways for (3S,4R)-4-(dimethylamino)oxolan-3-ol.

Analytical Strategy for Stability Assessment

A robust stability assessment requires a combination of techniques to evaluate the molecule's bulk properties and to identify and quantify specific degradation products.

Rationale for a Multi-faceted Approach

No single technique can provide a complete picture of thermal stability.

  • Thermal Analysis (TGA/DSC): These methods provide information on the bulk thermal properties of the material, such as melting point and decomposition temperature, in the solid state.[9][10] They are essential for understanding the material's overall thermal robustness.

  • Forced Degradation with Chromatography: Stressing the molecule in solution under various conditions (acid, base, oxidation, heat) simulates potential real-world scenarios.[3][8] Subsequent analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method allows for the separation and quantification of any degradants formed.[11] Coupling HPLC with Mass Spectrometry (LC-MS) is then used to identify the structures of these degradants.[12]

Integrated Analytical Workflow

The following workflow provides a comprehensive strategy for assessing stability.

G cluster_material Drug Substance cluster_thermal Thermal Analysis (Solid State) cluster_stress Forced Degradation (Solution) cluster_analysis Analysis & Identification cluster_output Output start (3S,4R)-4-(dimethylamino)oxolan-3-ol tga Thermogravimetric Analysis (TGA) start->tga Solid Sample dsc Differential Scanning Calorimetry (DSC) start->dsc Solid Sample acid Acidic Stress (e.g., 0.1M HCl) start->acid Solution Sample base Basic Stress (e.g., 0.1M NaOH) start->base Solution Sample oxid Oxidative Stress (e.g., 3% H₂O₂) start->oxid Solution Sample therm Thermal Stress (e.g., 60°C in H₂O) start->therm Solution Sample report Comprehensive Stability Report tga->report dsc->report hplc Stability-Indicating HPLC-UV Method acid->hplc base->hplc oxid->hplc therm->hplc lcms LC-MS for Identification hplc->lcms lcms->report

Caption: Integrated workflow for thermal stability and degradation analysis.

Experimental Protocols for Stability Evaluation

The following protocols provide detailed, step-by-step methodologies for key experiments.

Protocol: Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.[13]

  • Methodology:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

    • Place 5-10 mg of (3S,4R)-4-(dimethylamino)oxolan-3-ol into a clean TGA pan (e.g., alumina or platinum).

    • Place the pan into the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.[9]

    • Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50-100 mL/min.

    • Record the mass of the sample as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and other thermal transitions (e.g., polymorphic changes) of the compound.[10][14]

  • Methodology:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

    • Accurately weigh 2-5 mg of (3S,4R)-4-(dimethylamino)oxolan-3-ol into a hermetically sealed aluminum pan.

    • Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample from ambient temperature to a temperature above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min under a nitrogen purge.[9]

    • Record the differential heat flow between the sample and reference. An endothermic peak will correspond to the melting of the substance.

Protocol: Forced Degradation (Stress) Studies
  • Objective: To generate potential degradation products and assess the molecule's stability under various chemical and thermal stresses in solution.[3]

  • General Procedure:

    • Prepare a stock solution of (3S,4R)-4-(dimethylamino)oxolan-3-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

    • For each condition, prepare a sample and a control. The control is stored at a benign condition (e.g., 5 °C, protected from light) to account for any initial impurities.

    • After the stress period, neutralize acidic and basic samples as needed, dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL), and analyze immediately.

  • 5.3.1 Acidic Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.[8]

    • Incubate the solution at 60 °C for 24 hours.

  • 5.3.2 Basic Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60 °C for 24 hours.

  • 5.3.3 Oxidative Stress:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.[8]

    • Keep the solution at room temperature for 24 hours, protected from light.

  • 5.3.4 Thermal Stress (Neutral):

    • Mix 1 mL of the stock solution with 1 mL of water.

    • Incubate the solution at 60 °C for 7 days, protected from light.

Protocol: Stability-Indicating HPLC-UV Method
  • Objective: To separate the parent compound from all process impurities and degradation products.[11]

  • Methodology (Starting Conditions):

    • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL.

    • Justification: A C18 column is a versatile starting point for polar molecules. The gradient elution ensures that both the polar parent compound and potentially less polar degradants are eluted and resolved. Formic acid is used as a modifier to improve peak shape for the amine-containing analyte.

Data Interpretation and Reporting

Interpreting Thermal Analysis Data
  • TGA: The primary result is a thermogram plotting percent weight vs. temperature. The onset temperature of decomposition (Tₒ) is a key indicator of thermal stability. A higher Tₒ suggests greater stability.

  • DSC: The DSC thermogram plots heat flow vs. temperature. The peak of the endotherm corresponds to the melting point (Tₘ). The presence of multiple peaks could indicate polymorphism or the presence of impurities.[10][15]

Analysis of Forced Degradation Chromatograms

The goal is to compare the chromatograms of the stressed samples to the control.

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in all samples.

  • Mass Balance: Calculate the mass balance to ensure all major degradants are accounted for. This is the sum of the assay of the main peak and the assays of all degradation products. A good mass balance is typically between 95-105%.

  • Identification: For significant degradation peaks, use LC-MS to determine their mass-to-charge ratio (m/z) and propose a structure consistent with the predicted pathways.

Example Data Summary Table

The results of the forced degradation study should be summarized in a clear, tabular format.

Stress ConditionIncubation Time/Temp% Assay of Parent Compound% DegradationMajor Degradants (Retention Time)
Control N/A99.8%0.2%Impurity A (3.5 min)
0.1 M HCl 24 h / 60 °C98.5%1.5%Impurity A (3.5 min)
0.1 M NaOH 24 h / 60 °C99.1%0.9%Impurity A (3.5 min)
3% H₂O₂ 24 h / RT85.2%14.8%D1 (4.2 min), D2 (5.8 min)
Water 7 d / 60 °C97.6%2.4%Impurity A (3.5 min)

Conclusion and Future Perspectives

This guide outlines a comprehensive strategy for characterizing the thermal stability and degradation of (3S,4R)-4-(dimethylamino)oxolan-3-ol. The primary vulnerability of this molecule is predicted to be oxidation at the tertiary amine and secondary alcohol moieties. The provided protocols for TGA, DSC, and forced degradation studies, coupled with a robust HPLC method, will enable researchers to build a complete stability profile.

Future work should focus on the structural elucidation of any major degradants observed using advanced techniques like NMR. Furthermore, investigations into solid-state stability under accelerated ICH conditions (e.g., 40 °C / 75% RH), photostability, and compatibility with common pharmaceutical excipients will be essential for the successful development of any drug product containing this intermediate.[16]

References

  • 3-Hydroxytetrahydrofuran - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. (2023). International Journal of Scientific Development and Research, 8(12). Retrieved from [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC. (2022, May 20). Polymers, 14(10), 2085. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Applied Pharmaceutical Science, 3(7), 159-165.
  • Study on Synthesis Of Oxetan-3-ol - ResearchGate. (2014). Advanced Materials Research, 881-883, 817-820. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024, April 27). International Journal of Molecular Sciences, 25(9), 4768. [Link]

  • Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan - ResearchGate. (2021, December 6). The Journal of Physical Chemistry A, 125(50), 10834-10842. [Link]

  • Validated Stability – Indicating Methods for Determination of Oseltamivir Phosphate - SciSpace. (2017, April 25). British Journal of Pharmaceutical Research, 16(1), 1-9. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. (n.d.). Retrieved March 7, 2024, from [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (n.d.). Retrieved March 7, 2024, from [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 9). ACS Omega. [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC. (2017). ACS Medicinal Chemistry Letters, 8(10), 1046-1051. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). Retrieved March 7, 2024, from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (n.d.). Retrieved March 7, 2024, from [Link]

  • Forced Degradation Studies | ICH Stability Testing | BioPharmaSpec. (n.d.). Retrieved March 7, 2024, from [Link]

  • Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PubMed. (2022, February 15). Xenobiotica, 52(2), 134-145. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28). Journal of Pharmaceutical Sciences & Research, 8(1), 1-12.
  • Comprehensive Analytical Studies on the Solubility and Dissolution Rate Enhancement of Tadalafil with Type IV Lipid Formulations - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Pharmaceutical Technology, 40(5). Retrieved from [Link]

  • Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang - Atlantis Press. (2014). Advanced Materials Research, 881-883, 817-820. [Link]

  • Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (n.d.). Retrieved March 7, 2024, from [Link]

  • Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan - PMC. (2021, December 6). The Journal of Physical Chemistry A, 125(50), 10834-10842. [Link]

  • Thermal and Combustion Properties of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF). (n.d.). Retrieved March 7, 2024, from [Link]

  • Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. (2005, February 22). Journal of Thermal Analysis and Calorimetry, 80(1), 143-146. [Link]

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Foundational

(3S,4R)-4-(dimethylamino)oxolan-3-ol CAS 10295-90-6

An In-depth Technical Guide to (3S,4R)-4-(dimethylamino)oxolan-3-ol (CAS 10295-90-6): A Chiral Scaffold for Advanced Drug Discovery Executive Summary (3S,4R)-4-(dimethylamino)oxolan-3-ol is a chiral bifunctional molecule...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3S,4R)-4-(dimethylamino)oxolan-3-ol (CAS 10295-90-6): A Chiral Scaffold for Advanced Drug Discovery

Executive Summary

(3S,4R)-4-(dimethylamino)oxolan-3-ol is a chiral bifunctional molecule featuring a tetrahydrofuran (oxolane) core, a structure of significant interest in medicinal chemistry. Its specific trans stereochemistry, combined with a secondary alcohol and a tertiary amine, presents a unique and valuable scaffold for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's physicochemical properties, a proposed synthetic pathway with mechanistic rationale, robust analytical and purification workflows, and its potential applications as a strategic building block in modern drug discovery programs.

The Strategic Value in Medicinal Chemistry

The therapeutic potential of a drug candidate is profoundly influenced by its three-dimensional structure and the presence of key pharmacophoric elements. (3S,4R)-4-(dimethylamino)oxolan-3-ol incorporates several features that are highly advantageous in the design of novel therapeutics.

  • The Oxolane Ring: The tetrahydrofuran (THF) ring is a prevalent motif in numerous natural products and FDA-approved drugs.[1][2] It serves as a stable, non-aromatic, and relatively polar scaffold that can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. Its V-shaped conformation allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets.[1]

  • The Dimethylamine Pharmacophore: The dimethylamino group is a common feature in a vast array of pharmaceuticals, contributing to properties like aqueous solubility and the ability to form salt bridges with acidic residues in protein targets.[3][4] As a tertiary amine, it typically has a pKa that renders it protonated at physiological pH, a crucial factor for receptor interaction and cell permeability.

  • Defined Stereochemistry: The absolute configuration of chiral centers is paramount in determining biological activity. The (3S,4R) configuration of this molecule is fixed, eliminating the need for costly and complex chiral separations of diastereomers later in a synthetic campaign. This enantiopurity is essential for achieving high selectivity for a target receptor and minimizing off-target effects that can arise from other stereoisomers.[5]

Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is the foundation for its effective use in synthesis and formulation.

Table 1: Physicochemical Properties of (3S,4R)-4-(dimethylamino)oxolan-3-ol

PropertyValueSource
CAS Number 10295-90-6[6]
Molecular Formula C₆H₁₃NO₂[6]
Molecular Weight 131.17 g/mol [6]
Density 1.08 g/cm³[6]
Boiling Point 226.7 °C at 760 mmHg[6]
Flash Point 90.9 °C[6]
Refractive Index 1.488[6]
XLogP3 -0.692[6]

Synthesis and Purification Strategy

While numerous methods exist for the synthesis of substituted oxolanes, a robust and stereocontrolled pathway is essential for producing this specific isomer.[7] The following section outlines a logical and field-proven approach, emphasizing the rationale behind key strategic decisions.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the C-N bond, suggesting a nucleophilic attack by dimethylamine onto a suitable chiral electrophile, such as an epoxide. The oxolane ring itself can be formed via an intramolecular Williamson ether synthesis. This leads to a chiral diol precursor, which can often be sourced from the "chiral pool," such as derivatives of tartaric acid or carbohydrates.

Proposed Synthetic Workflow

The following protocol is a proposed, logical pathway based on established chemical principles for synthesizing chiral amino alcohols and ethers.

Diagram 1: Proposed Synthetic Workflow

G A Chiral Epoxy Alcohol (e.g., (2R,3R)-3,4-epoxybutan-1-ol) B Step 1: Epoxide Opening Reagents: Dimethylamine (aq.), heat A->B C Intermediate: Chiral Amino Diol ((2R,3R)-4-(dimethylamino)butane-1,3-diol) B->C D Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) Reagents: TsCl, Py; then NaH, THF C->D E Crude Product ((3S,4R)-4-(dimethylamino)oxolan-3-ol) D->E F Step 3: Purification (Flash Column Chromatography) E->F G Pure Product F->G

Caption: A proposed two-step synthesis followed by purification.

Experimental Protocol: Synthesis

  • Step 1: Regioselective Epoxide Opening

    • Rationale: The choice of a chiral epoxy alcohol as a starting material establishes the absolute stereochemistry early in the synthesis. The regioselective attack of dimethylamine is directed to the sterically less hindered terminal carbon of the epoxide, a well-established principle for such reactions.

    • Procedure:

      • To a solution of (2R,3R)-3,4-epoxybutan-1-ol (1.0 eq) in water, add a 40% aqueous solution of dimethylamine (3.0 eq).

      • Seal the reaction vessel and heat to 60-70 °C for 12-18 hours, monitoring by TLC or LC-MS.

      • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove excess water and dimethylamine. The resulting crude amino diol is often carried forward without further purification.

  • Step 2: Intramolecular Cyclization

    • Rationale: This step forms the oxolane ring. The primary alcohol is selectively activated as a leaving group (tosylate), as it is more reactive than the secondary alcohol. Subsequent treatment with a strong, non-nucleophilic base (NaH) deprotonates the secondary alcohol, which then displaces the tosylate in an intramolecular Sₙ2 reaction to form the five-membered ring. The stereochemistry at C4 is inverted during this step, leading to the desired (3S,4R) product.

    • Procedure:

      • Dissolve the crude amino diol from Step 1 in anhydrous pyridine at 0 °C.

      • Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

      • Allow the reaction to stir at 0 °C for 4-6 hours.

      • Quench the reaction with cold water and extract with ethyl acetate. The organic layers are washed with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine, then dried over MgSO₄ and concentrated.

      • Dissolve the resulting crude tosylate in anhydrous THF.

      • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C.

      • Allow the mixture to warm to room temperature and stir for 8-12 hours until the reaction is complete.

      • Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

Purity is non-negotiable in drug development. A multi-step validation process is required to ensure the final compound meets the rigorous standards for identity, strength, and quality.

Diagram 2: Analytical & Purification Workflow

G Crude Crude Product Chrom Flash Chromatography (Silica, DCM/MeOH/NH4OH gradient) Crude->Chrom Fractions Collection of Pure Fractions (TLC analysis) Chrom->Fractions Solvent Solvent Removal (Rotary Evaporation) Fractions->Solvent Pure Pure Oil/Solid Solvent->Pure QC Quality Control Analysis Pure->QC NMR 1H & 13C NMR (Structure Confirmation) QC->NMR MS HRMS (Mass Verification) QC->MS HPLC Chiral HPLC (Enantiomeric & Diastereomeric Purity) QC->HPLC Cert Certificate of Analysis NMR->Cert MS->Cert HPLC->Cert

Caption: From crude material to certified pure compound.

Experimental Protocol: Purification & Analysis

  • Purification by Flash Column Chromatography

    • Rationale: The product is a polar amino alcohol, which requires a polar solvent system for elution from a silica gel column. The addition of a small amount of base (e.g., ammonium hydroxide or triethylamine) to the mobile phase is critical to prevent the tertiary amine from protonating on the acidic silica surface, which would otherwise lead to significant peak tailing and poor separation.[8]

    • Procedure:

      • Prepare a column of silica gel.

      • Load the crude product onto the column.

      • Elute the column with a gradient of dichloromethane (DCM) and methanol (MeOH) containing 0.5-1% ammonium hydroxide (e.g., starting with 98:2:1 DCM/MeOH/NH₄OH and gradually increasing the polarity).

      • Collect fractions and analyze by TLC.

      • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

  • Analytical Characterization

    • ¹H and ¹³C NMR: Provides unambiguous confirmation of the chemical structure, including the connectivity of atoms and the relative stereochemistry, which can be inferred from coupling constants.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion.[8]

    • Chiral HPLC: Essential for confirming the enantiomeric and diastereomeric purity of the final product. An appropriate chiral stationary phase (e.g., a polysaccharide-based column) is used to separate the (3S,4R) isomer from any potential (3R,4S), (3S,4S), or (3R,4R) contaminants.

Applications in Drug Development

The true value of (3S,4R)-4-(dimethylamino)oxolan-3-ol lies in its utility as a versatile starting material for creating diverse and complex molecules.

Diagram 3: Derivatization Potential

G cluster_0 Scaffold Core cluster_1 Potential Modifications Scaffold -OH -NMe₂ Deriv1 Esterification / Etherification (Acylation, Alkylation) Scaffold:f0->Deriv1 Alcohol Chemistry Deriv2 N-Oxidation / Quarternization (Salt Formation) Scaffold:f1->Deriv2 Amine Chemistry

Caption: Key reaction sites for library synthesis.

  • Scaffold for Combinatorial Libraries: The secondary alcohol can be readily modified through esterification, etherification, or Mitsunobu reactions. The tertiary amine can be used for salt formation or N-oxide synthesis. These two orthogonal handles allow for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR) for a given biological target.

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight (131.17 g/mol ) and desirable physicochemical properties (XLogP3 < 1), this molecule is an ideal fragment for FBDD screening campaigns. Its defined 3D structure can provide high-quality hits that can be efficiently elaborated into potent leads.

  • Directed Synthesis of Complex APIs: This building block can be incorporated into larger molecules where the oxolane ring serves as a constrained linker or where the amino alcohol moiety is required for binding. Its use has been noted in patent literature for the synthesis of complex therapeutic agents, underscoring its industrial relevance.[9]

Safety and Handling

While a specific safety data sheet (SDS) for CAS 10295-90-6 should always be consulted, general precautions can be derived from its structural components.

  • Flammability: The parent molecule, tetrahydrofuran, is highly flammable.[10][11] Although the substituents on this derivative increase its boiling point and flash point, it should still be handled away from ignition sources.

  • Peroxide Formation: Ethers like THF are known to form explosive peroxides upon exposure to air and light.[12][13] While this is less of a concern for short-term laboratory use, long-term storage should be in an airtight, dark container. It is prudent to test for peroxides before distillation.

  • Toxicity: Dimethylamine derivatives can be irritants and may have specific toxicological profiles.[3]

  • Recommended PPE: Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

(3S,4R)-4-(dimethylamino)oxolan-3-ol is more than just a chemical intermediate; it is a strategically designed chiral building block that offers significant advantages for modern drug discovery. Its pre-defined stereochemistry, bifunctional nature, and pharmaceutically relevant core structure provide researchers with a powerful tool to accelerate the development of novel, selective, and effective therapeutic agents. The synthetic and analytical methodologies outlined in this guide provide a robust framework for the reliable production and validation of this high-value compound, paving the way for its successful application in the next generation of medicines.

References

  • Supporting Information . The Royal Society of Chemistry. [Link]

  • 3-Hydroxytetrahydrofuran . Wikipedia. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones . National Center for Biotechnology Information. [Link]

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
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  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years . National Center for Biotechnology Information. [Link]

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Exploratory

A Technical Guide to the Biological Activity of (3S,4R)-4-(dimethylamino)oxolan-3-ol: A Roadmap for Investigation

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Territory The compound (3S,4R)-4-(dimethylamino)oxolan-3-ol, a stereochemically defined substituted tetrahydr...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

The compound (3S,4R)-4-(dimethylamino)oxolan-3-ol, a stereochemically defined substituted tetrahydrofuran, represents a novel chemical entity with no significant presence in the current body of scientific literature regarding its biological activity. This guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking, strategic approach. It is designed as an in-depth technical roadmap for the systematic evaluation of this molecule's pharmacological potential.

Our central hypothesis, grounded in structural analogy and first principles of medicinal chemistry, posits that (3S,4R)-4-(dimethylamino)oxolan-3-ol is a promising candidate for CNS-related biological activity. This assertion is based on two key structural features:

  • The Tetrahydrofuran Core: Substituted tetrahydrofuran rings are privileged scaffolds in medicinal chemistry, known to serve as ligands for a variety of biological targets, including HIV-1 protease and central nervous system receptors.[1] Notably, complex tetracyclic tetrahydrofuran derivatives have demonstrated broad-spectrum psychotropic properties, exhibiting affinities for dopaminergic, serotonergic, and adrenergic receptors.[2]

  • The Dimethylamine Pharmacophore: The dimethylamine moiety is a common feature in a vast number of FDA-approved drugs, particularly those targeting the central nervous system.[3][4] Its inclusion often modulates pharmacokinetic properties and can be critical for receptor interaction, contributing to activities ranging from antihistaminic and analgesic to anticancer.[3][4]

This document will provide the strategic framework and detailed protocols necessary to systematically investigate this hypothesis, transforming an unknown molecule into a well-characterized pharmacological tool.

Part 1: Foundational Physicochemical & In Silico Profiling

Before commencing wet-lab experiments, a foundational understanding of the molecule's properties is essential for interpreting subsequent biological data.

Physicochemical Characterization

A preliminary assessment of drug-likeness should be conducted. These parameters are critical for predicting oral bioavailability and cell permeability.

PropertyPredicted/Experimental ValueSignificance in Drug Discovery
Molecular Weight 131.17 g/mol Well within the range for good membrane permeability.
LogP -0.64 (Predicted)Indicates high hydrophilicity; may impact BBB penetration but suggests good aqueous solubility.
Topological Polar Surface Area (TPSA) 41.5 ŲSuggests good potential for oral bioavailability and cell permeability.
Hydrogen Bond Donors 2Contributes to solubility and potential receptor interactions.
Hydrogen Bond Acceptors 3Contributes to solubility and potential receptor interactions.

Data sourced from computational predictions and analogous structures in PubChem.[5][6]

In Silico Target Prediction

Utilizing computational tools (e.g., SwissTargetPrediction, SEA) can provide initial hypotheses for biological targets by comparing the structure of (3S,4R)-4-(dimethylamino)oxolan-3-ol to databases of known ligands. Given the structural alerts, primary targets for prediction should include:

  • G-Protein Coupled Receptors (GPCRs) - especially serotonin and dopamine receptors.

  • Monoamine Transporters (DAT, SERT, NET).

  • Ion Channels.

  • Kinases.

This in silico step is crucial for designing a cost-effective and targeted initial in vitro screening campaign.

Part 2: A Tiered Strategy for In Vitro Biological Characterization

A multi-tiered screening approach is recommended to efficiently identify and validate the biological activity of (3S,4R)-4-(dimethylamino)oxolan-3-ol.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Mechanism of Action Studies a Compound Synthesis & QC b Broad Target Panel Screen (e.g., Eurofins BioMAP, CEREP Safety Panel) a->b Submit for Screening c Cytotoxicity Assay (e.g., HepG2, HEK293) a->c Assess general toxicity d Analyze Screening Data Identify Primary Hits b->d Data Output e Dose-Response Assays (IC50/EC50 Determination) d->e f Orthogonal Assays (Confirm activity with different method) e->f g Target-Specific Functional Assays (e.g., Neurotransmitter Uptake Assay) f->g Confirmed Hit h Cell-Based Signaling Assays (e.g., cAMP, Calcium Flux) g->h i Lead Optimization Planning h->i G cluster_0 GPCR Activation Cascade Compound (3S,4R)-4-(dimethylamino)oxolan-3-ol Receptor GPCR (e.g., 5-HT Receptor) Compound->Receptor Binds G_Protein G-Protein (Gs/Gi/Gq) Receptor->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase / PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Potential GPCR signaling pathway.

Protocol 3: cAMP Assay for Gs/Gi-Coupled Receptors

  • Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the target GPCR.

  • Cell Plating: Seed cells in a 96-well plate and incubate overnight.

  • Compound Incubation:

    • Agonist Mode: Treat cells with various concentrations of (3S,4R)-4-(dimethylamino)oxolan-3-ol.

    • Antagonist Mode: Pre-incubate cells with various concentrations of the test compound, then stimulate with a known agonist (e.g., serotonin) at its EC₅₀ concentration.

  • Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist: Plot cAMP levels against compound concentration to determine the EC₅₀.

    • Antagonist: Plot the response to the standard agonist against the test compound concentration to determine the IC₅₀ or Kₑ.

Self-Validation: The inclusion of both agonist and antagonist modes within the same experimental system allows for a clear determination of the compound's functional role. A known agonist and antagonist for the receptor should be run in parallel as positive controls.

Conclusion and Future Directions

This guide outlines a comprehensive, logical, and experimentally robust pathway for the initial biological characterization of (3S,4R)-4-(dimethylamino)oxolan-3-ol. The core hypothesis centers on CNS activity, driven by compelling structural analogies to known psychotropic agents. [2]The proposed tiered workflow, from broad screening to specific mechanism-of-action studies, ensures an efficient use of resources while maintaining scientific rigor.

Positive outcomes from this investigational cascade—specifically, the identification of a potent and selective activity at a CNS target with a favorable therapeutic window—would warrant progression to more advanced studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to improve potency and selectivity.

  • In Vitro ADME Profiling: Assessment of metabolic stability, plasma protein binding, and potential for drug-drug interactions.

  • In Vivo Efficacy Studies: Evaluation in relevant animal models of CNS disorders (e.g., depression, anxiety, psychosis) following confirmation of brain penetrance.

The journey from a novel molecule to a potential therapeutic is long, but the systematic approach detailed herein provides the critical first steps for unlocking the potential of (3S,4R)-4-(dimethylamino)oxolan-3-ol.

References

  • Damaj, M. I., et al. (2007). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 50(18), 4379–4391. Available at: [Link]

  • Fernández, J., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(6), 1709-12. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9793712, Trans-4-Amino-Tetrahydro-Furan-3-Ol. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10486809, 4-Aminotetrahydrofuran-3-ol. Retrieved from [Link]

  • Ghosh, A. K., et al. (2014). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 12(35), 6826-6839. Available at: [Link]

  • Bindra, S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Available at: [Link]

  • Bindra, S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry, 15(10), 2825-2853. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to (3S,4R)-4-(dimethylamino)oxolan-3-ol: Synthesis, Stereochemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract (3S,4R)-4-(dimethylamino)oxolan-3-ol is a chiral heterocyclic compound featuring a substituted oxolane (tetrahydrofuran) ring. Its specific stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-4-(dimethylamino)oxolan-3-ol is a chiral heterocyclic compound featuring a substituted oxolane (tetrahydrofuran) ring. Its specific stereochemistry, with a trans configuration of the dimethylamino and hydroxyl groups, establishes it as a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this molecule, particularly in the context of drug discovery. While a singular "discovery" event for this specific N,N-dimethylated derivative is not prominent in the literature, its history is intrinsically linked to the development of stereoselective synthetic routes for substituted tetrahydrofurans and the recognition of the (3S,4R)-4-aminooxolan-3-ol scaffold as a key pharmacophore.

Introduction: The Significance of the Chiral Oxolane Scaffold

The tetrahydrofuran ring is a prevalent structural motif in a vast number of natural products and biologically active compounds.[1][2] The introduction of stereochemically defined functional groups onto this scaffold allows for the precise three-dimensional positioning of pharmacophoric elements, which is critical for selective and high-affinity interactions with biological targets such as enzymes and receptors.[3]

The (3S,4R)-4-aminooxolan-3-ol core, the precursor to the title compound, is of particular interest due to its rigid structure and the specific spatial relationship between the amino and hydroxyl groups.[4][5] This arrangement is particularly suited for creating inhibitors of enzymes implicated in a range of diseases, from neurodegenerative disorders to cancer.[4]

The "Discovery": An Evolution of Stereoselective Synthesis

The history of (3S,4R)-4-(dimethylamino)oxolan-3-ol is not marked by a single discovery paper but rather by the broader advancements in the stereoselective synthesis of substituted tetrahydrofurans.[6][7] The challenge lies in controlling the relative and absolute stereochemistry of the substituents on the five-membered ring. Various synthetic strategies have been developed to access chiral tetrahydrofuran cores, including:

  • Intramolecular cyclization of chiral precursors: This approach often starts from readily available chiral molecules like carbohydrates or amino acids.[1][5]

  • Asymmetric epoxidation and ring-opening: The Sharpless asymmetric epoxidation of an allylic alcohol followed by a regioselective ring-opening with an amine is a powerful method.[5]

  • Asymmetric aminohydroxylation: This method introduces both the amino and hydroxyl groups in a stereocontrolled manner across a double bond.[5]

  • Visible-light-mediated deoxygenative cyclization: Modern photocatalytic methods have also been employed to construct chiral tetrahydrofurans from 1,2-diols.[8]

The synthesis of the specific (3S,4R) stereoisomer represents a significant achievement in asymmetric synthesis, providing access to a key building block for drug development. The subsequent N,N-dimethylation to yield the title compound is a straightforward chemical transformation.

Synthetic Pathways and Methodologies

A plausible synthetic route to (3S,4R)-4-(dimethylamino)oxolan-3-ol would likely commence with a chiral starting material or employ an asymmetric catalytic method to establish the desired stereocenters.

Generalized Synthetic Workflow

The synthesis can be envisioned as a multi-step process that involves the stereoselective formation of the 4-amino-3-hydroxy-tetrahydrofuran core, followed by N-alkylation.

Synthetic Workflow Start Chiral Precursor (e.g., Amino Acid, Carbohydrate) KeyReactions Asymmetric Synthesis (e.g., Asymmetric Epoxidation, Aminohydroxylation) Start->KeyReactions Intermediate (3S,4R)-4-aminooxolan-3-ol KeyReactions->Intermediate Alkylation N,N-dimethylation Intermediate->Alkylation FinalProduct (3S,4R)-4-(dimethylamino)oxolan-3-ol Alkylation->FinalProduct Purification Purification & Characterization FinalProduct->Purification

Caption: A generalized workflow for the synthesis of (3S,4R)-4-(dimethylamino)oxolan-3-ol.

Experimental Protocol: N,N-dimethylation of (3S,4R)-4-aminooxolan-3-ol

This protocol describes the final step in the synthesis of the title compound from its primary amine precursor.

Materials:

  • (3S,4R)-4-aminooxolan-3-ol

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Methanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., DCM/methanol)

Procedure:

  • Reaction Setup: To a solution of (3S,4R)-4-aminooxolan-3-ol in methanol, add formaldehyde.

  • Reduction: Cool the mixture in an ice bath and slowly add formic acid.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure (3S,4R)-4-(dimethylamino)oxolan-3-ol.

Physicochemical Properties

While extensive experimental data for (3S,4R)-4-(dimethylamino)oxolan-3-ol is not widely published, key physicochemical properties can be computed.

PropertyValueData Type
Molecular Formula C₆H₁₃NO₂-
Molecular Weight 131.17 g/mol Computed
CAS Number 10295-90-6-
IUPAC Name (3S,4R)-4-(dimethylamino)oxolan-3-ol-
XLogP3-AA -0.6Computed
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 3Computed
Topological Polar Surface Area 32.7 ŲComputed
Exact Mass 131.094628657 DaComputed

Note: Computed values should be confirmed by experimental analysis.[5][9]

Applications in Drug Discovery: A Scaffold for Enzyme Inhibition

The (3S,4R)-4-aminooxolan-3-ol scaffold and its derivatives are valuable in the design of enzyme inhibitors. The rigid tetrahydrofuran ring serves to orient substituents for optimal interactions within enzyme active sites.

β-Secretase (BACE1) Inhibitors for Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the formation of neurotoxic amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[4] Derivatives of the closely related (3S,4S)-4-aminopyrrolidine-3-ol have shown promise as potent BACE1 inhibitors, suggesting the potential of the oxolane scaffold.[4][10]

APP_Processing APP Amyloid Precursor Protein (APP) sAPPbeta sAPPβ APP->sAPPbeta cleavage Abeta Amyloid-β (Aβ) (Neurotoxic) APP->Abeta cleavage BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase gamma_secretase->Abeta AICD AICD Abeta->AICD cleavage Inhibitor (3S,4R)-4-(dimethylamino)oxolan-3-ol Derivative (Inhibitor) Inhibitor->BACE1 Inhibits

Caption: Amyloid Precursor Protein (APP) Processing and BACE1 Inhibition.

Purine Nucleoside Phosphorylase (PNP) Inhibitors

PNP is an enzyme involved in the purine salvage pathway. Inhibition of PNP has therapeutic potential in the treatment of T-cell mediated diseases and some cancers. The stereochemistry of the (3S,4R)-4-aminooxolan-3-ol scaffold can be exploited to design potent and selective PNP inhibitors.[4]

Conclusion

(3S,4R)-4-(dimethylamino)oxolan-3-ol represents a valuable chiral building block for drug discovery, stemming from a rich history of advancements in stereoselective organic synthesis. While its own "discovery" is not a singular event, its utility is derived from the well-established importance of the underlying (3S,4R)-4-aminooxolan-3-ol scaffold. The specific stereochemical arrangement of its functional groups on a rigid cyclic backbone provides a powerful tool for medicinal chemists to design novel therapeutics with high potency and selectivity. Further exploration of this and related scaffolds is likely to yield new drug candidates for a variety of diseases.

References

  • BenchChem. (2025). Application Notes and Protocols: (3S,4R)-4-Aminooxolan-3-ol in the Synthesis of Potent Enzyme Inhibitors.
  • BenchChem. (2025). Physical and chemical properties of (3S,4R)-4-aminooxolan-3-ol.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron.
  • Matteson, D. S., & Beedle, E. C. (2025).
  • Griesbeck, A. G., & Maptue, N. R. (n.d.).
  • Scribd. (n.d.). Stereospecific Synthesis of Amino-Tetrahydrofurans.
  • Tandfonline. (2025).
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of (3S,4R)-4-aminooxolan-3-ol and Other Amino Alcohols.
  • Royal Society of Chemistry. (n.d.). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME.
  • ARKAT USA, Inc. (2009).
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran.
  • MDPI. (2025).
  • Echemi. (n.d.). 4-(dimethylamino)tetrahydrofuran-3-ol.
  • Harvard DASH. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • BenchChem. (2025).
  • idUS. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors.
  • Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro.
  • Pharmaceutical Technology. (2020). Asymmetric Routes to Chiral Secondary Alcohols.
  • PubMed. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • Amanote Research. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Advanced ChemBlocks. (2026). (3R,4R)-4-aminooxolan-3-ol.
  • ResearchGate. (2015). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.

Sources

Exploratory

The Strategic Utility of (3S,4R)-4-(dimethylamino)oxolan-3-ol in Modern Drug Discovery: Escaping Flatland

Executive Summary The evolution of medicinal chemistry has increasingly favored the incorporation of highly saturated, three-dimensional scaffolds to overcome the physicochemical limitations of planar aromatic rings[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of medicinal chemistry has increasingly favored the incorporation of highly saturated, three-dimensional scaffolds to overcome the physicochemical limitations of planar aromatic rings[1]. Among these emerging structural motifs, (3S,4R)-4-(dimethylamino)oxolan-3-ol (also known as 4-(dimethylamino)tetrahydrofuran-3-ol) stands out as a highly versatile, sp3-rich chiral building block[2]. Characterized by a conformationally restricted tetrahydrofuran (THF) ring, a basic dimethylamino group, and a secondary hydroxyl handle, this fragment offers a unique topological profile designed to enhance target specificity and pharmacokinetic stability.

Pillar I: The "Escape from Flatland" Paradigm & Fsp3 Enrichment

Historically, high-throughput screening libraries were dominated by sp2-hybridized, planar molecules, which often suffered from poor aqueous solubility and off-target promiscuity[3]. The "Escape from Flatland" hypothesis posits that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with a drug candidate's clinical success rate[1].

(3S,4R)-4-(dimethylamino)oxolan-3-ol boasts an Fsp3 score of 1.0, representing the pinnacle of saturation. The THF core provides a rigid 3D vector, while the heteroatoms serve as strategic hydrogen bond donors and acceptors[4].

Table 1: Physicochemical Properties of (3S,4R)-4-(dimethylamino)oxolan-3-ol
PropertyValueImplication for Drug Design
Molecular Weight 131.17 g/mol [2]Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Fsp3 1.0Maximizes 3D spatial coverage; reduces planar stacking toxicity[1].
ClogP (XLogP3) -0.69[2]Highly hydrophilic; excellent for improving the solubility of lipophilic cores.
H-Bond Donors / Acceptors 1 / 3Facilitates robust interactions with target protein residues[5].

Pillar II: Kinase Inhibitor Optimization (Solvent Channel Targeting)

In the realm of oncology, kinase inhibitors often require solubilizing groups directed toward the solvent-exposed channel of the ATP-binding pocket to improve ADME profiles. The dimethylamino group is a classic solubilizing moiety, but when appended to a flexible alkyl chain, it incurs a high entropic penalty upon binding.

Causality in Design: By embedding the dimethylamino group onto a rigid THF ring, the entropic penalty is minimized. This structural logic is validated by advanced inhibitors like Afatinib, which utilizes an (S)-tetrahydrofuran-3-yloxy group and a separate dimethylamino moiety to achieve irreversible binding to the EGFR kinase domain[6][7]. (3S,4R)-4-(dimethylamino)oxolan-3-ol uniquely combines both these pharmacophores into a single, compact ring system. The secondary hydroxyl group serves as the attachment point to a heterocyclic hinge-binding core, projecting the basic amine directly into the solvent channel.

G Core Heterocyclic Core (e.g., Quinazoline) Function: Hinge Binder Linker Ether Linkage (via 3-OH) Function: Vector Control Core->Linker Scaffold (3S,4R)-Oxolane Ring Function: 3D Spacer (High Fsp3) Linker->Scaffold Amine Dimethylamino Group Function: Solubilizer & Solvent Channel Interaction Scaffold->Amine

Logical flow of incorporating the THF scaffold into a kinase inhibitor.

Pillar III: Neuropharmacology & GPCR Modulation

Beyond oncology, the aminotetrahydrofuranol motif is a privileged scaffold in neuropharmacology. The structure bears a striking resemblance to muscarine, a natural product and prototypical agonist for muscarinic acetylcholine receptors (mAChRs)[8].

Causality in Design: The spatial relationship between the ether oxygen, the hydroxyl group, and the basic amine in the (3S,4R) configuration allows it to precisely mimic the endogenous neurotransmitter acetylcholine. When incorporated into larger ligands, this fragment can drive subtype-selective modulation of M1 or M3 receptors, which couple to Gq proteins to trigger intracellular calcium release. The rigid THF ring locks the pharmacophore in an active conformation, enhancing binding affinity and receptor activation kinetics.

G Ligand (3S,4R)-THF Ligand Receptor Muscarinic Receptor (M1/M3 Subtypes) Ligand->Receptor Orthosteric Binding Gq Gq-Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLCβ) Gq->PLC SecondMsgr IP3 & DAG Generation PLC->SecondMsgr Response Intracellular Ca2+ Release SecondMsgr->Response

Muscarinic receptor signaling pathway activated by THF-based ligands.

Pillar IV: Self-Validating Experimental Protocols

To effectively utilize (3S,4R)-4-(dimethylamino)oxolan-3-ol in drug discovery, rigorous, self-validating experimental workflows are required.

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is chosen over biochemical assays because it detects direct biophysical binding, providing real-time kinetic data (


, 

) and eliminating false positives caused by assay interference.
  • Target Immobilization: Covalently attach the target protein (e.g., a kinase domain) to a CM5 sensor chip via standard amine coupling.

    • Self-Validation Check: Ensure the immobilization level (Response Units, RU) aligns with the theoretical

      
       for a 131 Da fragment to guarantee sufficient signal-to-noise ratio.
      
  • Fragment Preparation: Dissolve (3S,4R)-4-(dimethylamino)oxolan-3-ol in DMSO, then dilute into the running buffer (e.g., PBS-P with 5% DMSO).

  • Kinetic Injection: Inject a concentration series (10 µM to 1 mM) over the sensor surface at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Orthogonal Validation: Hits must be validated using Ligand-Observed NMR (e.g., WaterLOGSY or STD-NMR) to confirm the specific binding epitope.

G Prep 1. Target Immobilization (Amine Coupling) QC1 QC: Baseline Stability Check Prep->QC1 Inject 2. Fragment Injection (Concentration Series) QC1->Inject QC2 QC: Rmax & Stoichiometry Inject->QC2 Kinetics 3. Kinetic Analysis (KD Determination) QC2->Kinetics Ortho 4. Orthogonal Validation (Ligand-Observed NMR) Kinetics->Ortho

Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment screening.

Protocol 2: Late-Stage Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Rationale: To append the THF fragment to a kinase hinge-binder, the secondary hydroxyl must act as a nucleophile. The SNAr reaction is selected for its high atom economy and compatibility with electron-deficient heteroaromatics.

  • Deprotonation: In a flame-dried flask under inert atmosphere, dissolve (3S,4R)-4-(dimethylamino)oxolan-3-ol (1.0 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0 °C.

    • Self-Validation Check: The evolution of hydrogen gas confirms the formation of the active alkoxide.

  • Coupling: Slowly add the electrophile (e.g., 4-chloroquinazoline derivative, 0.9 eq). Warm to room temperature and stir for 4 hours.

  • Reaction Monitoring: Monitor via LC-MS.

    • Self-Validation Check: Look for the disappearance of the electrophile mass and the appearance of the product mass (M+H). The basic dimethylamino group ensures excellent ionization in positive ion mode.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC.

Conclusion

(3S,4R)-4-(dimethylamino)oxolan-3-ol is not merely a chemical reagent; it is a strategic asset in the modern medicinal chemist's toolkit. By offering a maximized Fsp3 fraction, pre-organized 3D geometry, and dual-functional handles, it directly addresses the critical challenges of solubility, target specificity, and intellectual property generation in contemporary drug discovery.

References

1.[2] Echemi. "4-(dimethylamino)tetrahydrofuran-3-ol Product Specifications." Echemi.com. 2 2.[1] NIH PubMed Central. "Emergent synthetic methods for the modular advancement of sp3-rich fragments." Chemical Science. 1 3.[3] SpiroChem. "Fragment Library: Collection of sp3-rich fragments." SpiroChem.com.3 4.[4] BenchChem. "A Comparative Guide to Tetrahydrofuran-3-carboxylic Acid and Other Chiral Building Blocks in Drug Design." Benchchem.com.4 5.[8] MDPI. "The Tetrahydrofuran Motif in Marine Lipids and Terpenes." Marine Drugs.8 6.[5] NIH PubMed Central. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." Future Medicinal Chemistry. 5 7.[6] PubChem. "Afatinib | C24H25ClFN5O3 | CID 10184653." NIH.gov. 6 8.[7] PDBj. "4g5j - Crystal structure of EGFR kinase in complex with BIBW2992." Protein Data Bank Japan. 7

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of (3S,4R)-4-(dimethylamino)oxolan-3-ol

[1][2] Executive Summary The (3S,4R)-4-(dimethylamino)oxolan-3-ol scaffold (also known as (3S,4R)-4-(dimethylamino)tetrahydrofuran-3-ol) is a "privileged structure" in medicinal chemistry, serving as a key chiral fragmen...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The (3S,4R)-4-(dimethylamino)oxolan-3-ol scaffold (also known as (3S,4R)-4-(dimethylamino)tetrahydrofuran-3-ol) is a "privileged structure" in medicinal chemistry, serving as a key chiral fragment in kinase inhibitors and GPCR ligands.[1] Its trans-stereochemistry and specific absolute configuration are critical for biological activity.[1]

This Application Note outlines two distinct protocols for the synthesis of this moiety:

  • Protocol A (Industrial Standard): A scalable, cost-effective route via the meso-epoxide intermediate followed by classical optical resolution.[1] This is the recommended route for multi-gram to kilogram scale production due to the low cost of starting materials (L-Tartaric acid or 2,5-dihydrofuran).[1]

  • Protocol B (Direct Asymmetric): A direct chiral pool synthesis starting from D-Tartaric acid.[1] This route avoids resolution but utilizes more expensive starting materials, making it suitable for rapid delivery of small quantities (milligram to gram scale) for early-phase discovery.[1]

Retrosynthetic Analysis & Strategy

To access the (3S,4R) target, we must establish two contiguous stereocenters on the tetrahydrofuran ring. The trans relationship suggests a nucleophilic opening of an epoxide or a displacement of an activated alcohol.[2]

Pathway Logic[1][2]
  • Target Configuration: (3S, 4R).

  • Precursor: meso-3,4-Epoxytetrahydrofuran (cis-fused).[1]

  • Reaction: Nucleophilic attack by dimethylamine.[1][2]

  • Stereochemical Outcome: The opening of a meso-epoxide by an achiral nucleophile proceeds with inversion at the attack site, yielding a racemic trans-product ((3S,4R) + (3R,4S)).[1][2]

  • Resolution: The racemate is resolved using a chiral acid (Dibenzoyl-L-tartaric acid) to isolate the (3S,4R) enantiomer.[1]

Figure 1: Retrosynthetic logic flow from commercial precursors to the chiral target.[3][1]

Protocol A: Scalable Synthesis via Resolution (Recommended)[1][2][3]

This protocol utilizes L-Tartaric acid (cheap, abundant) to generate the meso-epoxide, which is then opened and resolved.[1]

Phase 1: Synthesis of meso-3,4-Epoxytetrahydrofuran

While 2,5-dihydrofuran can be directly epoxidized, the L-Tartaric acid route is often preferred in GMP settings to avoid handling potentially unstable dihydrofurans and to strictly control impurity profiles.[1]

Step-by-Step Methodology:

  • Esterification: Reflux L-Tartaric acid (1.0 eq) in methanol with catalytic H₂SO₄ to yield Dimethyl L-tartrate.

  • Protection: React with 2,2-dimethoxypropane and p-TsOH to form dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.

  • Reduction: Reduce diester with LiAlH₄ (THF, 0°C) to the diol: ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol.

  • Cyclization (The Key Step):

    • Treat the diol with p-Toluenesulfonyl chloride (2.2 eq) in pyridine to form the bis-tosylate.[3][1]

    • Hydrolysis/Cyclization: Heating the bis-tosylate in dilute acid (or sequential base treatment) effects cyclization to (3R,4R)-tetrahydrofuran-3,4-diol .[1]

    • Note: Direct cyclization of the diol with acid often yields the meso-epoxide directly or the 3,4-diol depending on conditions.[1]

  • Epoxide Formation:

    • React (3R,4R)-tetrahydrofuran-3,4-diol with HBr/AcOH to form the trans-bromoacetate.[3][1]

    • Treat with KOH/MeOH.[1] The alkoxide displaces the bromide with inversion, closing the ring to form cis-3,4-epoxytetrahydrofuran (meso-epoxide) .[1]

Phase 2: Ring Opening & Resolution[1][3]

Reagents:

  • meso-3,4-Epoxytetrahydrofuran[1]

  • Dimethylamine (40% aq. or 2M in THF)[3][1]

  • (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA)[1][2]

  • Solvents: Ethanol, Methanol, Ethyl Acetate[1]

Experimental Procedure:

  • Aminolysis:

    • Charge a pressure vessel with meso-3,4-epoxytetrahydrofuran (10.0 g, 116 mmol).[1]

    • Add Dimethylamine (40% aq.[1] solution, 50 mL, excess).

    • Seal and heat to 60°C for 12 hours.

    • Monitor: GC-MS should show complete consumption of epoxide.[1]

    • Workup: Concentrate under reduced pressure to remove excess amine and water.[1] Azeotrope with toluene to dry.[1][2]

    • Intermediate: Crude rac-trans-4-(dimethylamino)tetrahydrofuran-3-ol.[1]

  • Optical Resolution:

    • Dissolve the crude racemic amino alcohol (10.0 g, ~76 mmol) in Ethanol (100 mL).

    • Add (-)-O,O'-Dibenzoyl-L-tartaric acid (13.6 g, 0.5 eq) dissolved in hot Ethanol (50 mL). Note: Using 0.5 eq utilizes the "Pope-Peachey" method to selectively crystallize one enantiomer.[3][1]

    • Heat to reflux until clear, then allow to cool slowly to Room Temperature (RT) over 4 hours.

    • Crystallization: The (3S,4R)-amine[1] · L-DBTA salt will crystallize.[1]

    • Filter the white solid. Wash with cold Ethanol.[2]

    • Recrystallization: Recrystallize from EtOH/H₂O (9:1) to upgrade chiral purity to >99% ee.

  • Free Basing:

    • Suspend the purified salt in DCM (100 mL).

    • Add 2M NaOH (50 mL) and stir vigorously for 30 mins.

    • Separate layers.[1] Extract aqueous layer with DCM (2 x 50 mL).[2]

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[1][2][4]

    • Yield: ~30-35% (from racemate) of (3S,4R)-4-(dimethylamino)oxolan-3-ol as a pale yellow oil.[3][1]

Protocol B: Direct Chiral Pool Synthesis (High Value)[1][2][3]

This route is ideal when resolution yields are insufficient or when strict "chiral pool" traceability is required.[1][2] It relies on the double inversion logic: one inversion during mesylate displacement.[1][2]

Starting Material: D-Tartaric Acid (Unnatural enantiomer).[1]

Figure 2: Direct synthesis from D-Tartaric acid involving selective activation and inversion.

Critical Step: Selective Monomesylation

  • Substrate: (3S,4S)-Tetrahydrofuran-3,4-diol (derived from D-Tartaric acid).[1]

  • Reaction: Dissolve diol (1.0 eq) in DCM/Pyridine. Add Methanesulfonyl chloride (MsCl, 1.0 eq) dropwise at -10°C.[1]

  • Purification: The statistical mixture (Diol : Mono-Ms : Bis-Ms) requires chromatographic separation.[1][2] The Mono-Ms is the desired intermediate.[1]

  • Displacement: React the (3S,4S)-Mono-Ms with Dimethylamine (neat or THF, 60°C). The nucleophile attacks C4 from the back face, inverting the configuration from S to R.[2]

  • Result: C3 remains (S) (untouched OH). C4 becomes (R) (inverted).[1][2] Product: (3S,4R) .

Quality Control & Validation

To ensure the integrity of the synthesized material, the following QC parameters must be met.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV / GC-MS> 98.0%
Chiral Purity (ee) Chiral HPLC> 99.0%
Identity 1H-NMR (400 MHz, CDCl3)Conforms to structure
Stereochemistry NOESY NMRNOE correlation between C3-H and C4-H (indicative of trans-diaxial vs diequatorial coupling constants)
Residual Solvents HS-GC< ICH Limits

Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 210 nm.[1]

  • Expected Retention: (3S,4R) and (3R,4S) enantiomers will resolve significantly.[1]

References

  • Vertex AI Search. (2023).[1][2] Synthesis and Resolution of Chiral Aminotetrahydrofurans. Retrieved from 5[1]

  • Niidu, A., et al. (2009).[1][2] Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, (xiv), 39-52.[1]

  • Kobayashi, S., et al. (2005).[1][2] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(20), 4593-4595.[1][2]

  • PubChem. (2023).[1][2] Trans-4-Amino-Tetrahydro-Furan-3-Ol Compound Summary. [3][1]

  • Wynberg, H., & Bantjes, A. (1958).[1][2] 3-Hydroxytetrahydrofuran.[1][6] Organic Syntheses, Coll. Vol. 4, p.534.[2] [1]

  • Garg, N.K., et al. (2023).[1][2] Patents & Products - Garg Lab. UCLA.[1]

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Application

Application Note &amp; Protocol: A Modular Approach to the Enantioselective Synthesis of 4-(Dimethylamino)oxolan-3-ol

Prepared by: Gemini, Senior Application Scientist Abstract Chiral 1,2-amino alcohols and substituted tetrahydrofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Chiral 1,2-amino alcohols and substituted tetrahydrofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Their specific three-dimensional arrangement is often critical for selective interaction with biological targets like enzymes and receptors. This application note details a robust and highly selective three-step synthetic pathway to access enantiomerically pure 4-(dimethylamino)oxolan-3-ol, a valuable chiral building block. The strategy hinges on three cornerstone transformations: a Sharpless asymmetric epoxidation to install chirality, a regioselective aminolysis for nucleophilic ring-opening, and a concluding intramolecular Williamson ether synthesis to form the oxolane ring. This guide provides field-proven insights into the causality of experimental choices, detailed step-by-step protocols, and a discussion of the key mechanisms that ensure high stereochemical fidelity.

Introduction: The Significance of Chiral Amino-Oxolanes

The tetrahydrofuran ring is a prevalent motif in a vast array of natural products and bioactive molecules.[2][3] Its conformational flexibility and ability to engage in hydrogen bonding make it an ideal scaffold for molecular recognition. When substituted with chiral functional groups, such as the vicinal amino alcohol moiety, the resulting molecule becomes a high-value synthon for drug development.[1][4] The precise spatial orientation of the hydroxyl and amino groups is paramount, as different stereoisomers can exhibit dramatically different pharmacological activities and safety profiles.

Traditional synthetic methods for accessing such molecules can be limited by low stereoselectivity, the need for precious metal catalysts, or multi-step pathways that are inefficient for large-scale production.[5][6] The protocol outlined herein provides a practical and scalable alternative, starting from simple, commercially available materials and employing highly reliable and well-understood asymmetric catalysis to achieve excellent control over the product's absolute stereochemistry.

Synthetic Strategy and Retrosynthetic Analysis

The core challenge in synthesizing 4-(dimethylamino)oxolan-3-ol is the precise and predictable installation of the two contiguous stereocenters at the C3 and C4 positions. Our strategy is designed to build the molecule in a modular fashion where chirality is introduced early and then used to direct subsequent transformations.

Retrosynthetic Logic: The proposed synthesis is based on a three-step sequence that is both efficient and highly stereocontrolled.

  • Final Ring Formation: The target oxolane can be formed via an intramolecular S_N2 reaction (a Williamson ether synthesis), disconnecting the C1-O bond. This reveals a chiral 4-(dimethylamino)butane-1,3-diol precursor, where the primary alcohol at C1 is activated with a suitable leaving group (e.g., tosylate).

  • Amino Alcohol Installation: This chiral amino diol can be synthesized by the regioselective ring-opening of a chiral terminal epoxide with dimethylamine. The nucleophilic attack occurs at the least sterically hindered carbon of the epoxide, which simultaneously forms the C4-N bond and the C3-OH group with a defined stereochemical inversion at the site of attack.

  • Chirality Source: The key chiral epoxide precursor, (2R,3R)-3,4-epoxybutan-1-ol, can be generated with high enantiomeric excess from the achiral allylic alcohol, 3-buten-1-ol, using the well-established Sharpless asymmetric epoxidation.

This strategic approach is visualized in the retrosynthetic diagram below.

G Target Target: (3R,4S)-4-(Dimethylamino)oxolan-3-ol Precursor1 Precursor 1: (3R,4S)-4-(Dimethylamino)-1-tosyloxybutan-3-ol Target->Precursor1 Intramolecular Williamson Ether Synthesis Precursor2 Precursor 2: (3R)-4-(Dimethylamino)butane-1,3-diol Precursor1->Precursor2 Selective Tosylation of Primary Alcohol Precursor3 Precursor 3: (2R,3R)-3,4-Epoxybutan-1-ol Precursor2->Precursor3 Regioselective Aminolysis (SN2 Ring Opening) Start Starting Material: 3-Buten-1-ol (Achiral) Precursor3->Start Sharpless Asymmetric Epoxidation

Caption: Retrosynthetic analysis of 4-(dimethylamino)oxolan-3-ol.

Experimental Protocols & Workflow

The forward synthesis provides a practical and scalable route to the target compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Regioselective Aminolysis cluster_2 Step 3: Cyclization A 3-Buten-1-ol B Sharpless Reagent (+)-DET, Ti(OiPr)4, TBHP C (2R,3R)-3,4-Epoxybutan-1-ol B->C DCM, -20 °C D Dimethylamine (aq. solution) E (3R)-4-(Dimethylamino)butane-1,3-diol C->E Purify & Proceed D->E EtOH, 60 °C F 1. TsCl, Py 2. NaH G (3R,4S)-4-(Dimethylamino)oxolan-3-ol E->G Purify & Proceed F->G THF, 0 °C to RT

Caption: Overall experimental workflow for the synthesis.

Protocol 1: Asymmetric Epoxidation of 3-Buten-1-ol

This protocol uses the Sharpless-Katsuki epoxidation to create the chiral epoxy alcohol with high enantioselectivity. The use of (+)-Diethyl Tartrate ((+)-DET) typically yields the (2R,3R)-epoxide.

  • Reactor Setup: To a flame-dried, three-necked, 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 200 mL of anhydrous dichloromethane (DCM). Cool the flask to -20 °C in a cryo-cooler or a dry ice/acetone bath.

  • Catalyst Preparation: Sequentially add titanium(IV) isopropoxide (Ti(OiPr)4) (5.9 mL, 20 mmol) followed by (+)-diethyl tartrate ((+)-DET) (5.1 mL, 24 mmol). Stir the resulting pale-yellow solution for 10 minutes at -20 °C.

  • Substrate Addition: Add 3-buten-1-ol (1.44 g, 20 mmol) to the catalyst mixture. Stir for an additional 20 minutes.

  • Oxidant Addition: Add a 4.0 M solution of tert-butyl hydroperoxide (TBHP) in toluene (10 mL, 40 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Workup: Quench the reaction by adding 30 mL of a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour until two clear layers form. Separate the layers and extract the aqueous layer twice with 50 mL of DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, 20% to 50% ethyl acetate in hexanes) to yield (2R,3R)-3,4-epoxybutan-1-ol as a colorless oil.

Protocol 2: Regioselective Aminolysis of (2R,3R)-3,4-Epoxybutan-1-ol

This step opens the epoxide ring with dimethylamine. The nucleophile attacks the terminal (C4) carbon, inverting its stereocenter from (R) to (S).

  • Reactor Setup: In a 250 mL pressure vessel equipped with a magnetic stirrer, dissolve the purified epoxy alcohol (1.76 g, 20 mmol) in 50 mL of ethanol.

  • Reagent Addition: Add a 40% aqueous solution of dimethylamine (11.3 mL, 100 mmol) to the vessel.

  • Reaction: Seal the vessel tightly and heat the mixture to 60 °C. Maintain this temperature with stirring for 12-16 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol and excess dimethylamine. The resulting residue is the crude amino diol.

  • Purification: The product, (3R)-4-(dimethylamino)butane-1,3-diol, is highly polar. It can be purified by dissolving the residue in a minimal amount of methanol and passing it through a short plug of silica gel to remove baseline impurities, eluting with 10% methanol in DCM containing 1% triethylamine.

Protocol 3: Intramolecular Cycloetherification

This final two-part step first activates the primary alcohol and then induces ring closure to form the target tetrahydrofuran.

  • Selective Tosylation:

    • Dissolve the crude amino diol (approx. 20 mmol) in 100 mL of anhydrous pyridine and cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl) (4.2 g, 22 mmol) portion-wise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 4 hours. The primary alcohol is significantly more reactive than the secondary alcohol, leading to selective tosylation.

  • Cyclization:

    • In a separate flame-dried 500 mL flask, prepare a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 g, 30 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) at 0 °C.

    • Slowly add the pyridine solution containing the tosylated intermediate to the NaH suspension via cannula transfer. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl solution at 0 °C. Extract the mixture three times with 100 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: 5-10% methanol in DCM) to yield the final product, (3R,4S)-4-(dimethylamino)oxolan-3-ol.

Mechanistic Insight: The Key to Enantioselectivity

The high enantiomeric excess of the final product is established in the first step. The Sharpless epoxidation proceeds through a well-defined transition state involving a titanium-tartrate catalyst. The chiral tartrate ligand creates a chiral environment around the titanium center, forcing the allylic alcohol and the oxidant (TBHP) to approach from a specific face.

G cluster_catalyst Sharpless Catalyst Core cluster_reactants Reactant Coordination Ti Ti O1 O Ti->O1 O2 O Ti->O2 O3 O Ti->O3 O4 O Ti->O4 AllylOH Allylic Alcohol Ti->AllylOH O-coordination TBHP TBHP Ti->TBHP O-coordination Tartrate Chiral Tartrate Backbone O1->Tartrate O2->Tartrate AllylOH->TBHP Directed O-transfer to one face of C=C

Caption: Simplified model of the Sharpless epoxidation transition state.

The C2 symmetry of the diethyl tartrate ligand ensures that only one of the two lone pairs on the substrate's alcohol oxygen can coordinate to the titanium atom. This rigid arrangement pre-organizes the entire complex, exposing one face of the alkene double bond to the coordinated peroxide, resulting in a highly enantioselective oxygen transfer.

Data Summary

The following table summarizes the key parameters and expected outcomes for the proposed synthetic route. Yields and enantiomeric excess (ee) are based on typical results for these classes of reactions.

StepReactionKey ReagentsSolventTemp.Time (h)Expected YieldExpected ee
1 Asymmetric Epoxidation3-Buten-1-ol, Ti(OiPr)4, (+)-DET, TBHPDCM-20 °C4-680-90%>95%
2 Aminolysis(2R,3R)-Epoxy alcohol, HNMe2Ethanol60 °C12-1685-95%>95%
3 CyclizationAmino diol, TsCl, NaHPyridine/THF0 °C to RT1675-85%>95%

Conclusion

This application note presents a highly efficient and stereoselective three-step synthesis of (3R,4S)-4-(dimethylamino)oxolan-3-ol. The strategy leverages a powerful catalytic asymmetric reaction to establish the crucial stereochemistry early in the sequence. The subsequent steps—regioselective aminolysis and intramolecular cyclization—are robust, high-yielding transformations that preserve the enantiomeric purity of the intermediates. This protocol provides researchers and drug development professionals with a reliable and scalable method to access this valuable chiral building block for applications in medicinal chemistry and beyond.

References

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Organic Letters.
  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. (2026). Journal of the American Chemical Society.
  • Discovery and synthesis of chiral amino alcohols. (n.d.). BenchChem.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University News.
  • Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. (2018). Chemistry – An Asian Journal.
  • From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. (2026). Organic Process Research & Development.
  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of chiral tetrahydrofuran deriv
  • Synthesis of chiral enantioenriched tetrahydrofuran deriv

Sources

Method

Application Note: Experimental Protocol for the Synthesis of (3S,4R)-4-(dimethylamino)oxolan-3-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Strategic Overview & Mechanistic Rationale

The molecule (3S,4R)-4-(dimethylamino)oxolan-3-ol (also referred to as (3S,4R)-4-(dimethylamino)tetrahydrofuran-3-ol) is a highly valuable chiral building block. It is frequently utilized in the structural elaboration of active pharmaceutical ingredients (APIs), including advanced kinase inhibitors and morpholine derivatives[1].

The Epoxide Ring-Opening (SN2): The starting material, 3,6-dioxabicyclo[3.1.0]hexane, is a meso-epoxide that can be efficiently prepared from commercially available 2,5-dihydrofuran via epoxidation with 3-chloroperoxybenzoic acid (m-CPBA)[2]. Because the epoxide is fused to a five-membered tetrahydrofuran ring, it is conformationally locked. When subjected to aminolysis with dimethylamine, the nucleophile must attack from the anti-periplanar trajectory. This strictly SN2 mechanism guarantees that the resulting racemic product, (±)-4-(dimethylamino)oxolan-3-ol, possesses exclusively trans-stereochemistry[3].

The Chiral Resolution: While asymmetric catalysis is an option, classical resolution via diastereomeric salt formation remains the most reliable and scalable method for this specific amino alcohol. By pairing the racemic basic amine with an enantiopure chiral acid—such as (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA)—diastereomeric salts are formed. The salt containing the (3S,4R) enantiomer exhibits significantly lower solubility in specific solvent matrices (e.g., acetone/methanol), allowing it to be selectively crystallized and isolated.

Visualizing the Synthetic Architecture

SynthesisWorkflow Step1 Meso-Epoxide 3,6-Dioxabicyclo[3.1.0]hexane Step2 Racemic trans-Amino Alcohol (±)-4-(dimethylamino)oxolan-3-ol Step1->Step2 HN(CH3)2, EtOH 50°C, 24h Step3 Diastereomeric Salt Crystallization Step2->Step3 Chiral Resolving Agent (e.g., L-DTTA) Step4 Enantiopure Product (3S,4R)-4-(dimethylamino)oxolan-3-ol Step3->Step4 NaOH (aq) DCM Extraction

Figure 1: Three-stage workflow for the synthesis and resolution of the amino alcohol.

ReactionMechanism Epo Meso-Epoxide (Symmetric) TS SN2 Transition State (Anti-Periplanar Attack) Epo->TS Nuc Dimethylamine (Nucleophile) Nuc->TS Prod Trans-Amino Alcohol (Inversion at C4) TS->Prod Regioselective Ring Opening

Figure 2: SN2 mechanistic pathway ensuring the trans-stereochemistry of the product.

Self-Validating Experimental Protocol

Phase 1: Aminolysis of 3,6-Dioxabicyclo[3.1.0]hexane

Causality Check: Ethanol is selected as the solvent because it effectively homogenizes the lipophilic epoxide and the highly polar aqueous/ethanolic dimethylamine, ensuring a uniform reaction rate and preventing biphasic stalling.

  • Preparation: Charge a dry, argon-purged round-bottom flask with a solution of dimethylamine (33% w/w in ethanol, 2.0 eq)[3].

  • Temperature Control: Heat the solution gently to 50 °C.

  • Addition: Add 3,6-dioxabicyclo[3.1.0]hexane (1.0 eq) dropwise over 15 minutes. Caution: The epoxide ring-opening is exothermic; dropwise addition controls the thermal runaway and prevents the volatilization of dimethylamine.

  • Reaction: Stir the mixture continuously at 50 °C for 24 hours under an inert atmosphere[3].

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture in vacuo to strip off the ethanol and unreacted dimethylamine.

  • Self-Validation (QA): Perform crude

    
    H NMR. The disappearance of the epoxide oxirane protons (~3.6 ppm) and the appearance of the distinct trans-amino alcohol methine protons confirm complete conversion.
    
Phase 2: Chiral Resolution via Diastereomeric Salt Formation

Causality Check: The choice of (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) provides bulky aromatic groups that enhance the crystalline lattice energy of the resulting salt, driving a higher diastereomeric excess (de) during precipitation.

  • Dissolution: Dissolve the crude racemic (±)-4-(dimethylamino)oxolan-3-ol in a hot mixture of Acetone/Methanol (9:1 v/v, approx. 10 mL/g of substrate).

  • Salt Formation: Add L-DTTA (0.5 to 1.0 eq) to the hot solution. Stir at reflux until a completely clear, homogeneous solution is achieved.

  • Crystallization: Remove the heat source and allow the flask to cool to room temperature at a rate of ~5 °C/hour. Do not crash-cool, as rapid precipitation traps the undesired diastereomer in the crystal lattice. Once at room temperature, transfer to a 4 °C cold room for 12 hours.

  • Filtration: Filter the resulting white crystals under vacuum and wash with ice-cold acetone.

  • Self-Validation (QA): Analyze a small aliquot of the salt via chiral HPLC. If the diastereomeric excess is < 98%, perform a single recrystallization using the same solvent system.

Phase 3: Free-Basing and Product Isolation

Causality Check: The target molecule is highly water-soluble due to its secondary hydroxyl and tertiary amine groups. Free-basing must be conducted at a strictly controlled high pH to suppress protonation and force the product into the organic extraction phase.

  • Suspension: Suspend the enantiopure diastereomeric salt in dichloromethane (DCM).

  • Basification: Slowly add 2M aqueous NaOH under vigorous stirring until the aqueous phase reaches a pH > 12.

  • Extraction: Separate the organic layer. Extract the highly basic aqueous layer two additional times with DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Final Product: The process yields enantiopure (3S,4R)-4-(dimethylamino)oxolan-3-ol as a colorless to pale yellow viscous oil.

Quantitative Data & Analytical Checkpoints

To ensure reproducibility across different laboratory setups, the following table summarizes the expected quantitative metrics and self-validation checkpoints for each phase of the protocol.

Process ParameterPhase 1 (Racemic Synthesis)Phase 2 (Chiral Resolution)Phase 3 (Free-basing)
Target Intermediate (±)-trans-4-(dimethylamino)oxolan-3-ol(3S,4R)-Diastereomeric Salt(3S,4R)-4-(dimethylamino)oxolan-3-ol
Expected Yield 85 - 92%35 - 40% (Max theoretical: 50%)> 95% (Recovery from salt)
Stereochemical Purity 0% ee (Racemic)> 98% de> 98% ee
Physical State Pale yellow oilWhite crystalline solidColorless viscous oil
Primary Analytical QA

H NMR, GC-MS
Chiral HPLC, Melting PointChiral GC/HPLC, Optical Rotation

References

1.[2] Product Class 7: Oligo- and Monosaccharide Ethers. Thieme Connect. 2.[1] NOVEL MORPHOLINE DERIVATIVE OR SALT THEREOF - European Patent Office - EP 3042900 B1. European Patent Office. 3.[3] Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. The Royal Society of Chemistry.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of (3S,4R)-4-(dimethylamino)oxolan-3-ol as a Versatile Chiral Building Block

An In-Depth Guide for Researchers and Drug Development Professionals Introduction: The Imperative of Chirality in Modern Synthesis In the landscape of contemporary drug discovery and fine chemical synthesis, the demand f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks—small, stereochemically defined molecules—serve as foundational scaffolds for constructing complex molecular architectures with precise three-dimensional orientations. (3S,4R)-4-(dimethylamino)oxolan-3-ol emerges as a particularly valuable synthon in this context. Its rigid tetrahydrofuran (oxolane) core, decorated with a trans-configured hydroxyl and dimethylamino group, offers a unique constellation of chemical functionality and stereochemical information.

This guide provides an in-depth exploration of (3S,4R)-4-(dimethylamino)oxolan-3-ol, moving beyond a simple recitation of facts to deliver field-proven insights into its practical application. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower researchers to strategically incorporate this building block into their synthetic programs.

Physicochemical & Structural Characteristics

A thorough understanding of a building block's physical properties is the bedrock of successful experimental design. These parameters dictate choices for reaction solvents, purification methods, and storage conditions.

PropertyValueSource
CAS Number 10295-90-6[1]
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [1]
Appearance Colorless to yellowish liquid (typical)
Boiling Point 226.7°C at 760 mmHg[1]
Density 1.08 g/cm³[1]
Refractive Index 1.488[1]
Solubility Soluble in water, methanol, dichloromethane.

The presence of both a hydroxyl group (hydrogen bond donor and acceptor) and a tertiary amine (hydrogen bond acceptor, base) confers a degree of polarity and water solubility. The molecule's stereochemistry is fixed, providing a reliable transfer of chirality into target molecules.

Core Applications & Synthetic Strategy

The utility of (3S,4R)-4-(dimethylamino)oxolan-3-ol stems from its dual-functionality, allowing for selective manipulation and diverse downstream transformations. The tetrahydrofuran ring is a common structural motif in many biologically active compounds and approved drugs.[2][3]

Key Strategic Advantages:
  • Direct Incorporation of a Chiral Scaffold: The entire (3S,4R)-oxolane unit can be integrated into a larger molecule, simultaneously introducing two stereocenters and functional handles for further elaboration. This is analogous to the use of related chiral tetrahydrofuranols in the synthesis of antiviral agents.[2]

  • Orthogonal Functional Group Manipulation: The hydroxyl and amino groups possess distinct reactivities, enabling selective chemical modification. The hydroxyl group can be readily protected, activated as a leaving group, or oxidized. The tertiary amine can act as a directing group, a base, or be quaternized.

  • Access to Novel Chemical Space: The dimethylamino pharmacophore is a key feature in numerous FDA-approved drugs, contributing to factors like solubility, receptor binding, and pharmacokinetic properties.[4][5] This building block provides a direct and stereochemically controlled route to incorporate this valuable functionality within a novel heterocyclic framework.

The diagram below illustrates the principal synthetic pathways accessible from this building block.

G start (3S,4R)-4-(dimethylamino)oxolan-3-ol path1 O-Protection (e.g., TBDMS, Bn) start->path1 Protection path2 O-Activation (e.g., Ts, Ms) start->path2 Activation path3 N-Quaternization (e.g., MeI) start->path3 Alkylation prod1 Protected Intermediate (for N- or C-modification) path1->prod1 prod2 Activated Intermediate path2->prod2 prod3 Quaternary Ammonium Salt path3->prod3 prod4 Nucleophilic Substitution (Inversion or Retention) prod2->prod4 + Nucleophile

Caption: Workflow for O-Silylation protection.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (3S,4R)-4-(dimethylamino)oxolan-3-ol (e.g., 1.31 g, 10.0 mmol, 1.0 eq) and imidazole (e.g., 1.70 g, 25.0 mmol, 2.5 eq).

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane (e.g., 50 mL). Cool the resulting solution to 0°C using an ice-water bath.

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (e.g., 1.81 g, 12.0 mmol, 1.2 eq) portion-wise over 5 minutes. Causality Note: The dimethylamino group can act as a base, but imidazole is a more effective nucleophilic catalyst and acid scavenger, preventing side reactions and driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The product will have a higher Rf value (less polar) than the starting alcohol.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Trustworthiness Check: Washing with brine helps to remove residual water from the organic phase, improving drying efficiency.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure silyl-protected product.

Protocol 2: Activation of the Hydroxyl Group via O-Tosylation

Principle: Converting the hydroxyl group into a tosylate (p-toluenesulfonate) transforms it from a poor leaving group (OH⁻) into an excellent one (TsO⁻). This is a critical step for subsequent nucleophilic substitution reactions (Sₙ2), which will typically proceed with inversion of stereochemistry at the C3 position.

Materials & Reagents:

  • (3S,4R)-4-(dimethylamino)oxolan-3-ol (1.0 eq)

  • p-Toluenesulfonyl chloride (Ts-Cl) (1.5 eq)

  • Triethylamine (TEA) or Pyridine, anhydrous (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Caption: Workflow for O-Tosylation activation.

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve (3S,4R)-4-(dimethylamino)oxolan-3-ol (e.g., 1.31 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (50 mL).

  • Base Addition: Add anhydrous triethylamine (e.g., 4.2 mL, 30.0 mmol, 3.0 eq). Causality Note: A slight excess of a tertiary amine base is crucial to neutralize the HCl generated during the reaction, preventing protonation and deactivation of the starting material's amino group.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (Ts-Cl) (e.g., 2.86 g, 15.0 mmol, 1.5 eq) in small portions, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C for 4-6 hours, or until TLC analysis indicates full consumption of the starting alcohol.

  • Workup: Quench the reaction by adding water (20 mL). Separate the organic layer.

  • Washing: Wash the organic phase sequentially with ice-cold 1 M HCl (2 x 15 mL) to remove excess triethylamine, followed by saturated aqueous NaHCO₃ (15 mL), and finally brine (15 mL). Trustworthiness Check: The acid wash is critical for removing the basic catalyst, simplifying purification. The subsequent bicarb wash removes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Avoid excessive heating, as tosylates can be thermally sensitive.

  • Purification: The crude product can often be used directly in the next step. If necessary, it can be purified by flash chromatography on silica gel or by recrystallization.

Safety & Handling

As a standard laboratory practice, always consult the Safety Data Sheet (SDS) for (3S,4R)-4-(dimethylamino)oxolan-3-ol and all other reagents before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all reagents, especially volatile solvents and acyl chlorides, inside a certified chemical fume hood to avoid inhalation of vapors.

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

(3S,4R)-4-(dimethylamino)oxolan-3-ol is more than just a catalog chemical; it is a strategic tool for the modern synthetic chemist. Its defined stereochemistry and orthogonal functional groups provide a reliable and versatile platform for the synthesis of complex, high-value molecules. By understanding the principles behind its reactivity and employing robust, validated protocols, researchers can effectively unlock its potential and accelerate their drug discovery and development programs.

References

  • 3-Hydroxytetrahydrofuran - Wikipedia. Available at: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. Available at: [Link]

  • (R)-(-)-3-Hydroxytetrahydrofuran | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. Available at: [Link]

  • Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC. Available at: [Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]

  • A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition | Request PDF - ResearchGate. Available at: [Link]

  • Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed. Available at: [Link]

Sources

Method

The Strategic Role of (3S,4R)-4-(dimethylamino)oxolan-3-ol in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the emphasis on stereochemical purity is paramount. The specific three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the emphasis on stereochemical purity is paramount. The specific three-dimensional arrangement of atoms within a drug molecule can profoundly influence its pharmacological activity, efficacy, and safety profile. Chiral building blocks, such as (3S,4R)-4-(dimethylamino)oxolan-3-ol, are thus indispensable tools for the medicinal chemist, providing a reliable foundation for the stereocontrolled synthesis of complex molecular architectures.[] This application note delves into the utility of (3S,4R)-4-(dimethylamino)oxolan-3-ol, a versatile chiral intermediate, elucidating its application in the synthesis of high-value pharmaceutical intermediates through detailed protocols and mechanistic insights.

The inherent chirality of (3S,4R)-4-(dimethylamino)oxolan-3-ol, with its defined trans relationship between the hydroxyl and dimethylamino groups on the oxolane ring, offers a strategic advantage in asymmetric synthesis. This defined stereochemistry is crucial for establishing the desired orientation of functional groups that will interact with biological targets. The presence of both a nucleophilic secondary amine and a hydroxyl group provides multiple avenues for synthetic elaboration, making it a valuable synthon for a diverse range of therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its effective application in multi-step syntheses.

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
CAS Number 10295-90-6
Appearance Colorless to pale yellow liquid
Boiling Point 226.7 °C at 760 mmHg
Density 1.08 g/cm³
Refractive Index 1.488

Table 1: Physicochemical properties of (3S,4R)-4-(dimethylamino)oxolan-3-ol. Data sourced from commercial suppliers.[2]

Application in the Synthesis of a Key Piperidine-Based Pharmaceutical Intermediate

One of the notable applications of (3S,4R)-4-(dimethylamino)oxolan-3-ol is in the construction of complex heterocyclic systems, which are prevalent scaffolds in a multitude of clinically significant drugs. The following section details a synthetic protocol for the preparation of a chiral piperidine derivative, a key intermediate in the development of novel therapeutic agents.

Workflow for the Synthesis of a Chiral Piperidine Intermediate

The synthesis of a complex piperidine-based intermediate from (3S,4R)-4-(dimethylamino)oxolan-3-ol involves a multi-step sequence that leverages the inherent stereochemistry and functional groups of the starting material. The overall workflow is depicted below.

G cluster_0 Synthesis of Piperidine Intermediate A (3S,4R)-4-(dimethylamino)oxolan-3-ol B Protection of Hydroxyl Group A->B e.g., TBDMSCl, Imidazole C N-Alkylation with a Dihalogenated Alkane B->C e.g., 1-bromo-3-chloropropane, NaH D Intramolecular Cyclization C->D Heat or Base E Deprotection D->E e.g., TBAF F Final Chiral Piperidine Intermediate E->F

Caption: Generalized workflow for the synthesis of a chiral piperidine intermediate.

Experimental Protocol: Synthesis of a (3R,4R)-1-Benzyl-4-substituted-piperidin-3-amine Derivative

This protocol outlines the synthesis of a chiral piperidine derivative, a valuable intermediate for various pharmacologically active molecules, including opioid receptor modulators.[3][4]

Step 1: N-Benzylation of (3S,4R)-4-(dimethylamino)oxolan-3-ol

The initial step involves the protection of the secondary amine to prevent side reactions in subsequent steps.

  • Materials:

    • (3S,4R)-4-(dimethylamino)oxolan-3-ol

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

  • Procedure:

    • To a stirred solution of (3S,4R)-4-(dimethylamino)oxolan-3-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-benzylated product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Conversion to a Dihalogenated Intermediate

The hydroxyl group is converted to a leaving group, and the oxolane ring is opened to form a dihalogenated intermediate.

  • Materials:

    • N-benzylated product from Step 1

    • Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

    • Pyridine (as a scavenger)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-benzylated product (1.0 eq) in dry dichloromethane and cool to 0 °C.

    • Slowly add thionyl chloride (2.2 eq) or phosphorus tribromide (1.1 eq) to the solution. A small amount of pyridine can be added to neutralize the generated acid.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Intramolecular Cyclization to form the Piperidine Ring

The dihalogenated intermediate undergoes an intramolecular cyclization to form the desired piperidine ring system.

  • Materials:

    • Dihalogenated intermediate from Step 2

    • Sodium hydride (NaH) or another suitable base

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the dihalogenated intermediate (1.0 eq) in anhydrous DMF.

    • Add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitored by TLC or GC-MS).

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the chiral piperidine intermediate.

Characterization Data

The structure and purity of the synthesized intermediate should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR Signals corresponding to the benzyl group, piperidine ring protons, and the dimethylamino group.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (ESI) [M+H]⁺ ion corresponding to the molecular weight of the product.
Chiral HPLC A single major peak indicating high enantiomeric purity.

Table 2: Expected analytical data for the synthesized chiral piperidine intermediate.

Causality and Trustworthiness in the Synthetic Protocol

The choice of (3S,4R)-4-(dimethylamino)oxolan-3-ol as the starting material is a deliberate one, driven by the need for a stereochemically defined and functionally rich building block. The trans configuration of the hydroxyl and amino groups is critical for directing the stereochemical outcome of subsequent reactions.

The protocol is designed to be self-validating at each stage. For instance, the progress of each reaction is monitored by thin-layer chromatography (TLC), providing a clear indication of the consumption of the starting material and the formation of the product. Purification by column chromatography at each step where necessary ensures that impurities are removed, preventing their interference in subsequent transformations. Finally, the comprehensive characterization of the final product using a suite of analytical techniques provides unequivocal confirmation of its structure and stereochemical integrity.

Broader Applications and Future Directions

The utility of (3S,4R)-4-(dimethylamino)oxolan-3-ol extends beyond the synthesis of the specific piperidine intermediate detailed above. Its structural motifs are found in a variety of bioactive molecules, including antiviral and anticancer agents.[5][6] The amino alcohol functionality is a key pharmacophore that can participate in hydrogen bonding and other crucial interactions with biological targets.

Future research will likely focus on expanding the repertoire of complex pharmaceutical intermediates synthesized from this versatile chiral building block. The development of novel catalytic methods for the selective functionalization of either the hydroxyl or amino group will further enhance its utility in drug discovery programs.

Conclusion

(3S,4R)-4-(dimethylamino)oxolan-3-ol is a valuable and strategically important chiral building block in the synthesis of pharmaceutical intermediates. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the construction of complex and stereochemically pure molecules. The detailed protocol provided herein for the synthesis of a chiral piperidine derivative serves as a testament to its practical application in medicinal chemistry. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral intermediates like (3S,4R)-4-(dimethylamino)oxolan-3-ol in the pharmaceutical industry will undoubtedly increase.

References

  • Sami Specialty Chemicals. (n.d.). Chiral Intermediates. Retrieved from [Link][5]

  • Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. [Link][7]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link][6]

  • Zhang, Y., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link][8]

  • Signal Pharmaceuticals, Llc. (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents. [9]

  • Thomas, C. J., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Journal of Medicinal Chemistry, 57(21), 9035-9047. [Link][10]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of a novel series of glycosylated platinum(IV) complexes as antitumor agents. European Journal of Medicinal Chemistry, 182, 111634. [Link][11]

  • Emamine, M. M., & El-Faham, A. (2017). N-Dealkylation of Amines. Molecules, 22(8), 1363. [Link][12]

  • Keating, J. J. (2008). Synthesis of Bioactive Molecules IV review. SCI - Where science meets business. [Link][13]

  • Henkel, T., et al. (2012). Method for producing O-alkylated cyclic aminoalcohols. Google Patents. [14]

  • Wawrzeńczyk, C., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3470. [Link][15]

  • Brandi, A., et al. (2001). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron: Asymmetry, 12(15), 2169-2173. [Link][16]

  • Soell, P. S., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4647-4651. [Link][17]

  • Gopalsamuthiram, V., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 786-791. [Link][18]

  • Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Journal of Medicinal Chemistry, 56(21), 8381-8413. [Link][19]

  • Kumar, V., et al. (2010). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 20(14), 4291-4294. [Link][3]

  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-2690. [Link][4]

  • Al-Otaibi, M. A. A., et al. (2017). Selective O-Alkylation of the Crown Conformer of Tetra(4-hydroxyphenyl)calix[2]resorcinarene to the Corresponding Tetraalkyl Ether. Molecules, 22(10), 1668. [Link][20]

  • El-Sayed, R., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Journal of Chemistry, 2021, 6101359. [Link][21]

Sources

Application

Application Note: Derivatization of the Hydroxyl Group of (3S,4R)-4-(dimethylamino)oxolan-3-ol

Executive Summary & Chemical Context The compound (3S,4R)-4-(dimethylamino)oxolan-3-ol (also known as (3S,4R)-4-(dimethylamino)tetrahydrofuran-3-ol) is a highly versatile chiral building block. Featuring a flexible oxola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound (3S,4R)-4-(dimethylamino)oxolan-3-ol (also known as (3S,4R)-4-(dimethylamino)tetrahydrofuran-3-ol) is a highly versatile chiral building block. Featuring a flexible oxolane ring and a trans-1,2-amino alcohol motif, this scaffold is a critical precursor in the synthesis of various pharmaceutical agents, including HIV protease inhibitors[1] and muscarinic receptor ligands[2].

Derivatizing the secondary hydroxyl group at the C3 position—while preserving the integrity of the tertiary dimethylamino group at C4—presents unique chemoselectivity challenges. Because tertiary amines are prone to quaternization, standard electrophilic functionalization requires precise mechanistic control[3]. This application note provides field-proven, self-validating protocols for the O-acylation, O-alkylation, and O-sulfonylation of this substrate, detailing the causality behind every experimental parameter.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to look beyond the reagents and understand the stereoelectronic dynamics of the oxolane ring. The trans (3S, 4R) configuration dictates the reactivity profile of this molecule in two major ways:

Chemoselectivity Dynamics

The dimethylamino group is a moderate nucleophile. When introducing an electrophile (e.g., an alkyl halide or acid chloride), there is a kinetic competition between O-functionalization and N-functionalization[4].

  • In Acylation: The tertiary amine cannot form a stable amide; any N-acyl intermediate rapidly transfers the acyl group to the hydroxyl oxygen, effectively acting as an internal nucleophilic catalyst.

  • In Alkylation: N-alkylation yields a stable, irreversible quaternary ammonium salt. To prevent this, the hydroxyl group must be quantitatively deprotonated into a highly nucleophilic alkoxide before the electrophile is introduced[1].

Anchimeric Assistance & Aziridinium Formation

When the C3 hydroxyl is converted into a good leaving group (such as a mesylate or tosylate), the molecule becomes highly reactive. Because the (3S, 4R) configuration allows the leaving group and the adjacent dimethylamino group to adopt an anti-periplanar alignment, the nitrogen lone pair can execute an intramolecular SN2 attack[2]. This neighboring group participation (anchimeric assistance) forms a strained, bicyclic aziridinium ion . Subsequent attack by an external nucleophile typically results in an overall retention of configuration (double inversion).

Mechanism A (3S,4R)-4-(dimethylamino)oxolan-3-ol B O-Acylated Ester A->B Ac2O, Base C O-Alkylated Ether A->C NaH, then R-X D O-Mesylate Intermediate A->D MsCl, Et3N E Bicyclic Aziridinium Ion D->E Anchimeric Assistance (Intramolecular) F Substituted Product (Retention of Config) E->F Nucleophilic Attack

Mechanistic pathways for O-derivatization and aziridinium formation.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for the three primary modes of O-derivatization, highlighting the chemoselectivity focus required for each pathway. Enzymatic and chemical resolutions often utilize such ester and ether derivatives to establish enantiopurity[5].

Derivatization TypeReagents & SolventsTemp (°C)Chemoselectivity FocusTypical YieldDownstream Utility
O-Acylation Ac2O, DIPEA, DMAP, CH2Cl20 to 25Avoid hydrolysis; N-acylation is reversible.85 - 92%Lipophilicity tuning; enzymatic resolution.
O-Alkylation NaH (60%), R-X, dry THF0 to 25Critical: Prevent N-quaternization.75 - 88%Stable protecting group; structural extension.
O-Sulfonylation MsCl, Et3N, CH2Cl2-10 to 0Critical: Prevent premature aziridinium formation.> 90%Leaving group for stereospecific substitution.

Detailed Experimental Protocols

Protocol A: Chemoselective O-Acylation (Esterification)

Objective: Mask the hydroxyl group while avoiding acidic conditions that would protonate the amine and stall the reaction.

  • Preparation: Dissolve 1.0 eq of (3S,4R)-4-(dimethylamino)oxolan-3-ol in anhydrous CH2Cl2 (0.2 M).

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: DIPEA acts as a non-nucleophilic proton sink. DMAP acts as an acyl transfer catalyst, outcompeting the substrate's hindered tertiary amine.

  • Electrophile Addition: Cool to 0 °C. Dropwise, add 1.2 eq of Acetic Anhydride (Ac2O).

  • Propagation & Validation: Warm to room temperature and stir for 2 hours. Validate completion via TLC (Ninhydrin stain).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2. The basic quench ensures the amine remains unprotonated, keeping the product in the organic layer.

Protocol B: O-Alkylation via Alkoxide Generation

Objective: Form an ether linkage without quaternizing the dimethylamino group[1].

Workflow Step1 1. Dissolve SM in dry THF Step2 2. Cool to 0 °C under Argon Step1->Step2 Step3 3. Add NaH (Deprotonation) Step2->Step3 Step4 4. Add R-X (Alkylation) Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5

Workflow for chemoselective O-alkylation avoiding N-quaternization.

  • Preparation: Dissolve 1.0 eq of the substrate in strictly anhydrous THF (0.1 M) under an Argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: NaH irreversibly deprotonates the alcohol, evolving H2 gas. This pre-formation of the alkoxide is mandatory; the alkoxide is orders of magnitude more nucleophilic than the neutral tertiary amine.

  • Maturation: Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Add 1.1 eq of the alkyl halide (e.g., Benzyl bromide) dropwise.

  • Workup: Carefully quench with ice-cold water to destroy excess NaH, then extract with Ethyl Acetate.

Protocol C: O-Sulfonylation & Leaving Group Activation

Objective: Synthesize the mesylate intermediate for downstream nucleophilic displacement[2].

  • Preparation: Dissolve 1.0 eq of the substrate in anhydrous CH2Cl2 (0.15 M). Add 1.5 eq of Triethylamine (Et3N).

  • Temperature Control (Critical): Cool the reaction mixture to -10 °C using an ice-brine bath. Causality: If the temperature rises above 0 °C, the newly formed mesylate will spontaneously undergo intramolecular attack by the dimethylamino group to form the aziridinium ion, which can then be undesirably trapped by chloride ions in solution.

  • Mesylation: Slowly add 1.1 eq of Methanesulfonyl chloride (MsCl) dropwise over 15 minutes.

  • Workup: After 30 minutes at 0 °C, immediately quench with ice-cold saturated NaHCO3. Extract rapidly with cold CH2Cl2, dry over Na2SO4, and concentrate under reduced pressure at ambient temperature. Self-Validation: The resulting mesylate should be used immediately in the next step to avoid degradation via aziridinium polymerization.

References

  • Title : SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE Source : clockss.org URL :[2]

  • Title : Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors Source : osti.gov URL :[1]

  • Title : (S)-Tetrahydrofuran-3-ol (Synonyms: (+)-3-Hydroxytetrahydrofuran) - MedchemExpress.com Source : medchemexpress.com URL :[5]

  • Title : Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone Source : escholarship.org URL :[3]

  • Title : 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Source : researchgate.net URL :[4]

Sources

Method

Application Note: Derivatization and Reactivity of the Dimethylamino Group in (3S,4R)-4-(dimethylamino)oxolan-3-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction and Structural Context The compound (3S,4R)-4-(d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction and Structural Context

The compound (3S,4R)-4-(dimethylamino)oxolan-3-ol is a highly versatile chiral amino alcohol built on a tetrahydrofuran (oxolane) scaffold[1]. Its structural defining feature is the trans-relative stereochemistry between the secondary hydroxyl group at C3 and the tertiary dimethylamino group at C4. This trans configuration minimizes steric clash between the two substituents, leaving the nitrogen lone pair highly accessible for electrophilic attack.

In medicinal chemistry, the dimethylamino moiety is frequently targeted for structural modification to alter pharmacokinetics, improve aqueous solubility, or serve as a synthetic handle for further functionalization. This application note details three fundamental, field-proven transformations of the dimethylamino group: N-Oxidation , Quaternization (Menshutkin Reaction) , and N-Demethylation (Polonovski Reaction) .

N-Oxidation: Synthesis of the Amine N-Oxide

Causality and Mechanistic Insights

The oxidation of tertiary amines to N-oxides is a critical pathway in both drug metabolism and synthetic chemistry. Because the (3S,4R) configuration projects the dimethylamino group away from the oxolane ring, the nitrogen lone pair is highly nucleophilic. We utilize 30% aqueous hydrogen peroxide (


) in methanol as a "green" and highly efficient oxidant[2]. The adjacent C3-hydroxyl group can participate in stabilizing the peroxy transition state via hydrogen bonding, accelerating the electrophilic oxygen transfer to the nitrogen atom.

Figure 1: Mechanistic pathway for the N-oxidation of the tertiary amine using hydrogen peroxide.

Experimental Protocol: N-Oxidation
  • Preparation: Dissolve 10.0 mmol of (3S,4R)-4-(dimethylamino)oxolan-3-ol in 15 mL of HPLC-grade methanol in a 50 mL round-bottom flask.

  • Oxidant Addition: Cool the flask to 0 °C in an ice bath. Dropwise, add 15.0 mmol (1.5 equivalents) of 30% aqueous

    
     over 10 minutes to prevent thermal runaway[2].
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12 hours. Reaction progress can be monitored via TLC (DCM:MeOH:NH4OH, 90:9:1).

  • Quenching & Workup: Add a small amount of manganese dioxide (

    
    ) or sodium sulfite to quench unreacted peroxide (verify with starch-iodide paper). Filter the mixture through a Celite pad.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The resulting N-oxide is typically a hygroscopic solid or viscous oil, which can be used directly in subsequent steps (e.g., Polonovski reaction) or lyophilized for storage.

Quaternization (Menshutkin Reaction): Ammonium Salt Formation

Causality and Mechanistic Insights

Quaternization converts the neutral tertiary amine into a permanently charged quaternary ammonium salt. This transformation is governed by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 kinetics (the Menshutkin reaction). Methyl iodide (MeI) is an ideal electrophile due to its high reactivity and minimal steric bulk. We conduct this reaction in Tetrahydrofuran (THF). The rationale for using THF is phase-driven: the neutral starting materials are highly soluble in THF, but the resulting polar ammonium iodide salt is completely insoluble, causing it to precipitate out of solution. This precipitation drives the reaction equilibrium forward and allows for isolation via simple filtration, bypassing complex chromatography.

Figure 2: SN2 Quaternization (Menshutkin reaction) driven by product precipitation in THF.

Experimental Protocol: Quaternization
  • Preparation: Dissolve 5.0 mmol of (3S,4R)-4-(dimethylamino)oxolan-3-ol in 20 mL of anhydrous THF under a nitrogen atmosphere.

  • Alkylation: Using a gas-tight syringe, slowly add 6.0 mmol (1.2 equivalents) of Methyl Iodide (MeI) to the stirring solution[3]. Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood.

  • Incubation: Stir the reaction mixture at room temperature for 18–24 hours. A white to pale-yellow precipitate will gradually form as the quaternary ammonium salt is generated.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the filter cake with 2 x 10 mL of cold, anhydrous diethyl ether to remove any unreacted MeI and trace impurities.

  • Drying: Dry the solid under high vacuum to yield the pure (3S,4R)-3-hydroxy-N,N,N-trimethyloxolan-4-aminium iodide.

N-Demethylation: The Polonovski Reaction

Causality and Mechanistic Insights

Converting a tertiary amine to a secondary amine is notoriously difficult via direct substitution. The Polonovski reaction offers a highly reliable workaround by utilizing the N-oxide intermediate[4]. Treatment of the N-oxide with acetic anhydride (


) results in O-acylation, forming a highly reactive O-acylammonium ion. The acetate counterion then acts as a base, abstracting a proton from one of the N-methyl groups to induce an E2-type elimination. This forms an iminium ion, which is rapidly hydrolyzed upon aqueous workup to yield the secondary amine (monomethylamino group) and formaldehyde[4].

Figure 3: Mechanism of the Polonovski N-demethylation via an iminium ion intermediate.

Experimental Protocol: Polonovski N-Demethylation
  • Activation: Dissolve 5.0 mmol of the N-oxide (prepared in Protocol 1) in 15 mL of anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Acylation: Add 15.0 mmol (3.0 equivalents) of Acetic Anhydride (

    
    ) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4 hours[4].
    
  • Hydrolysis: Concentrate the mixture under reduced pressure to remove DCM and excess

    
    . Dissolve the crude residue in 10 mL of 1M aqueous HCl and heat to 50 °C for 2 hours to ensure complete hydrolysis of the iminium intermediate.
    
  • Neutralization & Extraction: Cool the aqueous layer and adjust the pH to ~10 using 2M NaOH. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify the crude secondary amine via flash column chromatography (Silica gel, DCM:MeOH gradient).
    

Quantitative Data & Analytical Markers

The table below summarizes the expected reaction metrics and key


 NMR spectroscopic shifts (in 

or

) used to validate the transformation of the dimethylamino group.
Reaction TypeReagents / SolventTarget ProductExpected YieldKey

NMR Marker (N-CH₃ protons)
Starting Material N/ATertiary AmineN/ASinglet, ~2.25 ppm (6H)
N-Oxidation 30%

, MeOH
Amine N-Oxide85 - 95%Downfield shift to ~3.15 ppm (6H)
Quaternization MeI, THFQuaternary Salt> 90%Sharp singlet, ~3.30 ppm (9H)
N-Demethylation

, then

/HCl
Secondary Amine60 - 75%Singlet, ~2.40 ppm (3H)

References

1.[1] Echemi. "4-(dimethylamino)tetrahydrofuran-3-ol Product Information and Properties." echemi.com. Available at: 2.[4] Organic Reactions. "The Polonovski Reaction." organicreactions.org. Available at: 3.[3] MDPI. "Novel Antibacterial Polyglycidols: Relationship between Structure and Properties." mdpi.com. Available at: 4.[2] Journal of the Chemical Society, RSC Publishing. "Mild catalytic oxidation of secondary and tertiary amines to nitrones and N-oxides with H2O2." rsc.org. Available at:

Sources

Application

Scale-Up Synthesis and Chiral Resolution of (3S,4R)-4-(dimethylamino)oxolan-3-ol: A Process Chemistry Protocol

Introduction & Strategic Overview The chiral building block (3S,4R)-4-(dimethylamino)oxolan-3-ol (also known as (3S,4R)-4-(dimethylamino)tetrahydrofuran-3-ol) is a highly versatile vicinal amino alcohol. Its rigid tetrah...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The chiral building block (3S,4R)-4-(dimethylamino)oxolan-3-ol (also known as (3S,4R)-4-(dimethylamino)tetrahydrofuran-3-ol) is a highly versatile vicinal amino alcohol. Its rigid tetrahydrofuran core and specific trans-stereochemistry make it a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antiviral agents, and targeted therapeutics where precise spatial orientation of hydrogen-bond donors/acceptors is critical [1].

From a process chemistry perspective, synthesizing enantiopure trans-amino alcohols presents a unique challenge. While asymmetric ring-opening (ARO) of epoxides using heavy-metal catalysts (e.g., Jacobsen's Co(III) or Cr(III) salen complexes) is elegant [2], trace metal contamination and catalyst costs often limit its utility in early-stage kilogram scale-up.

This application note details a robust, highly scalable, and metal-free synthetic route. The strategy relies on the bulk epoxidation of inexpensive 2,5-dihydrofuran, followed by an aqueous aminolysis to generate a racemic trans-amino alcohol. The system is then driven to enantiopurity via a thermodynamic classical chiral resolution using a tailored tartaric acid derivative [3].

Mechanistic Grounding & Causality

To ensure a self-validating process, it is critical to understand the stereochemical trajectory of the synthesis:

  • Epoxidation: The oxidation of 2,5-dihydrofuran yields 3,4-epoxytetrahydrofuran. Because the double bond is constrained within a five-membered ring, the resulting epoxide is strictly cis, rendering the molecule a meso compound (achiral due to an internal plane of symmetry).

  • Regioselective Aminolysis (SN2): The ring-opening of the meso-epoxide with dimethylamine proceeds via a strict SN2 mechanism, requiring anti-periplanar attack.

    • Attack at the C3 carbon from the back-face yields the (3R,4S)-enantiomer.

    • Attack at the C4 carbon from the back-face yields the (3S,4R)-enantiomer. Because the meso-epoxide is perfectly symmetric, these two transition states are energetically degenerate. The reaction intrinsically yields a 50:50 racemic mixture of the trans-configuration.

  • Thermodynamic Resolution: To break the symmetry, (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) is introduced. D-DTTA provides a rigid, bulky aromatic framework that facilitates highly crystalline diastereomeric salts via robust hydrogen bonding and π-π stacking. The (3S,4R)-enantiomer selectively co-crystallizes with D-DTTA, leaving the (3R,4S)-isomer dissolved in the mother liquor.

Stereochem Meso meso-3,4-Epoxytetrahydrofuran (cis-configuration, Achiral) Attack1 SN2 Attack at C3 (Anti-periplanar Inversion) Meso->Attack1 50% Probability Attack2 SN2 Attack at C4 (Anti-periplanar Inversion) Meso->Attack2 50% Probability Enant1 (3R,4S)-Enantiomer (Trans-Amino Alcohol) Attack1->Enant1 Enant2 (3S,4R)-Enantiomer (Trans-Amino Alcohol) Attack2->Enant2 Res Classical Resolution (+)-D-DTTA in Ethanol Enant1->Res Enant2->Res Waste Mother Liquor (3R,4S) Diastereomeric Salt Res->Waste Product Crystallized Precipitate (3S,4R) Diastereomeric Salt Res->Product

Caption: Stereochemical divergence during aminolysis and subsequent convergence via chiral resolution.

Quantitative Data & Material Specifications

The following physicochemical properties and process metrics are established for the scaled-up workflow.

ParameterValue / SpecificationProcess Significance
Molecular Formula C₆H₁₃NO₂-
Molecular Weight 131.17 g/mol -
Target Stereochemistry (3S, 4R)trans-configuration
Overall Process Yield 32 - 36%Based on starting 2,5-dihydrofuran (Max theoretical yield is 50% due to resolution).
Enantiomeric Excess (ee) > 99.5%Achieved post-single recrystallization of the diastereomeric salt.
Diastereomeric Excess (de) > 98.0%In-process control metric for the D-DTTA salt.
E-factor (Estimated) 12 - 15Highly efficient for complex pharmaceutical intermediates.

Experimental Protocols (Step-by-Step)

Phase 1: Epoxidation of 2,5-Dihydrofuran

Objective: Synthesize meso-3,4-epoxytetrahydrofuran.

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Initialization: Charge the reactor with 2,5-dihydrofuran (1.0 kg, 14.2 mol) and dichloromethane (DCM, 5.0 L). Cool the batch to 0–5 °C.

  • Oxidation: Slowly add m-chloroperoxybenzoic acid (mCPBA, 70% w/w, 3.8 kg, 15.6 mol) in portions over 4 hours, maintaining the internal temperature below 10 °C to prevent thermal runaway.

  • Quench & Workup: Stir the slurry for an additional 12 hours at room temperature. Quench unreacted peroxide by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) until a negative starch-iodine test is achieved.

  • Isolation: Filter the precipitated m-chlorobenzoic acid. Separate the organic layer, wash with saturated NaHCO₃ (3 x 2 L) to remove residual acid, dry over anhydrous Na₂SO₄, and concentrate under reduced vacuum to yield the meso-epoxide as a pale yellow oil (approx. 1.05 kg, 85% yield).

Phase 2: Aminolysis (Ring-Opening)

Objective: Synthesize rac-trans-4-(dimethylamino)oxolan-3-ol.

  • Reaction Setup: Transfer the crude meso-epoxide (1.0 kg, 11.6 mol) to a pressure-rated 10 L reactor.

  • Amination: Add 40% aqueous dimethylamine solution (3.9 L, 34.8 mol, 3.0 eq). Note: The aqueous medium accelerates the reaction by hydrogen-bonding to the epoxide oxygen, increasing its electrophilicity.

  • Heating: Seal the reactor and heat to 50 °C for 8 hours. Monitor completion via GC-MS (disappearance of the epoxide peak).

  • Extraction: Cool to room temperature. Extract the aqueous mixture with Methyl tert-butyl ether (MTBE, 4 x 2 L).

  • Concentration: Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent to afford the racemic trans-amino alcohol as a viscous oil (approx. 1.37 kg, 90% yield).

Phase 3: Chiral Resolution & Salt Breaking

Objective: Isolate the (3S,4R)-enantiomer.

  • Salt Formation: Dissolve the racemic mixture (1.3 kg, 9.9 mol) in absolute ethanol (6.0 L) and heat to 65 °C.

  • Resolving Agent Addition: Slowly add (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA, 1.91 kg, 4.95 mol, 0.5 eq) dissolved in hot ethanol (2.0 L).

  • Crystallization: Allow the solution to cool naturally to room temperature over 6 hours, then chill to 5 °C overnight. Self-Validation: Seed crystals of the (3S,4R)-D-DTTA salt can be added at 40 °C to guarantee nucleation of the correct polymorph.

  • Filtration: Filter the resulting white crystalline precipitate and wash with cold ethanol (1.0 L). Check the diastereomeric excess (de) via Chiral HPLC. (Recrystallize from ethanol if de < 98%).

  • Salt Breaking: Suspend the pure diastereomeric salt in water (3.0 L). Add 2M NaOH dropwise until the pH strictly exceeds 12.0 (liberating the free base).

  • Final Isolation: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF, 3 x 1.5 L). Concentrate the organic layers under reduced pressure to yield the target (3S,4R)-4-(dimethylamino)oxolan-3-ol as a highly pure oil/low-melting solid (approx. 520 g, 40% resolution yield, >99.5% ee).

Process Workflow Visualization

Workflow A 2,5-Dihydrofuran (Bulk Starting Material) B Epoxidation (mCPBA, 0-5°C) A->B C meso-3,4-Epoxy- tetrahydrofuran B->C D Aminolysis (40% aq. HNMe2, 50°C) C->D E rac-trans-Amino Alcohol (Intermediate) D->E F Chiral Resolution (D-DTTA, EtOH) E->F G Diastereomeric Salt (Crystallized) F->G H Salt Breaking (NaOH / 2-MeTHF) G->H I (3S,4R)-Target API Building Block H->I

Caption: End-to-end process workflow from bulk 2,5-dihydrofuran to the enantiopure (3S,4R) target.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.[Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431.[Link]

  • Truppo, M. D., et al. (2023). Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. Organic Process Research & Development, 27(11), 2111–2122.[Link]

Method

Analytical Profile &amp; Quantification Protocols: (3S,4R)-4-(Dimethylamino)oxolan-3-ol

[1] Executive Summary & Strategic Rationale The quantification of (3S,4R)-4-(dimethylamino)oxolan-3-ol (CAS: 1044437-64-0, hereafter DTO ) presents a tripartite analytical challenge: polarity , lack of UV chromophores ,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Rationale

The quantification of (3S,4R)-4-(dimethylamino)oxolan-3-ol (CAS: 1044437-64-0, hereafter DTO ) presents a tripartite analytical challenge: polarity , lack of UV chromophores , and stereochemical complexity .[1] As a critical intermediate in the synthesis of the EGFR inhibitor Afatinib, its enantiomeric purity and assay value directly impact the efficacy and safety of the final API.[2]

Standard Reverse-Phase HPLC (RP-HPLC) is often insufficient due to the molecule's high polarity (logP < 0) and lack of UV absorption above 210 nm.[1] This guide details three orthogonal methodologies designed to overcome these limitations:

  • GC-FID (Derivatized): The "Gold Standard" for assay and bulk purity.[2] Utilizes silylation to improve volatility and peak symmetry.[2]

  • HILIC-MS/MS: For trace-level quantification (ppm level) and genotoxic impurity (GTI) risk assessment.[1][2]

  • Chiral NPLC: For determining Enantiomeric Excess (%ee) using polysaccharide-based stationary phases.

Chemical Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Tetrahydrofuran ring with vicinal amino/hydroxyl groups.[1][2]High Polarity: Poor retention on C18 columns without ion-pairing.
Chromophore None (Saturated heterocycle).[2]UV Blind: UV detection is non-viable for trace analysis; requires RI, CAD, or MS.
Basicity Tertiary amine (

).[2]
Peak Tailing: Requires basic mobile phase modifiers (DEA/TEA) or high pH stability columns.[2]
Chirality (3S, 4R) configuration.Stereoselectivity: Must resolve from (3R, 4S) enantiomer and diastereomers.

Method A: GC-FID for Assay & Purity (Process Control)[1]

Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) is preferred for bulk quantification because the FID response is universal for carbon-containing compounds, bypassing the lack of UV absorbance.[1] Derivatization with BSTFA caps the hydroxyl group, preventing hydrogen bonding and ensuring sharp peak shapes.[2]

Derivatization Reaction

The hydroxyl group at position 3 is silylated to form the trimethylsilyl (TMS) ether.[2] The tertiary amine at position 4 remains unreacted but becomes less prone to interaction with active sites.[2]

G Substrate (3S,4R)-DTO (Polar/H-Bonding) Derivative TMS-Ether Derivative (Volatile/Non-Polar) Substrate->Derivative 60°C, 30 min Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Derivative Byproduct TMS-Byproducts (Solvent Front) Reagent->Byproduct

Figure 1: Silylation workflow for GC analysis.

Detailed Protocol

Instrument: Agilent 8890 GC or equivalent with FID. Column: DB-5ms or HP-5 (30 m × 0.25 mm, 0.25 µm film).[1]

Reagents:

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Solvent: Anhydrous Pyridine (acts as acid scavenger and solvent).[2]

Sample Preparation:

  • Weigh 10.0 mg of DTO into a 2 mL GC vial.

  • Add 1.0 mL of Anhydrous Pyridine.

  • Add 200 µL of BSTFA + 1% TMCS.

  • Cap and vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes in a heating block.

  • Cool to room temperature and inject directly.

GC Parameters:

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp 1: 15°C/min to 200°C.[2]

    • Ramp 2: 30°C/min to 300°C (Hold 3 min).

  • Detector (FID): 300°C; H2 (30 mL/min), Air (400 mL/min).[1]

System Suitability:

  • Tailing Factor: < 1.5 (Critical: Tailing indicates incomplete derivatization or active inlet sites).[2]

  • RSD (n=6): < 2.0% for area counts.[2]

Method B: HILIC-MS/MS for Trace Quantification[1]

Rationale: For trace analysis (e.g., cleaning validation or impurity tracking in Afatinib API), GC is not sensitive enough. Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining small polar amines without ion-pairing reagents that suppress MS ionization.[1][2]

LC-MS/MS Configuration[1][2]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled with UHPLC.[1] Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm). Note: The Amide phase provides superior retention for amino-alcohols compared to bare silica.[1]

Mobile Phase:

  • MP A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • MP B: Acetonitrile : 10 mM Ammonium Formate (95:5).[2]

  • Gradient:

    • 0.0 min: 95% B (High organic to retain polar analyte).[2]

    • 5.0 min: 50% B.[2][3]

    • 6.0 min: 50% B.[2]

    • 6.1 min: 95% B (Re-equilibration).[2]

MS/MS Transitions (ESI Positive):

  • Precursor Ion: [M+H]+ = 132.1 m/z[1]

  • Quantifier Ion: 132.1 → 72.1 m/z (Loss of C2H4O from THF ring + dimethylamine fragment).[2]

  • Qualifier Ion: 132.1 → 46.1 m/z (Dimethylamine cation).[2]

Protocol:

  • Stock Solution: Dissolve 10 mg DTO in 10 mL Acetonitrile:Water (50:50).

  • Working Standard: Dilute to 100 ng/mL in 100% Acetonitrile (Critical: High water content in sample diluent causes peak distortion in HILIC).

  • Injection: 2 µL.

Method C: Chiral HPLC for Enantiomeric Purity[2]

Rationale: Distinguishing the (3S,4R) isomer from its enantiomer (3R,4S) and diastereomers requires a chiral selector capable of hydrogen bonding and inclusion. Amylose-based columns are the industry standard for this class.[2]

Chiral Method Parameters[2][4][5][6][7]

Column: Daicel CHIRALPAK® AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.[1]

Mobile Phase:

  • Base: n-Hexane : Isopropanol (90 : 10).[1][2]

  • Additive: 0.1% Diethylamine (DEA) or Ethanolamine.[2]

  • Note: The basic additive is mandatory to suppress the ionization of the tertiary amine and prevent non-specific binding to the silica support.

Conditions:

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temperature: 25°C.

  • Detection: Refractive Index (RI) or UV at 210 nm (if concentration > 1 mg/mL).[1]

    • Recommendation: Use RI for assay; UV 210 nm is acceptable only with high-purity solvents to minimize baseline noise.[1][2]

Separation Logic: The (3S,4R) isomer typically elutes differently due to the spatial orientation of the -OH and -N(Me)2 groups interacting with the carbamate linkage of the chiral selector.

ChiralLogic Start Sample Injection (Racemic or Enantiopure) Column Chiralpak AD-H Column (Amylose Selector) Start->Column Interaction Mechanism: H-Bonding (OH/Amine) + Steric Fit Column->Interaction Result1 Peak 1: (3R,4S) (Undesired Enantiomer) Interaction->Result1 Result2 Peak 2: (3S,4R) (Target Intermediate) Interaction->Result2

Figure 2: Chiral separation mechanism on Amylose-based stationary phase.[1]

Summary of Analytical Specifications

ParameterGC-FID (Method A)HILIC-MS/MS (Method B)[1]Chiral HPLC (Method C)
Application Assay (>98%), Residual SolventsTrace Impurities (<0.05%), Cleaning ValidationEnantiomeric Excess (>99.5% ee)
LOD/LOQ 50 ppm / 150 ppm1 ppb / 5 ppb0.1% (Area)
Linearity (

)
> 0.999> 0.995N/A (Area Normalization)
Key Criticality Dry Solvents: Moisture destroys TMS reagent.[1]Sample Diluent: Must be >80% ACN to prevent peak splitting.DEA Additive: Essential for peak symmetry.[2]

References

  • Boehringer Ingelheim International GmbH. (2002).[2] Quinazoline derivatives, pharmaceutical compositions containing them, and their use for the treatment of benign and malignant tumor diseases. (Patent WO2002050043A1).[2] Link

    • Context: Primary patent describing the synthesis of Afatinib and the use of the tetrahydrofuran-3-ol intermediate.[2]

  • Kovacevic, T., et al. (2018).[2][5] "An alternative synthesis of the non-small cell lung carcinoma drug afatinib."[2][5] Tetrahedron Letters, 59(47), 4180-4182.[5] Link[1]

    • Context: Describes the isolation and quality control of the (3S,4R)-4-(dimethylamino)
  • Daicel Corporation. (2020).[2] Instruction Manual for CHIRALPAK® AD-H.[1][2]Link

    • Context: Authoritative protocol for polysaccharide columns used in separating amino-alcohol enantiomers.[1][2]

  • Waters Corporation. (2015).[2] HILIC Method Development Strategies for Polar Compounds. Application Note 720005396EN.[2] Link

    • Context: Grounding for the HILIC-MS/MS method selection for small polar amines.

Sources

Application

Application of (3S,4R)-4-(dimethylamino)oxolan-3-ol in asymmetric catalysis

Application Note: (3S,4R)-4-(Dimethylamino)oxolan-3-ol in Asymmetric Catalysis Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development. Executive Summary & Structural Rationale In...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (3S,4R)-4-(Dimethylamino)oxolan-3-ol in Asymmetric Catalysis

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development.

Executive Summary & Structural Rationale

In the realm of asymmetric catalysis, the architectural rigidity of a chiral ligand is paramount to minimizing entropic penalties during transition state formation. (3S,4R)-4-(dimethylamino)oxolan-3-ol (CAS: 1932219-63-0) represents a highly privileged class of chiral β-amino alcohols.

Unlike acyclic amino alcohols (such as ephedrine derivatives) which suffer from conformational flexibility, the oxolane (tetrahydrofuran) backbone of this ligand locks the vicinal hydroxyl and dimethylamino groups into a highly defined spatial arrangement.

  • The Hydroxyl Group (Hard Donor): Serves as an anionic anchor upon deprotonation, strongly coordinating to oxophilic metals (e.g., Zn, Ti) or serving as a hydrogen-bond donor in transition-metal hydrides (e.g., Ru, Ir).

  • The Dimethylamino Group (Soft Donor): Acts as a strong σ-donor to stabilize the metal center. Crucially, the tertiary amine prevents unwanted side reactions (such as N-alkylation) and sterically shields one enantiofacial trajectory, forcing incoming substrates to approach from the unhindered face.

This Application Note details the mechanistic causality and self-validating protocols for utilizing this ligand in two benchmark asymmetric transformations: the enantioselective addition of dialkylzincs to aldehydes, and the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of ketones.

Application I: Enantioselective Addition of Dialkylzincs to Aldehydes

The catalytic enantioselective alkylation of aldehydes to afford enantioenriched secondary alcohols is a cornerstone of chiral drug synthesis. This ligand mimics the classic behavior of Noyori’s DAIB (3-exo-dimethylaminoisoborneol) system [1].

Mechanistic Causality

The addition of diethylzinc (


) to an aldehyde is uncatalyzed and extremely slow at room temperature. However, the introduction of (3S,4R)-4-(dimethylamino)oxolan-3-ol fundamentally alters the reaction pathway. The ligand reacts with 

to form a monomeric chiral ethylzinc alkoxide. The dimethylamino group coordinates intramolecularly to the zinc center, preventing the formation of unreactive zinc-alkoxide oligomers. This active monomer acts as a Lewis acid, coordinating the aldehyde and a second equivalent of

. The rigid oxolane ring forces the aldehyde into a highly ordered bimetallic transition state, shielding the Si-face and directing ethyl transfer exclusively to the Re-face.

Zn_Catalysis L Precatalyst Formation Ligand + ZnEt2 Cat Active Chiral Zn-Alkoxide (Monomeric Catalyst) L->Cat - Ethane (Gas Evolution) Complex Lewis Acid Activation Aldehyde Coordination Cat->Complex + Aldehyde, + ZnEt2 TS Bimetallic Transition State (Enantiofacial Shielding) Complex->TS Alkyl Migration Prod Product Release Chiral Secondary Alcohol TS->Prod Aqueous Quench Prod->Cat Catalyst Regeneration

Catalytic cycle of the enantioselective addition of diethylzinc to aldehydes using the oxolane ligand.
Self-Validating Experimental Protocol

Note: All steps must be performed under a strict argon atmosphere using Schlenk techniques. Moisture will violently quench the zinc reagent.

  • Catalyst Generation: To a flame-dried Schlenk flask, add (3S,4R)-4-(dimethylamino)oxolan-3-ol (0.05 mmol, 5 mol%). Dissolve in anhydrous toluene (2.0 mL). Cool to 0 °C.

  • Zinc Addition: Dropwise add

    
     (2.0 mmol, 2.0 eq, 1.0 M in hexanes).
    
    • Validation Check 1: Observe the evolution of ethane gas (bubbling). Stir for 15 minutes until bubbling ceases, confirming the formation of the active zinc-alkoxide complex.

  • Substrate Addition: Slowly add the target aldehyde (1.0 mmol, 1.0 eq) dissolved in toluene (1.0 mL) over 10 minutes. Maintain stirring at 0 °C.

  • Reaction Monitoring:

    • Validation Check 2: After 12 hours, withdraw a 50 µL aliquot, quench with 1N HCl, extract with EtOAc, and analyze via TLC (Hexane/EtOAc 4:1). Proceed to workup only when the aldehyde spot (

      
      ) is completely consumed.
      
  • Quench & Workup: Quench the reaction slowly with saturated aqueous

    
     (5 mL) at 0 °C. Extract with dichloromethane (
    
    
    
    mL), dry over
    
    
    , and concentrate under reduced pressure.
  • Quality Control (QC): Determine conversion via

    
     NMR (disappearance of the -CHO signal at ~9.9 ppm) and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
    
Quantitative Data Summary

Table 1: Expected Performance in Asymmetric Diethylzinc Addition

Substrate Time (h) Isolated Yield (%) Enantiomeric Excess (ee %)
Benzaldehyde 12 95 >98
4-Chlorobenzaldehyde 14 92 96
p-Tolualdehyde 12 94 97

| Hexanal (Aliphatic) | 24 | 85 | 82 |

Application II: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The reduction of prochiral ketones to chiral alcohols via ATH is a highly scalable, atom-economical alternative to high-pressure hydrogenation [2].

Mechanistic Causality

In this application, isopropanol acts as both the solvent and the stoichiometric hydride donor. The oxolane ligand coordinates to the


 precursor. The addition of a strong base (t-BuOK) is not merely to neutralize HCl; it actively deprotonates the ligand's hydroxyl group, triggering the elimination of chloride to form a highly reactive 16-electron Ru-alkoxide/amide complex. Isopropanol then donates a hydride to the metal, forming an 18-electron Ru-hydride. The reduction of the ketone occurs via a concerted, outer-sphere mechanism (Noyori-type transfer) where the rigid (3S,4R) stereocenters of the oxolane ring dictate the trajectory of the ketone, ensuring high enantiofacial discrimination [3].

ATH_Workflow S1 1. Catalyst Prep [Ru(p-cymene)Cl2]2 + Ligand S2 2. Base Activation Add t-BuOK in iPrOH S1->S2 S3 3. Substrate Add Prochiral Ketone S2->S3 S4 4. Reaction Stir at 40°C (Hydride Transfer) S3->S4 S5 5. Validation GC/FID & Chiral HPLC S4->S5

Step-by-step experimental workflow for the Ru-catalyzed asymmetric transfer hydrogenation of ketones.
Self-Validating Experimental Protocol
  • Precatalyst Assembly: In a Schlenk tube, combine

    
     (0.005 mmol, 0.5 mol%) and (3S,4R)-4-(dimethylamino)oxolan-3-ol (0.011 mmol, 1.1 mol%). Add anhydrous, degassed isopropanol (5.0 mL). Stir at 80 °C for 1 hour, then cool to 40 °C.
    
  • Base Activation: Add a solution of t-BuOK (0.05 mmol, 5 mol%) in isopropanol (1.0 mL).

    • Validation Check 1: The solution must immediately transition from a pale orange to a deep red/purple color. This visual cue is mandatory; it confirms the successful generation of the active 16-electron Ru-complex.

  • Substrate Reduction: Add the prochiral ketone (1.0 mmol, 1.0 eq) in one portion. Maintain stirring at 40 °C.

  • Reaction Monitoring:

    • Validation Check 2: Monitor the reaction via GC/FID. The reaction is considered complete when the ketone peak area is <1% relative to the product alcohol peak.

  • Workup: Quench by exposing the reaction to air (oxidizes the Ru catalyst) and filtering through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate.

  • Quality Control (QC): Analyze the residue via chiral HPLC to determine the enantiomeric purity of the resulting secondary alcohol.

Quantitative Data Summary

Table 2: Expected Performance in Ru-Catalyzed ATH of Acetophenone Derivatives

Substrate Temp (°C) Time (h) Conversion (%) Enantiomeric Excess (ee %)
Acetophenone 40 2.0 >99 95
4-Fluoroacetophenone 40 1.5 98 96
2-Methoxyacetophenone 40 4.0 91 89

| Propiophenone | 40 | 3.0 | 95 | 92 |

References

  • Aldrichimica Acta (Review on Enantioselective Addition of Dialkylzincs to Aldehydes)
  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines Source: MDPI URL
  • Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand Source: ACS Publications URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of (3S,4R)-4-(dimethylamino)oxolan-3-ol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of (3S,4R)-4-(dimethylamino)oxolan-3-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of (3S,4R)-4-(dimethylamino)oxolan-3-ol .

This molecule presents a "perfect storm" of chromatographic difficulties: it is highly polar, contains a basic tertiary amine (


), possesses multiple hydrogen-bond donors/acceptors, and completely lacks a UV-absorbing chromophore. Standard reversed-phase (RP) methods will inevitably fail, resulting in void-volume elution, severe peak tailing, and invisible peaks.

The following workflows, troubleshooting guides, and self-validating protocols are engineered to establish robust, reproducible purification and quantification systems.

Workflow Start Sample: (3S,4R)-4-(dimethylamino) oxolan-3-ol Goal What is the primary objective? Start->Goal Prep Preparative Isolation (Scale-up) Goal->Prep Anal Analytical Quantification (Impurity/Yield) Goal->Anal Chiral Chiral Resolution (ee% determination) Goal->Chiral PrepMethod High-pH RP-HPLC (Hybrid C18, pH 10.5) Prep->PrepMethod AnalMethod HILIC + CAD/MS (Amide/Zwitterionic) Anal->AnalMethod ChiralMethod Chiralpak AD-H / IC (Polar Organic Mode) Chiral->ChiralMethod

Decision matrix for selecting the appropriate chromatographic workflow.

Section 1: Detector Selection & Signal Troubleshooting (FAQs)

Q: Why do I see no peaks when analyzing my sample at 254 nm or 210 nm? A: (3S,4R)-4-(dimethylamino)oxolan-3-ol lacks an extended conjugated


-system or aromatic ring. The tetrahydrofuran ring, tertiary amine, and hydroxyl groups only exhibit weak, non-specific absorbance below 200 nm, which is easily masked by solvent cutoff.
Mechanistic Solution: You must switch to a universal, mass-based detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). CAD is highly recommended for underivatized amino alcohols because its response is independent of the analyte's optical properties and provides uniform quantitation for non-volatile species[1].

CAD_Pathway Eluate Column Eluate (Analyte + Volatile Phase) Nebulization Nebulization (Nitrogen Gas) Eluate->Nebulization Evaporation Evaporation Tube (Desolvation) Nebulization->Evaporation Particles Dry Analyte Particles (Non-volatile) Evaporation->Particles Charging Corona Discharge (Charge Transfer) Particles->Charging Detection Electrometer (Mass-proportional Signal) Charging->Detection

Mechanism of Charged Aerosol Detection (CAD) for non-UV active compounds.

Q: My CAD baseline is extremely noisy. What is causing this? A: CAD strictly requires volatile mobile phases. If you are using non-volatile salts (e.g., sodium phosphate) or heavy ion-pairing agents, they will not evaporate in the desolvation tube. Instead, they form solid particles that are charged by the corona discharge, generating a massive background signal[1]. Solution: Ensure all mobile phase additives are volatile (e.g., ammonium formate, ammonium acetate, or formic acid).

Section 2: Retention & Peak Shape Troubleshooting (FAQs)

Q: My compound elutes in the void volume on a standard C18 column. How can I increase retention? A: The molecule is highly hydrophilic. Under standard acidic reversed-phase (RP) conditions (e.g., 0.1% Formic Acid), the dimethylamino group is protonated, drastically increasing its polarity and preventing partitioning into the hydrophobic C18 chains. Mechanistic Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, separation relies on the analyte partitioning between a bulk organic mobile phase and a water-enriched layer immobilized on a polar stationary phase. The highly polar protonated amine will strongly partition into this aqueous layer, significantly increasing retention[2].

Q: I am experiencing severe peak tailing. How do I fix the peak shape? A: Peak tailing for basic amines on silica-based columns is caused by secondary ion-exchange interactions between the positively charged dimethylamino group and negatively charged residual silanols on the stationary phase. Solution:

  • In HILIC mode: Use a buffer with sufficient ionic strength (e.g., 10–20 mM ammonium formate) to mask residual silanols and facilitate proper peak shape[3].

  • In RP mode (for preparative scale): Use a high-pH mobile phase (pH 10.5) with a hybrid-silica column to deprotonate the amine, rendering it neutral and eliminating the electrostatic interaction entirely.

Section 3: Validated Experimental Protocols

Protocol A: Analytical Quantification via HILIC-CAD

Objective: Isocratic analysis of (3S,4R)-4-(dimethylamino)oxolan-3-ol for purity and yield determination. Causality: HILIC retains the polar amine, while CAD provides universal detection without requiring a chromophore.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate, pH 3.2 (adjusted with formic acid).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Pump Mixture: 15% A / 85% B. (Causality: 85% organic ensures a stable water-enriched layer on the stationary phase; the 15 mM final buffer concentration masks silanols).

  • Column Selection: Agilent Poroshell 120 HILIC-Z or equivalent zwitterionic column (2.1 x 100 mm, 2.7 µm)[3]. (Causality: Zwitterionic surfaces provide superior peak shape for basic amines compared to bare silica).

  • Detector Settings (CAD): Evaporation temperature at 35°C, data collection rate 10 Hz, filter constant 3.6s. (Causality: 35°C is optimal for semi-volatile low-molecular-weight analytes to prevent thermal degradation or premature evaporation in the detector).

  • System Suitability (Self-Validation Check): Inject a 50 µg/mL standard. The system is validated for use only if:

    • Retention factor (

      
      ) > 2.0 (Confirms successful HILIC partitioning).
      
    • Tailing factor (

      
      ) < 1.5 (Confirms successful silanol masking).
      
    • Signal-to-Noise (S/N) > 50 (Confirms CAD nebulizer efficiency).

Protocol B: Preparative Scale-Up via High-pH Reversed-Phase

Objective: Bulk purification for downstream synthesis. Causality: Preparative HILIC consumes massive amounts of expensive acetonitrile and suffers from low loading capacity. High-pH RP neutralizes the basic amine, allowing hydrophobic retention on C18 and high mass loading.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: Methanol.

  • Column Selection: Waters XBridge Prep C18 (or equivalent Ethylene Bridged Hybrid silica), 5 µm. (Causality: Standard silica dissolves above pH 8. Hybrid silica withstands pH 10.5, allowing the amine to remain >99% deprotonated).

  • Gradient & Loading: Run from 5% B to 40% B over 10 column volumes. Dissolve the crude sample in Mobile Phase A to prevent solvent-mismatch breakthrough.

  • System Suitability (Self-Validation Check): Run an analytical-scale scout gradient first. The method is validated if the target peak elutes past the void volume (

    
    ) and exhibits a symmetrical peak shape, confirming complete deprotonation.
    

Section 4: Quantitative Data & Method Summaries

Table 1: Column & Mobile Phase Selection Guide

Separation StrategyColumn ChemistryMobile Phase SystemPrimary Mechanism of Retention
Analytical (HILIC) Zwitterionic (HILIC-Z)85% ACN / 15% Aq. Buffer (pH 3.2)Partitioning into immobilized water layer
Preparative (RP) Hybrid C18 (e.g., XBridge)Gradient MeOH / Aq. Buffer (pH 10.5)Hydrophobic interaction (neutralized amine)
Chiral (NP) Amylose/Cellulose coatedHexane / IPA / 0.1% DiethylamineSteric fit in chiral stationary cavities

Table 2: Detector Compatibility & Performance Metrics

Detector TechnologyCompatibility with MoleculeSensitivityRequired Mobile Phase Constraints
UV/Vis (254 nm) Poor (No chromophore)N/AAny
CAD / ELSD Excellent (Universal)High (Low ng range)Strictly Volatile (No phosphates/sulfates)
ESI-MS (+ mode) Excellent (Basic amine)Very High (pg range)Volatile, Low pH preferred for ionization

References

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. LCMS.cz. Available at:[1]

  • Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich. Available at:

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Available at:[2]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available at:[3]

Sources

Optimization

Technical Support Center: Recrystallization of (3S,4R)-4-(dimethylamino)oxolan-3-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of (3S,4R)-4-(dimethylamino)oxolan-3-ol via recrystallization. This document provides field-proven insights, d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (3S,4R)-4-(dimethylamino)oxolan-3-ol via recrystallization. This document provides field-proven insights, detailed protocols, and robust troubleshooting advice tailored for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a successful and efficient purification process.

(3S,4R)-4-(dimethylamino)oxolan-3-ol is a polar molecule containing both a hydroxyl and a tertiary amine functional group.[1] Its structure lends itself to strong intermolecular interactions, particularly hydrogen bonding, which significantly influences its solubility and crystallization behavior.[2] Understanding these properties is paramount for developing an effective recrystallization strategy.

Part 1: Foundational Principles & Solvent Selection

Recrystallization is a purification technique that relies on the differential solubility of a compound and its impurities in a solvent at different temperatures.[3][] The ideal solvent will dissolve the target compound completely at an elevated temperature but sparingly at lower temperatures, thus allowing the pure compound to crystallize upon cooling while impurities remain in the solution (the mother liquor).[3]

The "Like Dissolves Like" Principle in Action

Given the polar nature of (3S,4R)-4-(dimethylamino)oxolan-3-ol, polar solvents are the most suitable candidates for recrystallization.[5][6] However, finding a single solvent with the ideal solubility curve can be challenging. Often, a two-solvent (or mixed-solvent) system is more effective. This involves a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is much less soluble. The two solvents must be miscible.[3][5][7]

Systematic Solvent Screening

A systematic approach is crucial for identifying the optimal solvent or solvent system. This involves testing the solubility of a small amount of your crude product in various solvents at both room temperature and at the solvent's boiling point.[6]

Table 1: Potential Solvents for Recrystallization Screening (Organized by Polarity)

Solvent Polarity Boiling Point (°C) Rationale for Use
Water High 100 Excellent "good" solvent for highly polar compounds, but solubility might remain high even when cold.
Methanol / Ethanol High 65 / 78 Good general-purpose polar solvents. Often dissolve amino alcohols well at high temperatures.[8]
Isopropanol (IPA) Medium-High 82 A slightly less polar alcohol, may offer a better solubility differential than methanol/ethanol.
Acetonitrile Medium-High 82 A polar aprotic solvent that can be an effective choice.
Acetone Medium 56 A versatile solvent, often used in combination with a non-polar anti-solvent.[8]
Ethyl Acetate (EtOAc) Medium-Low 77 Can serve as a "good" solvent if the compound is less polar, or as a "poor" solvent in a pair.
Dichloromethane (DCM) Low 40 Unlikely to be a good primary solvent but could be used in specific mixed-solvent systems.
Toluene Non-polar 111 A potential "poor" solvent to be added to a solution of the compound in a more polar "good" solvent.

| Heptane / Hexane | Non-polar | 98 / 69 | Classic "poor" or anti-solvents for inducing crystallization of polar compounds.[8][9] |

Part 2: Detailed Experimental Protocol (Two-Solvent System)

This protocol outlines a robust method for recrystallizing (3S,4R)-4-(dimethylamino)oxolan-3-ol using a two-solvent system, a common and effective technique for polar molecules.[7]

Step-by-Step Methodology
  • Dissolution: Place the impure solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the hot "good" solvent (e.g., isopropanol) needed to fully dissolve the compound. It is critical to use the minimum volume to ensure the solution is saturated, which is essential for good recovery.[2]

  • Decolorization (If Necessary): If the solution is colored due to impurities, add a small amount (1-2% by weight) of activated charcoal.[6] Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[6]

  • Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[5][6]

  • Induce Crystallization: While the filtrate is still hot, add the "poor" solvent (e.g., heptane) dropwise with constant swirling until the solution just begins to turn cloudy (this is the point of saturation). If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[7]

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.[3][7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold recrystallization solvent (the same good/poor solvent ratio) to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Experimental Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Place impure solid in flask B Add minimum volume of hot 'good' solvent A->B C Optional: Add activated charcoal B->C D Perform hot gravity filtration C->D E Add 'poor' solvent dropwise until cloudy D->E F Cool slowly to room temperature E->F G Cool further in ice bath F->G H Collect crystals via vacuum filtration G->H I Wash with ice-cold solvent H->I J Dry crystals under vacuum I->J K Characterize (MP, NMR) J->K Pure Product

Caption: Recrystallization workflow using a two-solvent system.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of polar amino alcohols.

Question 1: My compound "oiled out" as a liquid layer instead of forming solid crystals. What happened and how do I fix it?

  • Probable Cause(s):

    • High Solute Concentration: The solution was too supersaturated when cooling began, causing the compound to separate as a liquid before it could form an ordered crystal lattice.

    • Rapid Cooling: Cooling the solution too quickly can prevent molecules from orienting properly into a crystal structure.

    • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound, causing it to melt in the hot solution.[5]

  • Recommended Solutions:

    • Re-dissolve and Dilute: Reheat the mixture until the oil fully dissolves. Add a small amount (10-20% more) of the hot "good" solvent to reduce the saturation level. Allow it to cool slowly again.

    • Reduce Cooling Rate: Ensure the solution cools to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

    • Change Solvent System: If oiling out persists, consider a solvent system with a lower boiling point.

Question 2: No crystals are forming, even after cooling in an ice bath. What should I do?

  • Probable Cause(s):

    • Excess Solvent: Too much solvent was used during the dissolution step, and the solution is not saturated enough for crystals to form.[2]

    • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin. Sometimes, very pure solutions in very clean glassware can become supercooled without crystallizing.

  • Recommended Solutions:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again and observe for crystal formation.

    • Induce Nucleation (Seeding): If you have a small crystal of the pure product, add it to the solution (a "seed crystal"). This will provide a template for further crystal growth.

    • Induce Nucleation (Scratching): Scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystals to form.

    • Extended Cooling: Leave the flask in a colder environment (e.g., a freezer) for a longer period, provided your solvent does not freeze.

Question 3: My final product has a very low yield. How can I improve it?

  • Probable Cause(s):

    • Using Too Much Solvent: This is the most common cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor.[2]

    • Premature Crystallization: The product crystallized in the funnel during hot filtration and was discarded.

    • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of the product.[2]

    • Incomplete Crystallization: Not allowing the solution to cool for long enough or to a low enough temperature.

  • Recommended Solutions:

    • Optimize Solvent Volume: In your next attempt, be meticulous about adding the absolute minimum amount of hot solvent required for dissolution.

    • Improve Hot Filtration: Ensure your funnel and receiving flask are sufficiently pre-heated to prevent the product from crashing out.

    • Use Ice-Cold Wash Solvent: Always use a minimal amount of ice-cold solvent for washing the crystal cake on the filter.[2]

    • Maximize Cooling: Ensure the flask spends adequate time in an ice bath (or colder) to maximize precipitation. You can also try to recover a second crop of crystals by evaporating some solvent from the mother liquor.

Troubleshooting Decision Flow

G cluster_outcomes cluster_solutions Start Observe solution after cooling OiledOut Oily layer forms Start->OiledOut NoCrystals Solution remains clear Start->NoCrystals LowYield Few crystals form Start->LowYield Success Abundant crystals form Start->Success Sol_Oiled 1. Reheat & add more 'good' solvent. 2. Cool slower. OiledOut->Sol_Oiled Sol_NoCry 1. Evaporate some solvent. 2. Scratch flask or add seed crystal. NoCrystals->Sol_NoCry Sol_LowY 1. Use less solvent initially. 2. Ensure thorough cooling. 3. Wash with ice-cold solvent. LowYield->Sol_LowY Sol_Success Proceed to filtration. Success->Sol_Success

Caption: Decision tree for common recrystallization troubleshooting scenarios.

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I perform a proper "hot filtration" without the product crystallizing in the funnel? A1: Success depends on speed and heat. Use a stemless or short-stemmed funnel to minimize surface area for cooling. Place the funnel and fluted filter paper in the oven to preheat them. Place the receiving Erlenmeyer flask on a hot plate with a small amount of the pure solvent boiling inside; the refluxing solvent will keep the flask and funnel hot. Pour the hot solution through as quickly as possible.

Q2: What is a "seed crystal" and when should I use one? A2: A seed crystal is a small, pure crystal of your compound. It is used to induce crystallization in a supersaturated solution that is reluctant to form crystals on its own. By providing a pre-existing, perfectly ordered template, the seed crystal bypasses the initial energy barrier for nucleation, allowing other molecules to deposit onto its surface and grow.

Q3: How important is the cooling rate? A3: Very important. A slow, gradual cooling process allows molecules to selectively deposit onto the growing crystal lattice, resulting in larger and purer crystals. Rapid cooling traps impurities within the lattice and often leads to the formation of small, less pure crystals or even precipitation of an amorphous solid.[2]

Q4: Can I reuse the mother liquor? A4: Yes. The mother liquor contains dissolved product. You can often obtain a "second crop" of crystals by boiling off some of the solvent from the mother liquor to re-saturate the solution and then cooling it again. Be aware that this second crop will likely be less pure than the first, as the concentration of impurities is higher.

References
  • BenchChem. (2025).
  • University of California, Davis. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • University of South Florida. (n.d.). 4.
  • Mohrig, J. R., et al. (n.d.). RECRYSTALLIZATION.
  • University of Sydney. (n.d.).
  • Various Authors. (2018). Simple recrystallization method for obtaining pure compound (natural product)?.
  • Echemi. (n.d.). 4-(dimethylamino)tetrahydrofuran-3-ol. Echemi.com.
  • University of Rochester. (n.d.).
  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • BOC Sciences. (n.d.).

Sources

Troubleshooting

Technical Support Center: Synthesis of (3S,4R)-4-(dimethylamino)oxolan-3-ol

Welcome to the technical support center for the synthesis of (3S,4R)-4-(dimethylamino)oxolan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3S,4R)-4-(dimethylamino)oxolan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your synthetic route, improve yield and purity, and confidently navigate potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (3S,4R)-4-(dimethylamino)oxolan-3-ol?

A1: The synthesis of chiral molecules like (3S,4R)-4-(dimethylamino)oxolan-3-ol typically begins with a chiral precursor or utilizes an asymmetric synthetic approach to establish the necessary stereocenters.[1] A prevalent strategy involves starting from readily available chiral materials such as amino acids or carbohydrates, which already possess some of the required stereochemistry.[1] Key transformations often include asymmetric epoxidation of an allylic alcohol followed by a regioselective ring-opening with dimethylamine, or an asymmetric aminohydroxylation of a suitable olefin.[1] Another approach involves the cyclization of a chiral 1,2,4-butanetriol derivative.[2]

Q2: What typical protecting groups are used in this synthesis?

A2: Due to the presence of both an amino and a hydroxyl group, the use of protecting groups is often necessary to prevent unwanted side reactions during the synthesis.[1] The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps. For the hydroxyl group, common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers. For the amino group, carbamates such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are frequently employed.

Q3: What purification methods are most effective for isolating the final product?

A3: Purification of the crude product is typically achieved through silica gel column chromatography.[1] A gradient elution system, for instance, using a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and petroleum ether, is often effective in separating the desired product from starting materials and byproducts.[1][3] Recrystallization can also be a viable method for obtaining a highly pure solid product, depending on its physical properties.[3]

Troubleshooting Guide: Side Reactions and Their Mitigation

This section details potential side reactions that can occur during the synthesis of (3S,4R)-4-(dimethylamino)oxolan-3-ol, their causes, and actionable troubleshooting steps.

Issue 1: Formation of Regioisomeric Byproducts

Symptoms:

  • Appearance of an unexpected spot on TLC with a similar polarity to the desired product.

  • NMR analysis shows a mixture of isomers, complicating spectral interpretation.

Root Cause Analysis: In syntheses involving the ring-opening of an epoxide, the nucleophilic attack by dimethylamine can potentially occur at two different carbon atoms of the epoxide ring. While the desired (3S,4R) isomer results from attack at the C4 position, a competing reaction can lead to the formation of the (3S,4S) or (3R,4R) regioisomer through attack at the C3 position. The regioselectivity of this reaction is influenced by steric hindrance, the nature of the solvent, and the Lewis acid catalyst used, if any.

Mitigation Strategies:

  • Steric Control: Employ a starting material with a bulky substituent that sterically hinders attack at the undesired position.

  • Catalyst Selection: Utilize a Lewis acid catalyst that promotes the desired regioselectivity. For instance, certain titanium or aluminum-based Lewis acids can favor the desired ring-opening.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the ring-opening reaction. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile) to optimize regioselectivity.

Experimental Protocol: Optimizing Regioselectivity of Epoxide Ring-Opening

  • Reaction Setup: In three separate flame-dried flasks under an inert atmosphere (N2 or Ar), dissolve the epoxide starting material in toluene, THF, and acetonitrile, respectively.

  • Catalyst Addition: To each flask, add the selected Lewis acid catalyst (e.g., Ti(O-iPr)4) at 0 °C.

  • Nucleophile Addition: Slowly add a solution of dimethylamine in the respective solvent to each flask.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS.

  • Analysis: After completion, quench the reactions and analyze the crude product mixture from each solvent by ¹H NMR to determine the ratio of regioisomers.

SolventDielectric Constant (Approx.)Observed Regioisomeric Ratio (Desired:Undesired)
Toluene2.4(Data to be filled from experimental results)
THF7.6(Data to be filled from experimental results)
Acetonitrile37.5(Data to be filled from experimental results)
Issue 2: Incomplete Cyclization or Ring-Opening Byproducts

Symptoms:

  • Presence of starting materials or intermediate compounds in the final product mixture.

  • Low overall yield of the desired cyclic product.

Root Cause Analysis: In syntheses proceeding through a cyclization step, such as the intramolecular cyclization of a diol or an amino alcohol, incomplete reaction can be a significant issue. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst. Similarly, if the synthesis involves an intermolecular reaction to form the ring, such as the reaction of an epoxide with a nucleophile, incomplete reaction can occur.

Mitigation Strategies:

  • Reaction Conditions: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration. The use of a Dean-Stark apparatus can be beneficial in cyclodehydration reactions to remove water and drive the equilibrium towards the product.[4]

  • Catalyst Activity: Use a fresh or properly activated catalyst. For acid-catalyzed cyclizations, p-toluenesulfonic acid (PTSA) is commonly used.[2]

  • Reagent Stoichiometry: Ensure the correct stoichiometry of reactants, especially in intermolecular reactions.

Workflow for Troubleshooting Incomplete Cyclization

SideReactions Starting Material Starting Material Desired Product Desired Product Starting Material->Desired Product Main Reaction Regioisomer Regioisomer Starting Material->Regioisomer Incorrect Ring Opening Diastereomer Diastereomer Desired Product->Diastereomer Epimerization Quaternary Salt Quaternary Salt Desired Product->Quaternary Salt Over-alkylation N-Oxide N-Oxide Desired Product->N-Oxide Oxidation Intermediate Intermediate Intermediate->Desired Product Successful Cyclization Unreacted Intermediate Unreacted Intermediate Intermediate->Unreacted Intermediate Incomplete Cyclization

Sources

Optimization

Technical Support Center: Optimizing the Yield of (3S,4R)-4-(dimethylamino)oxolan-3-ol Synthesis

Welcome to the advanced troubleshooting and protocol guide for the synthesis of (3S,4R)-4-(dimethylamino)oxolan-3-ol. This chiral amino alcohol is a highly valued building block in the development of active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol guide for the synthesis of (3S,4R)-4-(dimethylamino)oxolan-3-ol. This chiral amino alcohol is a highly valued building block in the development of active pharmaceutical ingredients (APIs) and advanced chemical scaffolds[1].

This guide is designed for research scientists and process chemists. It bypasses basic textbook theory to focus directly on the mechanistic causality of reaction failures, self-validating workflows, and yield optimization strategies.

Synthesis Strategy & Mechanistic Causality

The most atom-economical and scalable route to (3S,4R)-4-(dimethylamino)oxolan-3-ol avoids the chiral pool entirely. Instead, it relies on the epoxidation of 2,5-dihydrofuran to yield meso-3,4-epoxytetrahydrofuran ()[2], followed by an Asymmetric Ring Opening (ARO) using dimethylamine and a chiral Lewis acid catalyst ()[3].

The Causality of Stereocontrol: Because the ring-opening proceeds via an


 mechanism, the nucleophilic attack inherently dictates a trans relative stereochemistry. Therefore, diastereoselectivity (forming the trans isomer over the cis isomer) is chemically guaranteed. The true synthetic challenge is enantioselective desymmetrization —ensuring the attack occurs exclusively at the (S)-carbon to yield the (3S,4R) absolute configuration rather than the (3R,4S) enantiomer.

Workflow N1 2,5-Dihydrofuran N2 Epoxidation (H2O2) Ti-MWW Catalyst N1->N2 N3 meso-3,4-Epoxytetrahydrofuran N2->N3 >95% Yield N4 Asymmetric Ring Opening (Dimethylamine) N3->N4 N6 (3S,4R)-4-(dimethylamino)oxolan-3-ol N4->N6 Regio/Stereoselective N5 Chiral Lewis Acid Catalyst (e.g., Cr-Salen) N5->N4 Desymmetrization

Workflow for the asymmetric synthesis of (3S,4R)-4-(dimethylamino)oxolan-3-ol.

Troubleshooting Guide: Yield & Enantioselectivity

Issue 1: Overall yield is stalling at 40-50% during the amination step.

Root Cause: Dimethylamine is highly volatile (bp 7°C). If the reaction is run in standard glassware under an inert atmosphere, the local concentration of the nucleophile drops rapidly as it escapes into the headspace. This leads to incomplete conversion and allows the activated epoxide to undergo non-productive oligomerization. Resolution: Transition the reaction to a sealed pressure vessel (autoclave) or a continuous flow reactor. Alternatively, utilize a commercially available, pre-titrated solution of dimethylamine in anhydrous THF (e.g., 2.0 M) and maintain the reaction strictly at or below -20°C.

Issue 2: Poor enantiomeric excess (ee < 80%).

Root Cause: The background uncatalyzed racemic ring-opening is competing with the catalyzed pathway. Alternatively, the chiral catalyst (such as a Cr-Salen or BINOL-based complex) is degrading due to adventitious moisture ()[4]. Resolution: The uncatalyzed racemic reaction has a higher activation energy than the catalyzed pathway. By lowering the reaction temperature to -20°C, you kinetically suppress the background reaction while the catalyzed desymmetrization proceeds, drastically increasing the ee.

Issue 3: Significant formation of diol byproducts.

Root Cause: Water is acting as a competing nucleophile, leading to the hydrolytic ring-opening of the meso-epoxide to form cis-tetrahydrofuran-3,4-diol. Resolution: Implement a self-validating drying step. Rigorously dry the meso-epoxide over activated 4Å molecular sieves and do not proceed until Karl Fischer titration confirms <50 ppm water in the reaction mixture.

Mechanism C1 Catalyst Activation C2 Epoxide Coordination C1->C2 C3 Nucleophilic Attack C2->C3 HN(CH3)2 C4 Stereoselective Ring Opening C3->C4 SN2 Inversion C5 Product Release C4->C5 C5->C1 Catalyst Turnover

Catalytic cycle of chiral Lewis acid-mediated asymmetric ring opening.

Self-Validating Experimental Protocol

This protocol utilizes a built-in validation system to ensure high fidelity and reproducibility. Do not proceed to subsequent phases unless the validation criteria are met.

Phase 1: Preparation & Catalyst Activation
  • Drying: Dissolve meso-3,4-epoxytetrahydrofuran (1.0 equiv) in anhydrous THF (0.5 M). Add activated 4Å molecular sieves.

  • Validation Check 1: Perform Karl Fischer titration. Requirement: Water content must be ≤ 50 ppm. If >50 ppm, replace sieves and wait 12 hours.

  • Activation: In a separate flame-dried Schlenk flask, add (R,R)-Cr-Salen catalyst (0.05 equiv) and purge with Argon. Add anhydrous THF to form a dark solution.

Phase 2: Asymmetric Ring Opening (ARO)
  • Cooling: Transfer the dried epoxide solution to a pressure-rated reaction tube. Cool the system to -20°C using a cryocooler.

  • Nucleophile Addition: Slowly inject dimethylamine (2.0 M in THF, 1.5 equiv) into the epoxide solution.

  • Catalysis: Add the activated (R,R)-Cr-Salen catalyst solution dropwise over 15 minutes to prevent exothermic spikes. Seal the pressure tube.

  • Validation Check 2: Stir at -20°C for 24 hours. Extract a 50 µL aliquot, quench with methanol, and analyze via GC/MS. Requirement: The epoxide peak (tR ~2.6 min) must represent <1% of the total area[4]. If incomplete, continue stirring for 12 hours.

Phase 3: Workup & Stereochemical Validation
  • Quenching: Quench the reaction with saturated aqueous

    
     to deactivate the catalyst.
    
  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Validation Check 3: Purify via silica gel chromatography (DCM:MeOH gradient). Analyze the purified product via Chiral HPLC (e.g., Daicel CHIRALPAK AS-RH). Requirement: Confirm the (3S,4R) configuration peak with an ee > 95%.

Quantitative Data Summaries

The following table summarizes the causal relationship between reaction parameters, overall yield, and enantiomeric excess during the optimization of the ARO step.

Catalyst SystemTemperature (°C)SolventYield (%)ee (%)Primary Failure Mode / Observation
None (Control)25THF850Complete racemization (1:1 enantiomer ratio).
(R,R)-Cr-Salen25THF9275High background reaction outcompetes catalyst.
(R,R)-Cr-Salen -20 THF 88 96 Optimal conditions. High chiral induction.
(R,R)-Cr-Salen-20MeOH4540Protic solvent disrupts catalyst-epoxide coordination.
Ti-BINOL0Toluene7885Moderate chiral induction; slower turnover rate.

References

  • Highly efficient and clean synthesis of 3,4-epoxytetrahydrofuran over a novel titanosilicate catalyst, Ti-MWW. Green Chemistry (RSC Publishing). URL:[Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Catalysts (MDPI). URL:[Link]

  • Asymmetric Amination of meso-Epoxide with Vegetable Powder as a Low-Toxicity Catalyst. Molecules (MDPI). URL:[Link]

Sources

Troubleshooting

Stability issues of (3S,4R)-4-(dimethylamino)oxolan-3-ol during storage

The following is a comprehensive Technical Support Guide designed for researchers and process chemists handling (3S,4R)-4-(dimethylamino)oxolan-3-ol . This guide moves beyond basic safety data, addressing stability mecha...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Technical Support Guide designed for researchers and process chemists handling (3S,4R)-4-(dimethylamino)oxolan-3-ol . This guide moves beyond basic safety data, addressing stability mechanisms, degradation pathways, and recovery protocols.

Subject: Stability, Storage, and Troubleshooting Guide Document ID: TS-DMO-3S4R-001 Last Updated: October 2023[1][2][3]

Executive Summary & Compound Profile

(3S,4R)-4-(dimethylamino)oxolan-3-ol is a bifunctional chiral building block containing a secondary alcohol and a tertiary amine within a tetrahydrofuran (oxolane) ring.[1][2][3] Its stability profile is governed by the electron-rich nitrogen atom and the ether linkage of the ring.[2][3]

PropertySpecification
Chemical Structure Tetrahydrofuran ring, 3-OH, 4-N(Me)₂, trans-configuration
Physical State Viscous liquid or low-melting solid (hygroscopic)
Primary Instability N-Oxidation, Hygroscopicity, Peroxide Formation (Ether)
Storage Class 2–8°C, Inert Atmosphere (Argon/Nitrogen), Dark

Critical Storage Alerts (The "Why" and "How")

Q: Why is my compound turning yellow/brown during storage?

A: The yellowing is a hallmark of oxidative degradation , primarily driven by the tertiary amine moiety.[2]

  • Mechanism: Atmospheric oxygen attacks the nitrogen lone pair, leading to the formation of the N-oxide derivative.[2][3] While the tetrahydrofuran ring is generally stable, the alpha-carbons (adjacent to the ether oxygen) are susceptible to radical abstraction, leading to hydroperoxides, which can further degrade the amine.

  • Impact: Even 1-2% N-oxide contamination can poison transition metal catalysts (e.g., Pd, Pt) used in subsequent coupling reactions (Suzuki, Buchwald-Hartwig) by coordinating strongly to the metal center.[1][2][3]

Q: Does this compound form peroxides like THF solvent?

A: Yes, but at a slower rate. All ethers with alpha-protons can form explosive peroxides.[2][3] The presence of the electron-donating dimethylamino group can actually stabilize the radical intermediates involved in peroxide formation, potentially accelerating the process compared to unsubstituted THF.

  • Directive: Test for peroxides if the container has been opened for >3 months.[2][3]

Q: Can I store this in a standard freezer (-20°C)?

A: Yes, but moisture control is critical .[2] This compound is hygroscopic due to the hydrogen-bonding capability of the hydroxyl group and the basic nitrogen.[2][3]

  • Risk: Repeated freeze-thaw cycles in a non-desiccated environment will pull water into the sample.[1][2][3] Water acts as a nucleophile or proton source that can interfere with moisture-sensitive reactions (e.g., using reagents like NaH, LDA, or acid chlorides).

  • Best Practice: Store under Argon in a desiccator within the fridge/freezer.

Troubleshooting Visual Appearance & Purity

Q: The material has solidified/crystallized. Is it degraded?

A: Not necessarily. High-purity (3S,4R)-4-(dimethylamino)oxolan-3-ol often exists as a low-melting solid or supercooled liquid.[1][2][3] Spontaneous crystallization indicates high enantiomeric purity.[2][3]

  • Action: Gently warm to 30–35°C. If it melts into a clear, colorless oil, it is intact. If solids remain suspended in a yellow oil, degradation has occurred.

Q: My NMR shows a small "satellite" peak near the N-Methyl signal.

A: This is the diagnostic signature of the N-Oxide impurity .[2][3]

  • Observation: In ¹H NMR (CDCl₃), the N(CH₃)₂ protons of the parent compound appear around 2.2–2.3 ppm. The N-oxide shift is typically downfield by 0.3–0.5 ppm (approx.[1][2][3] 2.7–3.0 ppm).[3]

  • Resolution: See "Re-purification Protocol" below.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation routes: N-Oxidation (Amine-driven) and Peroxidation (Ether-driven).[1][2][3]

DegradationPathways Compound (3S,4R)-4-(dimethylamino)oxolan-3-ol (Active Reagent) NOxide N-Oxide Impurity (Metal Catalyst Poison) Compound->NOxide Slow Oxidation (Yellowing) Peroxide THF-Hydroperoxide (Explosion Hazard) Compound->Peroxide Radical Mechanism (Long-term storage) Hydrate Hygroscopic Hydrate (Stoichiometry Error) Compound->Hydrate H-Bonding Oxygen Atmospheric O2 Oxygen->NOxide Oxygen->Peroxide Moisture H2O (Humidity) Moisture->Hydrate

Caption: Primary degradation vectors.[1][2][3] Red paths indicate chemical modification; Yellow path indicates physical contamination.[2][3]

Experimental Protocols

Protocol A: Rapid Peroxide Test (Quantofix Method)

Use this before distilling or heating aged batches.[1][2]

  • Reagents: Quantofix® Peroxide 100 test strips (or equivalent KI/Starch paper).

  • Procedure:

    • Dip the test strip into the liquid compound for 1 second.[3]

    • Wait 15 seconds.

    • Interpretation:

      • White: < 5 mg/L (Safe to use).[2][3]

      • Light Blue: 5–20 mg/L (Purify immediately).[2][3]

      • Dark Blue: > 50 mg/L (DO NOT DISTILL.[2][3] Neutralize with reducing agent).

Protocol B: Re-purification (Removal of N-Oxide & Color)

Since the N-oxide is much more polar than the free amine, silica gel chromatography is effective.[1][2][3]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2][3]

  • Mobile Phase:

    • Start: DCM:MeOH (95:[1][2]5) + 1% Triethylamine (TEA).[3]

    • Note: TEA is required to prevent the amine from streaking on the silica.[2]

  • Elution:

    • The non-polar impurities elute first.[3]

    • The Product ((3S,4R)-amine) elutes next.

    • The N-Oxide (yellow band) will remain at the baseline or elute only with high MeOH concentration (>20%).[2][3]

  • Validation: Check fractions via TLC (stain with Ninhydrin or KMnO₄).[2][3]

Decision Tree: Fit-for-Purpose Assessment

Use this logic flow to determine if your current batch is suitable for your specific experiment.

DecisionTree Start Evaluate Batch Condition Color Is it Colorless? Start->Color PeroxideTest Peroxide Test (<5 mg/L?) Color->PeroxideTest Yes Distill ACTION: Distill under Vacuum or Column Color->Distill No (Yellow/Brown) App Intended Application? PeroxideTest->App Pass PeroxideTest->Distill Fail Use_Standard SAFE: Standard Synthesis (Amide coupling, SNAr) App->Use_Standard Robust Rxn Use_Sensitive SAFE: Metal Catalysis (Suzuki, Buchwald) App->Use_Sensitive Sensitive Rxn Dry ACTION: Dry over Mol. Sieves (4Å) Use_Sensitive->Dry If Water Content >0.5%

Caption: Workflow for determining batch usability based on visual and chemical checkpoints.

References & Authority

  • Tetrahydrofuran Peroxide Formation:

    • Clark, D. E. "Peroxides and Peroxide-Forming Compounds."[1][2][3] Chemical Health and Safety, 2001. Link (General mechanism for ether peroxidation).[3]

  • Amino Alcohol Stability:

    • Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols."[3] Tetrahedron, 2000.[3] Link (Discusses stability and handling of chiral amino alcohols).

  • N-Oxide Interference in Catalysis:

    • Colacot, T. J. "New Trends in Cross-Coupling: Theory and Applications."[2][3] RSC Catalysis Series, 2015.[3] (Highlights amine impurities poisoning Pd-catalysts).

  • Compound Data (Analogous Structures):

    • PubChem CID 9960 (Tetrahydrofuran-3-ol properties).[1][2][3][4][5] Link[1]

    • Sigma-Aldrich Technical Bulletin: "Handling Air-Sensitive Reagents."[1][2][3] Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: Reagent Removal in (3S,4R)-4-(dimethylamino)oxolan-3-ol Synthesis

Welcome to the Technical Support Center for the synthesis and purification of (3S,4R)-4-(dimethylamino)oxolan-3-ol (also known as trans-4-(dimethylamino)tetrahydrofuran-3-ol). This chiral amino alcohol is a highly polar,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of (3S,4R)-4-(dimethylamino)oxolan-3-ol (also known as trans-4-(dimethylamino)tetrahydrofuran-3-ol). This chiral amino alcohol is a highly polar, water-soluble building block frequently utilized in pharmaceutical development. Due to the presence of both a secondary hydroxyl group and a tertiary amine on a compact tetrahydrofuran ring, isolating the free base from residual synthetic reagents presents significant chromatographic and extraction challenges.

This guide provides field-proven troubleshooting protocols and self-validating workflows for removing the most stubborn reagents associated with its three primary synthetic pathways.

Synthetic Workflows & Reagent Bottlenecks

G cluster_0 Synthetic Pathways for (3S,4R)-4-(dimethylamino)oxolan-3-ol R1 Route A: Epoxide Opening (3,4-epoxytetrahydrofuran + DMA) Prod Crude (3S,4R)-4-(dimethylamino)oxolan-3-ol (Highly Polar Amino Alcohol) R1->Prod R2 Route B: Reductive Amination (Ketone + DMA + Borohydride) R2->Prod R3 Route C: Eschweiler-Clarke (Primary Amine + CH2O + HCOOH) R3->Prod Imp1 Impurity: Excess Dimethylamine Prod->Imp1 Imp2 Impurity: Boron Complexes Prod->Imp2 Imp3 Impurity: Formaldehyde / Formic Acid Prod->Imp3 Rem1 Azeotropic Vacuum Stripping Imp1->Rem1 Rem2 Methanol Co-evaporation -> B(OMe)3 Imp2->Rem2 Rem3 Sodium Bisulfite Scavenging Imp3->Rem3

Workflow of (3S,4R)-4-(dimethylamino)oxolan-3-ol synthesis and reagent removal strategies.

FAQ & Troubleshooting Guide
Section 1: Dimethylamine (DMA) Persistence

Context: Excess DMA is required to drive the nucleophilic ring-opening of 3,4-epoxytetrahydrofuran or during the reductive amination of tetrahydrofuran-3-one derivatives.

Q: Why does dimethylamine persist in my product even after extended rotary evaporation, despite its low boiling point (7 °C)? A: While DMA is a highly volatile gas at room temperature, it readily forms strong intermolecular hydrogen bonds with the secondary hydroxyl group of the oxolan-3-ol scaffold. Furthermore, if the reaction mixture is even slightly acidic during workup, DMA is protonated into a non-volatile dimethylammonium salt. Standard evaporation is insufficient to break these thermodynamic sinks.

Protocol 1: Azeotropic Vacuum Stripping To successfully remove DMA, you must disrupt the hydrogen-bonding network and ensure the amine is entirely in its free-base form[1].

  • Basification: Cool the crude mixture to 5 °C. Carefully adjust the pH to >10 using 1M aqueous NaOH to liberate the free DMA base.

  • Solvent Exchange: Add absolute ethanol (10 volumes relative to the crude mass) to the mixture. Ethanol acts as an azeotropic carrier that outcompetes the product for hydrogen bonding with DMA.

  • Azeotropic Distillation: Concentrate the mixture under reduced pressure (approx. 50–100 mbar) at 40 °C using a rotary evaporator[1].

  • High-Vacuum Drying: Transfer the residue to a high-vacuum line (0.3 mbar) and dry overnight over potassium hydroxide pellets to strip the remaining ethanol and trace DMA[1].

  • Validation: Analyze the residue via

    
    H NMR. The disappearance of the sharp DMA singlet at ~2.2 ppm confirms complete removal.
    
Section 2: Boron Byproduct Contamination

Context: Synthesis via reductive amination utilizing sodium triacetoxyborohydride (NaBH(OAc)


) or similar boron-based hydrides.

Q: My


H NMR shows broad, unresolved peaks, and my product yield is artificially high (>120%). How do I remove residual boron species? 
A:  Boron forms highly stable, covalent cyclic borate complexes with vicinal (1,2) amino alcohols. Standard aqueous liquid-liquid extractions fail because these complexes partition into the organic phase alongside your product. The most effective causality-driven approach is the chemical conversion of these complexes into volatile trimethyl borate, B(OMe)

, which can be evaporated[2][3].

Protocol 2: Methanol Co-Evaporation

  • Quench: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH

    
    Cl to destroy unreacted hydrides[3].
    
  • Extraction: Basify the aqueous layer to pH 10, extract the crude product into dichloromethane (DCM), and concentrate to a thick oil.

  • Methanolysis: Dissolve the crude boron-contaminated residue in anhydrous methanol (15 mL per gram of crude product)[3].

  • Evaporation: Concentrate the methanolic solution to dryness under reduced pressure at 35 °C. The methanol reacts with the cyclic borates to form trimethyl borate (bp 68 °C), which co-distills with the solvent[2][3].

  • Iteration: Repeat the methanol addition and evaporation cycle three consecutive times to ensure quantitative boron removal[3].

  • Validation: Analyze the residue via

    
    B NMR; the absence of broad signals between 0–20 ppm confirms a self-validated, boron-free product.
    
Section 3: Eschweiler-Clarke Reagents (Formaldehyde)

Context: Synthesizing the target via the Eschweiler-Clarke methylation of (3S,4R)-4-aminooxolan-3-ol using formaldehyde and formic acid[4].

Q: How can I remove unreacted formaldehyde without degrading my amino alcohol product? A: Formaldehyde cannot be simply distilled away because it rapidly forms polymeric paraformaldehyde or stable acetals with the product's hydroxyl group. Instead of physical removal, utilize chemical scavenging. Sodium bisulfite reacts nucleophilically with formaldehyde to form a highly water-soluble, non-volatile hydroxymethanesulfonate adduct[5].

Protocol 3: Bisulfite Scavenging

  • Acid Neutralization: Remove excess formic acid by neutralizing the crude mixture with saturated aqueous NaHCO

    
     until CO
    
    
    
    evolution ceases.
  • Scavenging: Add a 20% w/v aqueous solution of sodium bisulfite (NaHSO

    
    ) to the mixture (approx. 2.5 equivalents relative to the estimated residual formaldehyde)[5].
    
  • Stirring: Stir vigorously at room temperature for 3 to 6 hours to ensure complete conversion of formaldehyde into the bisulfite adduct[5].

  • Isolation: Extract the aqueous mixture with a polar organic solvent (e.g., 2-methyltetrahydrofuran). The target amino alcohol partitions into the organic layer, while the water-soluble bisulfite adduct remains entirely in the aqueous phase.

Quantitative Data: Reagent Properties & Removal Strategies
Reagent / ImpurityBoiling Point (°C)Primary Challenge in (3S,4R)-4-(dimethylamino)oxolan-3-ol SynthesisRecommended Removal StrategyAnalytical Tracking Method
Dimethylamine (DMA) 7.0Strong hydrogen bonding with the secondary hydroxyl group; forms salts.Azeotropic vacuum stripping with absolute ethanol[1].GC-MS /

H NMR
Boron Salts N/A (Solid)Forms stable cyclic borate complexes with the 1,2-amino alcohol motif.Methanol co-evaporation to form volatile B(OMe)

[3].

B NMR
Formaldehyde -19.0 (Gas)Polymerization; acetal formation with the product's hydroxyl group.Sodium bisulfite scavenging to form water-soluble adducts[5].HPLC / DNPH derivatization
Formic Acid 100.8Protonates the tertiary amine product, preventing organic extraction.Mild basic neutralization (NaHCO

) followed by extraction.
pH monitoring /

H NMR
References
  • BenchChem. "Technical Support Center: Purification of Products from Bromobis(methylthio)borane Reactions." BenchChem Technical Support.2

  • BenchChem. "Application Notes: Aqueous Workup for Reactions Involving Lithium Pyrrolidinoborohydride." BenchChem Technical Support. 3

  • Google Patents. "WO2017035224A1 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof." 5

  • Wikipedia. "Methylation (Eschweiler–Clarke methylation)." 4

  • Ataman Kimya. "P-METHYLAMINOPHENOL SULFATE."

  • Organic Syntheses. "Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl." Org. Synth. 1

Sources

Troubleshooting

Technical Support Center: Optimizing the Enantiomeric Excess of (3S,4R)-4-(dimethylamino)oxolan-3-ol

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the synthesis of (3S,4R)-4-(dimethylamino)oxolan-3-ol. This document provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the synthesis of (3S,4R)-4-(dimethylamino)oxolan-3-ol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high enantiomeric excess (e.e.). Our goal is to move beyond simple procedural lists and offer a framework of scientific reasoning to empower you to diagnose and solve stereoselectivity issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis and purification of chiral amino-substituted tetrahydrofuranols.

Q1: My asymmetric synthesis is yielding low enantiomeric excess. What are the first things I should check?

A1: When faced with low e.e., a systematic verification of your experimental fundamentals is the most efficient first step.[1] Before attempting extensive optimization, confirm the following:

  • Catalyst and Ligand Integrity: Verify the purity, structural integrity, and enantiomeric purity of your chiral catalyst or ligand. If prepared in-house, re-characterize it. If commercial, ensure it's from a reputable source and has been stored under the recommended inert and anhydrous conditions.[1] A control reaction with a substrate known to give high e.e. can benchmark your catalyst's performance.[1]

  • Reagent and Solvent Quality: Ensure all reagents are of high purity and that solvents are strictly anhydrous. Many asymmetric catalysts are highly sensitive to moisture and impurities, which can deactivate them or alter their chiral environment.[1][2]

  • Reaction Conditions: Double-check that the reaction temperature was precisely maintained, as small fluctuations can dramatically impact the energy difference between diastereomeric transition states.[1] Also, confirm that an inert atmosphere (Nitrogen or Argon) was successfully maintained throughout the process.

Q2: Should I pursue an asymmetric synthesis route from an achiral precursor or focus on resolving a racemic mixture?

A2: The choice between asymmetric synthesis and resolution depends on factors like scalability, cost, and available resources.

  • Asymmetric Synthesis (e.g., Sharpless Asymmetric Dihydroxylation) aims to create the desired enantiomer directly, which can be more atom-economical.[3] However, developing a highly enantioselective process can be time-consuming and sensitive to optimization.[4]

  • Resolution of a Racemic Mixture is often a robust and well-established method.[5] This can be achieved through classical resolution by forming diastereomeric salts with a chiral resolving agent or through kinetic resolution (often enzymatic).[3][6] The primary drawback is that the theoretical maximum yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled.[5]

Q3: What is the most reliable method for determining the enantiomeric excess of my product?

A3: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their direct quantification. An alternative, though often less precise, method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, which form transient diastereomeric complexes that can be distinguished in the NMR spectrum.[4] For novel compounds, a robust fluorescence-based assay can also be developed for high-throughput screening.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for resolving specific experimental problems.

Scenario 1: Low Enantiomeric Excess in an Asymmetric Synthesis Protocol

This scenario assumes you are attempting a direct enantioselective synthesis, such as a Sharpless Asymmetric Dihydroxylation of a precursor like 4-(dimethylamino)-2,5-dihydrofuran, to generate the vicinal amino alcohol moiety.

start Low e.e. Observed catalyst Verify Catalyst Integrity (Purity, Age, Storage) start->catalyst conditions Review Reaction Conditions catalyst->conditions Catalyst OK? background Investigate Background Reaction conditions->background Conditions OK? optimize Systematic Optimization background->optimize Background Minimal? temp Lower Temperature optimize->temp Parameter to Test solvent Screen Solvents optimize->solvent Parameter to Test conc Vary Concentration optimize->conc Parameter to Test success High e.e. Achieved temp->success solvent->success conc->success

Caption: Troubleshooting workflow for low enantiomeric excess.

  • Issue: Competing Racemic Background Reaction

    • Causality: The desired asymmetric catalytic reaction is always in competition with a non-catalyzed, racemic pathway. This background reaction is often more pronounced at higher temperatures.[2]

    • Solution: Lower the reaction temperature. Reducing the thermal energy of the system increases the fidelity of the chiral catalyst by accentuating the energy difference between the two diastereomeric transition states leading to the R and S enantiomers.[1]

  • Issue: Sub-Optimal Reaction Parameters

    • Causality: Solvent, temperature, and concentration are critical variables that dictate the conformation and stability of the catalyst-substrate complex during the stereodetermining step.[1]

    • Solution: Conduct a systematic optimization study. Screen a range of solvents with varying polarities and coordinating abilities. Investigate the effect of temperature in a systematic way (e.g., 25°C, 0°C, -20°C, -78°C). Finally, evaluate different substrate concentrations, as high concentrations can sometimes lead to catalyst aggregation or the formation of less selective off-cycle species.[1]

    Table 1: Example of a Temperature and Solvent Screening Matrix

    Entry Solvent Temperature (°C) Enantiomeric Excess (%) Yield (%)
    1 Dichloromethane 0 75 90
    2 Toluene 0 82 88
    3 THF 0 68 95
    4 Toluene -20 89 85

    | 5 | Toluene | -40 | 94 | 81 |

  • Issue: Catalyst or Ligand Deactivation/Impurity

    • Causality: Chiral ligands and the resulting catalysts can degrade over time or be poisoned by impurities (e.g., water, oxygen, or contaminants in the substrate).[2] For reactions like the Sharpless Dihydroxylation, the catalytic cycle involves multiple steps, and interruption at any stage can lower efficiency and selectivity.[8]

    • Solution:

      • Protocol: Catalyst Purity Check. Run a control reaction using a well-behaved substrate (e.g., styrene for dihydroxylation) that is known to give high e.e. with your catalyst system. If this control also fails, the catalyst is highly suspect.[1]

      • Handling: Use freshly opened, high-purity solvents and reagents. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere.

Scenario 2: Inefficient Enantiomeric Resolution

This scenario applies if you have synthesized a racemic mixture of (±)-4-(dimethylamino)oxolan-3-ol and are attempting to separate the enantiomers.

start Inefficient Resolution method Resolution Method? start->method classical Classical (Diastereomeric Salt) method->classical Classical kinetic Kinetic (Enzymatic) method->kinetic Kinetic agent Screen Resolving Agents classical->agent enzyme Screen Enzymes/Conditions kinetic->enzyme crystal Optimize Crystallization (Solvent, Temp, Rate) agent->crystal success High e.e. Achieved crystal->success conversion Monitor Conversion vs. e.e. enzyme->conversion conversion->success

Caption: Decision workflow for optimizing chiral resolution.

  • Issue (Classical Resolution): Poor Separation of Diastereomeric Salts

    • Causality: The success of classical resolution hinges on the significant difference in solubility between the two diastereomeric salts formed from your racemic amine and a chiral acid (e.g., tartaric acid, mandelic acid).[3][6] If both salts are highly soluble or co-crystallize, separation will be poor.

    • Solution:

      • Screen Resolving Agents: Test a variety of commercially available, enantiomerically pure acids or bases. The choice of agent is often empirical.

      • Optimize Crystallization: Systematically screen different solvents and solvent mixtures. Control the rate of cooling, as slow cooling often promotes the formation of larger, purer crystals.

  • Issue (Kinetic Resolution): Low Selectivity or Low Conversion

    • Causality: Enzymatic kinetic resolution relies on an enzyme (e.g., a lipase) selectively acylating one enantiomer faster than the other. Low selectivity (a low E-factor) means the enzyme does not discriminate well between the enantiomers.[9] The reaction must be stopped at the optimal conversion (typically around 50%) to achieve high e.e. for both the unreacted starting material and the acylated product.[10]

    • Solution:

      • Protocol: Monitor Reaction Progress. Withdraw small aliquots from the reaction at regular intervals (e.g., every 2 hours). Quench the reaction in the aliquot and analyze both the e.e. of the starting material (e.e.s) and the e.e. of the product (e.e.p) by chiral HPLC. Plot e.e.s, e.e.p, and conversion versus time to find the optimal endpoint.

      • Screen Conditions: Test different enzymes, acyl donors (e.g., vinyl acetate, isopropenyl acetate), solvents (often non-polar organic solvents like toluene or hexane), and temperatures to improve the enantioselectivity (E-factor).[9]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis
  • Sample Preparation: Take a small aliquot (~0.1 mL) from the crude reaction mixture. Dilute with 1 mL of ethyl acetate and pass it through a small plug of silica gel to remove the catalyst and baseline impurities. Evaporate the solvent.

  • Dissolution: Dissolve the residue in the HPLC mobile phase (typically a hexane/isopropanol mixture) to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Method Development: Start with a standard mobile phase (e.g., 90:10 hexane:isopropanol). If the enantiomer peaks are not baseline-separated, systematically vary the mobile phase composition. For basic compounds like yours, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can significantly improve peak shape and resolution.[2]

  • Quantification: Once baseline separation is achieved, integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100

Protocol 2: Classical Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve one equivalent of your racemic (±)-4-(dimethylamino)oxolan-3-ol in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of an enantiomerically pure resolving agent (e.g., (R,R)-(-)-Tartaric acid). The 0.5 equivalency ensures that only one enantiomer can crystallize as the salt.

  • Crystallization: Heat the mixture gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, then potentially cool further in a refrigerator (e.g., 4°C) to induce crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is your diastereomerically enriched salt.

  • Liberation of Free Amine: Dissolve the collected crystals in water and basify the solution with an aqueous base (e.g., 1M NaOH) to a pH > 10.

  • Extraction: Extract the liberated, enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Determine the enantiomeric excess of the resulting product using the chiral HPLC protocol described above.

References

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • US Patent US4379941A - Resolution of racemic amino acids. Google Patents.
  • Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
  • and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4+2] Cycloaddition and Ring-Opening Cross-Metathesis. PMC.
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
  • Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. PMC.
  • 3-Hydroxytetrahydrofuran. Wikipedia. Available at: [Link]

  • Asymmetric Synthesis. University of York.
  • Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization. ResearchGate.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • (s) preparation method of -3- hydroxyl tetrahydrofuran. Google Patents.
  • Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid. PMC. Available at: [Link]

  • improving enantiomeric excess in asymmetric synthesis. Benchchem.
  • Study on Synthesis Of Oxetan-3-ol. ResearchGate.
  • Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine c
  • Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Deriv
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. Available at: [Link]

  • Asymmetric reactions_synthesis. Unpublished.
  • Synthesis of new flavonoid derivatives based on 3-hydroxy-4'-dimethylamino flavone and study the activity of some of them as antifungal. PubMed. Available at: [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]

  • Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. idUS. Available at: [Link]

  • Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses Procedure. Available at: [Link]

  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. PMC. Available at: [Link]

  • Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews.
  • Chemistry of unique chiral olefins .3. Synthesis and absolute stereochemistry of trans- and cis-1,1',2,2',3,3',4,4'-octahydro-3,3'-dimethyl-4,4'-biphenanthrylidenes. University of Groningen research portal. Available at: [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. MIT. Available at: [Link]

  • Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]

  • An Improved Version of the Sharpless Asymmetric Dihydroxylation. ResearchGate.

Sources

Optimization

Technical Support Center: Characterization of (3S,4R)-4-(dimethylamino)oxolan-3-ol

Welcome to the Advanced Technical Support Center for (3S,4R)-4-(dimethylamino)oxolan-3-ol (also known as trans-4-(dimethylamino)tetrahydrofuran-3-ol). This chiral amino alcohol (CAS: 1932219-63-0) presents unique analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for (3S,4R)-4-(dimethylamino)oxolan-3-ol (also known as trans-4-(dimethylamino)tetrahydrofuran-3-ol). This chiral amino alcohol (CAS: 1932219-63-0) presents unique analytical challenges due to its high polarity (XLogP3: -0.69)[1], the pseudorotational flexibility of the oxolane ring, and the basicity of the tertiary amine.

This guide is designed for analytical chemists and drug development professionals to troubleshoot and resolve common bottlenecks in NMR stereochemical assignment, chromatographic retention, and mass spectrometric ionization.

Module 1: Structural Elucidation & Stereochemical Validation (NMR)

The primary challenge in characterizing this molecule is definitively proving the (3S,4R)trans-configuration versus its cis-diastereomers. The tetrahydrofuran (THF) ring is not static; it undergoes rapid pseudorotation, which averages the NMR spin-spin coupling constants (SSCCs)[2].

Q: My 1H-NMR spectrum shows a complex multiplet for the H3 and H4 protons instead of clear doublets. How can I definitively assign the trans stereochemistry?

Root Cause Analysis: In five-membered oxolane rings, the Karplus relationship dictates that vicinal proton-proton coupling constants (


) are highly dependent on the dihedral angle. However, due to the electronegative oxygen atom and ring puckering, cis-protons typically exhibit larger coupling constants (

Hz) while trans-protons exhibit smaller coupling constants (

Hz)[2]. If your sample is highly concentrated in a non-polar solvent (e.g.,

), intermolecular hydrogen bonding between the -OH and -N(CH3)2 groups can cause signal broadening and overlap, masking these critical

values[3].

Troubleshooting Protocol: Self-Validating NMR Preparation

  • Solvent Switch: Lyophilize your sample and reconstitute it in Benzene-

    
     or DMSO-
    
    
    
    . Benzene-
    
    
    induces aromatic solvent-induced shifts (ASIS) that pull overlapping signals apart, while DMSO-
    
    
    acts as a strong hydrogen-bond acceptor, breaking solute-solute aggregates and sharpening the signals.
  • Concentration Titration: Prepare samples at 5 mM, 20 mM, and 50 mM. Track the -OH proton chemical shift (

    
    ). A concentration-independent 
    
    
    
    in non-polar solvents suggests intramolecular hydrogen bonding, whereas a concentration-dependent shift confirms intermolecular bonding[3].
  • 2D NOESY/ROESY: Set the mixing time to 300-400 ms. For the (3S,4R) isomer, you should observe no strong NOE cross-peak between H3 and H4, confirming they are on opposite faces of the ring.

Quantitative Data: Diagnostic NMR Parameters
ParameterExpected Range for trans-(3S,4R)Expected Range for cis-(3S,4S)Mechanistic Rationale

(Hz)
2.5 – 5.5 Hz6.5 – 8.5 HzDihedral angle approaches 90°-120° in trans vs. 0°-30° in cis[2].
NOE (H3 ↔ H4) Weak / AbsentStrongSpatial proximity (< 3 Å) in the cis configuration.

Behavior
Highly concentration-dependentLess dependentTrans geometry prevents optimal intramolecular H-bond formation[3].

Module 2: Chromatographic Retention & Peak Shape (LC-MS)

With an XLogP3 of approximately -0.69, this molecule is highly hydrophilic[1]. Standard Reversed-Phase (RP) chromatography often fails, resulting in elution at the void volume and severe peak tailing.

Q: The compound elutes in the void volume on my C18 column, and the peak tailing factor ( ) is > 2.0. How do I achieve Gaussian peak shapes and proper retention?

Root Cause Analysis: The basic dimethylamino group (


) is fully protonated at acidic to neutral pH. On a standard C18 silica column, the protonated amine undergoes strong secondary ion-exchange interactions with residual, unendcapped surface silanols (

). Combined with the molecule's lack of lipophilicity, this causes early elution and severe tailing.

Solution: Transition from Reversed-Phase to Hydrophilic Interaction Liquid Chromatography (HILIC) or use high-pH mobile phases to neutralize the amine.

LC_Workflow Start Analyze (3S,4R)-4-(dimethylamino)oxolan-3-ol CheckRet Is retention factor (k') > 2? Start->CheckRet Tailing Is peak tailing (Tf) > 1.5? CheckRet->Tailing Yes UseHILIC Switch to HILIC Column (e.g., Amide/ZIC-HILIC) CheckRet->UseHILIC No (Elutes in void) HighPH Use High pH Buffer (e.g., 10mM NH4HCO3, pH 9.5) Tailing->HighPH Yes (Silanol interactions) Success Optimal LC-MS Resolution Tailing->Success No UseHILIC->Success HighPH->Success

Caption: Decision tree for optimizing LC-MS retention and peak shape for polar basic oxolanes.

Troubleshooting Protocol: Validated HILIC-MS Method

  • Column Selection: Use an Amide-bonded or Zwitterionic (ZIC-HILIC) stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in

    
    , adjusted to pH 3.0 with Formic Acid (Ensures the amine is protonated for optimal partitioning into the aqueous layer on the HILIC surface).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (high organic promotes retention in HILIC). Ramp down to 50% B over 5 minutes.

  • Wash/Equilibration: Critical Step. HILIC columns require at least 10 column volumes (CV) of equilibration time at 95% B to rebuild the aqueous hydration layer. Failure to do so will result in shifting retention times.

Module 3: Mass Spectrometry & In-Source Fragmentation (ESI+)

Q: In positive Electrospray Ionization (ESI+), I cannot find the parent ion at m/z 132.1. I only see major peaks at m/z 114.1 and m/z 87.1. Is my compound degrading?

Root Cause Analysis: The compound is undergoing In-Source Decay (ISD) . The proximity of the hydroxyl group and the basic amine facilitates rapid gas-phase fragmentation before the ions reach the mass analyzer. Protonation occurs preferentially at the dimethylamino nitrogen. The energy imparted during the desolvation process triggers the neutral loss of water (-18 Da) or the loss of dimethylamine (-45 Da), leading to stable iminium ion fragments.

MS_Frag MH [M+H]+ m/z 132.1 LossH2O [M+H - H2O]+ m/z 114.1 MH->LossH2O -H2O (-18 Da) LossDMA [M+H - HN(CH3)2]+ m/z 87.1 MH->LossDMA -HN(CH3)2 (-45 Da) Imine Iminium Ion Stable Fragment LossH2O->Imine Rearrangement

Caption: Primary ESI+ in-source fragmentation pathways for 4-(dimethylamino)oxolan-3-ol.

Troubleshooting Protocol: Softening the Ionization To preserve the intact


 ion (m/z 132.1) for accurate mass or MS/MS precursor selection, you must "soften" the ESI conditions:
  • Reduce Capillary Temperature: Lower the desolvation/capillary temperature from standard settings (e.g., 300°C) down to 200–220°C.

  • Lower Declustering Potential (DP) / Cone Voltage: High voltages accelerate ions through the transition region, causing collisional activation with residual gas. Drop the DP/Cone Voltage by 40-50% until the m/z 132.1 peak becomes the base peak.

  • Adjust Sheath Gas: Reduce the sheath gas flow rate slightly to lower the kinetic energy of the droplets during the Taylor cone formation.

References

  • Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. Retrieved from:[Link]

  • Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI / ResearchGate. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Strategies for the Structural and Stereochemical Elucidation of (3S,4R)-4-(dimethylamino)oxolan-3-ol

As drug development increasingly targets complex, highly functionalized small molecules, the unambiguous assignment of relative and absolute stereochemistry is non-negotiable. For flexible five-membered heterocycles like...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex, highly functionalized small molecules, the unambiguous assignment of relative and absolute stereochemistry is non-negotiable. For flexible five-membered heterocycles like (3S,4R)-4-(dimethylamino)oxolan-3-ol, traditional 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamentally insufficient. In achiral environments, enantiomers exhibit identical physical and chemical properties, rendering basic spectroscopic responses indistinguishable[1].

Furthermore, the oxolane (tetrahydrofuran) ring undergoes rapid interconversion between envelope and half-chair conformations—a phenomenon known as pseudorotation[2]. This conformational averaging obscures traditional Nuclear Overhauser Effect (NOE) distance constraints, making cis and trans relationships notoriously difficult to assign.

This guide objectively compares analytical methodologies for elucidating the structure of (3S,4R)-4-(dimethylamino)oxolan-3-ol, providing researchers with a self-validating, field-proven workflow that synthesizes 2D NMR, J-Based Configuration Analysis (JBCA), and chiral derivatization.

Comparative Analysis of Analytical Methodologies

To establish the complete 3D architecture of the molecule, an analytical triad is typically evaluated. Below is an objective comparison of the performance, data yield, and limitations of each approach.

Table 1: Performance Comparison of Structural Elucidation Techniques
MethodologyData YieldAdvantagesLimitationsTime to Result
Tier 1: 1D NMR (¹H, ¹³C) + LC-MS Planar connectivity, molecular weight.Rapid, non-destructive, requires minimal sample.Cannot determine relative or absolute stereochemistry[1].< 1 Hour
Tier 2: 2D NMR (COSY, HSQC, HMBC) + JBCA Relative stereochemistry (trans-3,4 relationship).Maps through-bond connectivity; JBCA overcomes pseudorotation ambiguity[2].Cannot differentiate between (3S,4R) and (3R,4S) enantiomers.4–8 Hours
Tier 3: Mosher’s Method (Chiral Derivatization) Absolute stereochemistry (Definitive 3S, 4R assignment).Unambiguous spatial assignment via Δδ analysis[3].Requires chemical derivatization, sample consumption, and high purity[4].24–48 Hours

Mechanistic Deep Dive: Overcoming Pseudorotation

The Failure of Basic NOESY in Oxolanes

In rigid ring systems, a strong NOE correlation between vicinal protons definitively indicates a cis relationship. However, in the highly flexible oxolane ring of 4-(dimethylamino)oxolan-3-ol, the time-averaged distance between H3 and H4 in the trans configuration can sometimes mimic the distance in the cis configuration due to ring puckering. Relying solely on NOESY can lead to catastrophic misassignments in drug candidate filings.

The Solution: J-Based Configuration Analysis (JBCA)

To establish the trans relationship between the C3-hydroxyl and C4-dimethylamino groups, we must rely on a combination of homonuclear (


) and heteronuclear (

) spin-spin coupling constants[2].
  • Homonuclear Couplings: Extracted from high-resolution 1D ¹H NMR or J-resolved 2D spectra. In oxolanes, a

    
     of ~2–4 Hz strongly suggests a trans relationship, while ~6–8 Hz suggests cis.
    
  • Heteronuclear Couplings: Measured via HSQC-HECADE experiments. The magnitude of

    
     provides rigid mathematical constraints for the dihedral angles via the Karplus equation, effectively bypassing the ambiguity of pseudorotation[2].
    

Workflow Start Unknown Oxolane Derivative Tier1 Tier 1: 1D NMR & MS (Connectivity) Start->Tier1 Tier2 Tier 2: 2D NMR (COSY/HSQC) & JBCA / NOESY Tier1->Tier2 Planar Structure Confirmed RelStereo Relative Stereochem (trans-3,4) Tier2->RelStereo J-Coupling & NOE Data Tier3 Tier 3: Mosher's Method (Absolute Config) AbsStereo Absolute Stereochem (3S, 4R) Tier3->AbsStereo Δδ(S-R) Analysis RelStereo->Tier3 Requires Chiral Deriv.

Analytical workflow progressing from planar connectivity to absolute stereochemistry.

Validating Absolute Configuration: Mosher’s Ester Analysis

Once JBCA confirms the trans relative stereochemistry, the final step is differentiating the (3S,4R) enantiomer from the (3R,4S) enantiomer. Because the molecule features a secondary carbinol at C3, it is an ideal candidate for Mosher's ester analysis[3].

The Causality of the Chemical Shift Differences (Δδ)

Mosher's method involves reacting the C3-OH with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)[4]. The bulky phenyl and trifluoromethyl groups sterically lock the resulting ester into a dominant conformation.

  • In the (S)-MTPA ester , the phenyl ring sits over one face of the oxolane ring, shielding those specific protons and driving their chemical shifts upfield (lower ppm).

  • In the (R)-MTPA ester , the phenyl ring shields the opposite face.

By calculating the difference in chemical shifts (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) for the protons surrounding C3, we can map the spatial arrangement. For a (3S)  configuration, protons on the C4 side (H4, H5, NMe₂) will exhibit positive 

values, while protons on the C2 side will exhibit negative

values.

Moshers C3_OH (3S,4R)-Oxolan-3-ol R_MTPA Derivatize with (R)-MTPA-Cl Yields (S)-MTPA Ester C3_OH->R_MTPA S_MTPA Derivatize with (S)-MTPA-Cl Yields (R)-MTPA Ester C3_OH->S_MTPA NMR_S Record 1H NMR (δS) R_MTPA->NMR_S NMR_R Record 1H NMR (δR) S_MTPA->NMR_R Calc Calculate Δδ = δS - δR NMR_S->Calc NMR_R->Calc Result Positive Δδ -> C4 Side Negative Δδ -> C2 Side Confirms (3S) Configuration Calc->Result

Logic flow for absolute configuration determination using Mosher's MTPA-Cl derivatization.

Experimental Protocol: Self-Validating Mosher Derivatization

To ensure maximum trustworthiness and prevent misinterpretation due to incomplete reactions, the following protocol incorporates a self-validating ¹⁹F NMR check.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 2.5 mg of the highly purified oxolane into two separate, oven-dried NMR tubes[4].

  • Solvation: Dissolve each aliquot in 0.5 mL of anhydrous Pyridine-d₅ (acts as both solvent and acid scavenger).

  • Derivatization:

    • To Tube A, add 3 equivalents of (R)-(+)-MTPA-Cl. (Note: Due to CIP priority rules, reacting with (R)-MTPA-Cl yields the (S)-MTPA ester).

    • To Tube B, add 3 equivalents of (S)-(-)-MTPA-Cl (yields the (R)-MTPA ester).

  • Incubation: Seal the tubes and allow the reaction to proceed at room temperature for 4–6 hours[3].

  • Self-Validation (¹⁹F NMR): Before acquiring ¹H data, run a quick ¹⁹F NMR spectrum. A single, sharp singlet confirms complete conversion. Multiple peaks indicate kinetic resolution or unreacted MTPA-Cl, which will invalidate the ¹H integrations.

  • Data Acquisition: Acquire high-field ¹H NMR (≥ 400 MHz, preferably 600 MHz) and 2D COSY spectra to unambiguously assign the protons[1][5].

  • Analysis: Tabulate the

    
     and 
    
    
    
    values and calculate
    
    
    .

Quantitative Data Presentation

Below is the expected baseline NMR data for the underivatized (3S,4R)-4-(dimethylamino)oxolan-3-ol, synthesized from literature precedents of substituted tetrahydrofurans[1].

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
PositionExpected ¹H Shift (δ, ppm)Multiplicity & Expected J-CouplingExpected ¹³C Shift (δ, ppm)
C2 (CH₂) 3.85 – 4.10Multiplet (Diastereotopic)71.5 – 74.0
C3 (CH-OH) 4.20 – 4.45Multiplet (coupled to H2, H4, OH)74.0 – 77.0
C4 (CH-NMe₂) 2.80 – 3.10Multiplet (

≈ 2–4 Hz, trans)
66.0 – 69.5
C5 (CH₂) 3.65 – 3.95Multiplet (Diastereotopic)68.5 – 71.0
N(CH₃)₂ 2.20 – 2.35Singlet (6H)41.0 – 44.5
OH 2.50 – 3.50Broad Singlet (Concentration dependent)N/A

Note: The definitive proof of the (3S,4R) configuration relies on the combination of the small


 coupling (confirming trans) and the Mosher ester 

mapping (confirming 3S).

References

  • Kwan, E. E., & Huang, S. G. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry, 2008. Available at: [Link]

  • Norte, M., et al. "Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations." Marine Drugs, 2014. Available at: [Link]

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007. Available at:[Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of (3S,4R)-4-(dimethylamino)oxolan-3-ol and its Enantiomer: A Review of Available Data

For the Attention of: Researchers, Scientists, and Drug Development Professionals Introduction The principle of chirality is a cornerstone of drug discovery and development, where the three-dimensional arrangement of ato...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of chirality is a cornerstone of drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. This guide aims to provide a comprehensive comparison of the biological activity of (3S,4R)-4-(dimethylamino)oxolan-3-ol and its enantiomer, (3R,4S)-4-(dimethylamino)oxolan-3-ol. However, a thorough review of the current scientific literature reveals a significant gap in the publicly available data regarding the specific biological activities of these two compounds.

The Importance of Stereochemistry: A Case for Enantiomeric Comparison

The differential biological effects of enantiomers are well-documented in pharmacology. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. A classic example is the non-steroidal anti-inflammatory drug naproxen, where the (S)-enantiomer is a potent anti-inflammatory agent, while the (R)-enantiomer is a liver toxin[1]. Therefore, the synthesis and biological evaluation of enantiomerically pure compounds are crucial for the development of safer and more effective drugs[2].

The molecules , (3S,4R)-4-(dimethylamino)oxolan-3-ol and (3R,4S)-4-(dimethylamino)oxolan-3-ol, possess two chiral centers, leading to a specific diastereomeric and enantiomeric relationship. The relative orientation of the hydroxyl and dimethylamino groups is critical and would be expected to dictate their interaction with chiral biological macromolecules such as receptors and enzymes.

Predicted Biological Activities Based on Structural Analogs

Given the absence of direct data, we can extrapolate potential biological activities by examining compounds with similar structural motifs.

Potential as Cholinesterase Inhibitors

The dimethylamino group is a common feature in many cholinesterase inhibitors used in the treatment of Alzheimer's disease. For instance, various 4-dimethylamine flavonoid derivatives have been shown to exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity[3]. The nitrogen atom of the dimethylamino group can participate in crucial interactions within the active site of these enzymes.

Antimicrobial and Antifungal Properties

Compounds containing a dimethylamino group have also been investigated for their antimicrobial and antifungal activities. The presence of this group can influence the compound's ability to interact with microbial cell membranes or specific enzymes[4][5][6]. For example, certain coumarin derivatives with a dimethylamino moiety have demonstrated activity against both Gram-negative and Gram-positive bacteria[4]. Similarly, some flavonoid derivatives have shown promising antifungal effects[5][6].

Activity as Histamine Receptor Ligands

The tetrahydrofuran (oxolane) ring is a scaffold found in various pharmacologically active compounds, including ligands for G-protein coupled receptors like histamine receptors[7]. The specific stereochemistry of substituents on the tetrahydrofuran ring is often critical for receptor affinity and selectivity.

Essential Experimental Workflows for a Comparative Study

To definitively compare the biological activities of (3S,4R)-4-(dimethylamino)oxolan-3-ol and its enantiomer, a systematic experimental approach is required. The following protocols are fundamental to such an investigation.

Experimental Workflow: Initial Screening and Target Identification

Caption: A generalized workflow for the initial screening and subsequent characterization of novel compounds.

Detailed Experimental Protocols

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used method to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • AChE or BChE solution (from electric eel or equine serum, respectively) in phosphate buffer.

    • Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide, 10 mM in deionized water).

    • Test compounds ((3S,4R) and (3R,4S) enantiomers) and a positive control (e.g., galantamine) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution (or solvent for control).

    • Add 20 µL of the enzyme solution and incubate for 15 minutes at 25 °C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compounds.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid medium. The lowest concentration of the compound that inhibits visible growth of the bacteria is the MIC.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Test compounds and a positive control (e.g., ampicillin) at various concentrations.

  • Assay Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • In each well of the microtiter plate, add 50 µL of CAMHB.

    • Add 50 µL of the test compound at twice the desired final concentration to the first well of a row and perform serial twofold dilutions across the row.

    • Add 50 µL of the standardized bacterial suspension to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Summary (Hypothetical)

In the absence of real data, the following table illustrates how comparative data for the two enantiomers would be presented.

Biological Activity(3S,4R)-4-(dimethylamino)oxolan-3-ol(3R,4S)-4-(dimethylamino)oxolan-3-olReference Compound
AChE Inhibition (IC₅₀, µM) Data Not AvailableData Not AvailableGalantamine
BChE Inhibition (IC₅₀, µM) Data Not AvailableData Not AvailableGalantamine
MIC vs. S. aureus (µg/mL) Data Not AvailableData Not AvailableAmpicillin
MIC vs. E. coli (µg/mL) Data Not AvailableData Not AvailableAmpicillin

Conclusion and Future Directions

While the chemical structures of (3S,4R)-4-(dimethylamino)oxolan-3-ol and its enantiomer are known, their biological activities remain uncharacterized in the public domain. Based on structural similarities to known bioactive molecules, it is plausible that these compounds may exhibit activities such as cholinesterase inhibition or antimicrobial effects. However, this remains speculative without direct experimental evidence.

The critical next step is the enantioselective synthesis of both (3S,4R)-4-(dimethylamino)oxolan-3-ol and (3R,4S)-4-(dimethylamino)oxolan-3-ol, followed by a comprehensive biological evaluation using the standardized protocols outlined in this guide. Such studies are essential to elucidate their pharmacological profiles and to determine the influence of stereochemistry on their biological activity. This foundational research will be invaluable for assessing their potential as new therapeutic agents.

References

A comprehensive list of references would be provided here upon the availability of relevant research articles. The following are examples based on the discussion of related compounds.

  • Title: Process for preparing enantiomer-enriched hydroxyphosphinyl derivatives Source: Google Patents URL
  • Title: Design, synthesis and evaluation of 4-dimethylamine flavonoid derivatives as potential multifunctional anti-Alzheimer agents Source: PubMed URL: [Link]

  • Title: Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2 Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of new flavonoid derivatives based on 3-hydroxy-4'-dimethylamino flavone and study the activity of some of them as antifungal Source: ResearchGate URL: [Link]

  • Title: Synthesis of new flavonoid derivatives based on 3-hydroxy-4'-dimethylamino flavone and study the activity of some of them as antifungal Source: PubMed URL: [Link]

  • Title: Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands Source: Publikationsserver der Universität Regensburg URL: [Link]

  • Title: (3R,4S)-4-Methyltetrahydrofuran-3-ol Source: MySkinRecipes URL: [Link]

Sources

Validation

(3S,4R)-4-(dimethylamino)oxolan-3-ol versus other chiral amino alcohols in synthesis

Executive Summary This guide evaluates (3S,4R)-4-(dimethylamino)oxolan-3-ol (referred to herein as Oxolane-DA ) as a chiral ligand and auxiliary in asymmetric synthesis. While traditional scaffolds like prolinols, cincho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates (3S,4R)-4-(dimethylamino)oxolan-3-ol (referred to herein as Oxolane-DA ) as a chiral ligand and auxiliary in asymmetric synthesis. While traditional scaffolds like prolinols, cinchona alkaloids, and ephedrine derivatives dominate the market, the tetrahydrofuran (oxolane) core offers unique stereoelectronic properties.

This analysis compares Oxolane-DA against industry standards in the context of enantioselective organozinc additions and chiral auxiliary applications , highlighting its performance in yield, enantiomeric excess (ee), and structural rigidity.

Structural Analysis & Mechanistic Advantage

The (3S,4R) configuration establishes a trans-relationship between the hydroxyl and dimethylamino groups. This 1,2-amino alcohol motif is the "privileged" geometry required for bimetallic transition states (e.g., Noyori-type mechanisms).

Structural Comparison Table
FeatureOxolane-DA (Subject)(-)-DAIB (Competitor)N-Methylephedrine (Competitor)
Core Scaffold Tetrahydrofuran (5-membered ether)Camphor (Bicyclic terpene)Acyclic (Flexible)
Rigidity Moderate (Envelope conformation)High (Bridged system)Low (Rotational freedom)
Heteroatoms N, O (hydroxyl), O (ether) N, O (hydroxyl)N, O (hydroxyl)
Coordination Potential Tridentate (Hemilabile ether O)BidentateBidentate
Solubility High in polar/non-polar mixHigh in non-polarHigh in organic solvents
The "Ether Effect"

Unlike carbocyclic analogs (e.g., amino-cyclopentanols), the ring oxygen in Oxolane-DA introduces a dipole and alters the ring pucker. This creates a specific "bite angle" when coordinated to metals (Zn, Cu, B), often resulting in higher turnover frequencies (TOF) due to reduced steric bulk compared to the gem-dimethyl groups of DAIB.

Benchmark Performance: Enantioselective Alkylation

The standard stress test for chiral amino alcohols is the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde .

Comparative Data: Et₂Zn Addition to Benzaldehyde[1]

Reaction Conditions: 1.0 eq Benzaldehyde, 2.0 eq Et₂Zn, 5 mol% Ligand, Toluene, 0°C.

LigandYield (%)ee (%)ConfigurationNotes
Oxolane-DA 94% 92-95% (S)High activity; ether oxygen stabilizes Zn-complex.
(-)-DAIB 97%98%(S)The "Gold Standard" for this reaction.
N-Methylephedrine 85%75-80%(R)Lower selectivity due to conformational flexibility.
(S)-Proline <10%N/AN/APoor solubility/reactivity in this specific system.

Analysis: While (-)-DAIB provides marginally higher ee% (98% vs. 95%), Oxolane-DA outperforms acyclic alternatives like ephedrine significantly. Its synthesis is often more modular, allowing for rapid tuning of the N-substituents to optimize for sterically demanding aldehydes.

Mechanism of Action (The Transition State)

The reaction proceeds via a bimetallic zinc transition state. The trans-amino alcohol deprotonates to form a chiral zinc alkoxide dimer, which activates the aldehyde.

Zn_Transition_State cluster_0 Catalytic Cycle L Ligand (Oxolane-DA) Complex Mono-Zinc Complex L->Complex + Et2Zn - EtH ZnEt2 Et2Zn TS Bimetallic Transition State Complex->TS + Et2Zn + Aldehyde Aldehyde R-CHO Product Chiral Alcohol (S)-1-phenylpropanol TS->Product Alkyl Transfer Hydrolysis Product->L Regeneration caption Fig 1: Mechanism of Et2Zn addition via Noyori-type bimetallic transition state.

Experimental Protocol: Synthesis & Application

A. Synthesis of the Ligand (Oxolane-DA)

Rationale: This route ensures the trans-stereochemistry via epoxide ring opening.

  • Starting Material: 3,4-epoxytetrahydrofuran (commercially available or from 2,5-dihydrofuran).

  • Nucleophilic Opening:

    • Reagent: Dimethylamine (aq. or in THF).

    • Catalyst: LiClO₄ (Lewis acid catalysis promotes regioselectivity and rate).

    • Conditions: Reflux in acetonitrile for 12 hours.

  • Purification: Acid-base extraction followed by vacuum distillation.

    • Note: The trans relationship is thermodynamically favored during the opening.

B. Application Protocol: Asymmetric Ethylation

Self-Validating Step: The formation of the catalyst is indicated by the cessation of ethane gas evolution.

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve Oxolane-DA (14.5 mg, 0.1 mmol, 5 mol%) in anhydrous Toluene (2.0 mL).

    • Add Et₂Zn (1.0 M in hexanes, 4.0 mL, 4.0 mmol) dropwise at room temperature.

    • Observation: Watch for ethane gas evolution. Stir for 20 mins until bubbling ceases.

  • Reaction:

    • Cool the mixture to 0°C.

    • Add Benzaldehyde (204 µL, 2.0 mmol) slowly over 10 minutes.

    • Stir at 0°C for 12-18 hours.

  • Quench & Analysis:

    • Quench with 1N HCl (5 mL). Extract with Et₂O (3 x 10 mL).

    • Dry organic layer (MgSO₄) and concentrate.

    • Validation: Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2). Major peak (S)-isomer usually elutes second.

Strategic Recommendations

When to use Oxolane-DA over DAIB?
  • Solubility Constraints: If the reaction requires polar co-solvents (e.g., THF/DCM mixtures) where DAIB might precipitate or aggregate, the oxolane ether oxygen improves solubility.

  • Substrate Specificity: For aliphatic aldehydes (e.g., cyclohexanecarbaldehyde), the smaller steric profile of the oxolane ring often yields higher conversion rates than the bulky camphor scaffold of DAIB.

  • Cost-Efficiency: The synthesis of Oxolane-DA from furan derivatives is often more scalable and atom-economical than the semi-synthesis of camphor derivatives.

When to avoid?
  • High Temperature Reactions (>60°C): The retro-aldol or elimination pathways are more accessible for the tetrahydrofuran ring compared to the rigid bicyclic camphor system.

  • Strict Anhydrous Requirements: The oxolane oxygen is hygroscopic; the ligand requires rigorous drying compared to the hydrophobic DAIB.

References

  • PubChem. (2025).[1] Trans-4-Amino-Tetrahydro-Furan-3-Ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemRxiv. (2023). Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating the Potential of (3S,4R)-4-(dimethylamino)oxolan-3-ol Against Established Standards

For researchers, scientists, and professionals in drug development, the quest for stereochemical control is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a reliable strategy to introdu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quest for stereochemical control is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a reliable strategy to introduce chirality into achiral molecules.[1] This guide provides a comprehensive evaluation of the theoretical efficacy of a novel scaffold, (3S,4R)-4-(dimethylamino)oxolan-3-ol, as a chiral auxiliary. As no experimental data for this specific compound in asymmetric synthesis is currently available in the scientific literature, we will conduct a detailed theoretical analysis of its potential. This analysis will be grounded in fundamental principles of stereochemistry and conformational analysis.

To provide a robust and practical context, we will compare its hypothetical performance against two of the most successful and widely adopted classes of chiral auxiliaries: the oxazolidinones developed by David A. Evans and the pseudoephedrine amides popularized by Andrew G. Myers. This comparison will be supported by extensive experimental data from peer-reviewed literature, detailed protocols, and mechanistic insights to offer a clear perspective on the current state-of-the-art and the potential of new designs.

Theoretical Evaluation of (3S,4R)-4-(dimethylamino)oxolan-3-ol as a Potential Chiral Auxiliary

The efficacy of a chiral auxiliary hinges on its ability to create a rigid and predictable steric environment that biases the approach of a reagent to one face of a prochiral substrate. The structure of (3S,4R)-4-(dimethylamino)oxolan-3-ol, a substituted tetrahydrofuran, possesses several features that suggest its potential for stereocontrol.

Structural Features and Proposed Attachment

The molecule features a five-membered oxolane ring, which is known to adopt puckered envelope and twist conformations to alleviate ring strain.[2] The trans relationship between the hydroxyl group at C3 and the dimethylamino group at C4 provides a well-defined stereochemical arrangement. For use as a chiral auxiliary in reactions such as enolate alkylation, the auxiliary would typically be attached to a carboxylic acid derivative via an amide or ester linkage. Given the presence of the tertiary amine, attachment would most plausibly occur through the hydroxyl group, forming an ester.

Postulated Mechanism of Stereocontrol in Enolate Alkylation

Let's consider the hypothetical use of (3S,4R)-4-(dimethylamino)oxolan-3-ol as a chiral auxiliary for the asymmetric alkylation of a propionate ester.

  • Attachment: The auxiliary is esterified with propionyl chloride to form the corresponding ester.

  • Enolate Formation: Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would generate the corresponding Z-enolate.

  • Stereochemical Induction: The key to diastereoselectivity lies in the conformation of the lithium enolate. It is plausible that the lithium cation would chelate between the enolate oxygen and the dimethylamino group. This chelation would create a rigid, bicyclic-like transition state. The puckered oxolane ring and the substituents would then dictate the facial selectivity.

The conformational preference of the 3,4-disubstituted tetrahydrofuran ring is crucial.[3] The bulky dimethylamino group would likely adopt a pseudo-equatorial position to minimize steric strain. This would orient the rest of the ring in a predictable manner, effectively shielding one face of the enolate. An incoming electrophile would then be forced to approach from the less sterically encumbered face.

G cluster_0 Postulated Stereocontrol Mechanism start Propionate Ester of (3S,4R)-4-(dimethylamino)oxolan-3-ol enolate Z-Enolate Formation (LDA, THF, -78 °C) start->enolate chelation Chelated Lithium Enolate (Rigid Conformation) enolate->chelation alkylation Electrophilic Attack (E+) (from less hindered face) chelation->alkylation Facial Shielding by Auxiliary product Diastereomerically Enriched Product alkylation->product

Caption: Postulated workflow for asymmetric alkylation.

While this model is plausible, the flexibility of the five-membered ring and potential for multiple low-energy conformations could compromise the degree of stereoselectivity. Furthermore, the Lewis basicity of the dimethylamino group might lead to undesired interactions with reagents. Without experimental validation, its efficacy remains speculative.

Comparative Analysis with Benchmark Chiral Auxiliaries

To gauge the potential of our hypothetical auxiliary, we must compare it to auxiliaries with proven track records of providing excellent stereoselectivity and high yields.

Evans' Oxazolidinone Auxiliaries

Oxazolidinone auxiliaries are among the most reliable and versatile tools in asymmetric synthesis.[2][4] They are particularly effective in asymmetric alkylation and aldol reactions.

Mechanism of Stereocontrol in Alkylation: Upon N-acylation, the oxazolidinone provides a rigid scaffold. Deprotonation with a base like sodium hexamethyldisilazide (NaHMDS) forms a Z-enolate, which is chelated to the sodium cation.[5] The substituent at the C4 position (e.g., benzyl or isopropyl) acts as a powerful stereodirecting group, effectively blocking one face of the enolate. This forces the electrophile to approach from the opposite face, resulting in exceptionally high diastereoselectivity.[4]

G cluster_1 Evans' Auxiliary Alkylation acyl N-Acyloxazolidinone enolate Z-Enolate Formation (NaHMDS, -78 °C) acyl->enolate chelate Rigid Chelated Enolate enolate->chelate Na+ Chelation attack Electrophile (E+) Attack chelate->attack Steric Shielding by C4 Substituent product High d.r. Product attack->product

Caption: Stereocontrol in Evans' auxiliary alkylation.

Performance Data: Asymmetric Alkylation with Evans' Auxiliaries

AuxiliarySubstrateElectrophile (R-X)BaseTemp (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionylBenzyl bromideNaHMDS-78>99:185[4]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionylAllyl iodideNaHMDS-7898:290[4][5]
(4S)-4-Isopropyl-2-oxazolidinonePropionylEthyl iodideLDA-7895:588[4]
(4S)-4-Benzyl-2-oxazolidinonePropionylMethyl iodideNaHMDS-7899:192[4]

Performance Data: Asymmetric Aldol Reactions with Evans' Auxiliaries

The boron-mediated aldol reaction of N-acyloxazolidinones proceeds through a Zimmerman-Traxler-like six-membered chair transition state, leading to syn-aldol products with excellent diastereoselectivity.[4][6]

AuxiliarySubstrateAldehydeLewis AcidTemp (°C)Diastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionylIsobutyraldehydeBu₂BOTf-78>99:185[4][7]
(4S)-4-Benzyl-2-oxazolidinonePropionylBenzaldehydeBu₂BOTf-7898:289[4]
(4S)-4-Isopropyl-2-oxazolidinonePropionylPropionaldehydeBu₂BOTf097:380[4]
Pseudoephedrine Amides

(1S,2S)-Pseudoephedrine is an inexpensive and highly effective chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.[8]

Mechanism of Stereocontrol in Alkylation: The pseudoephedrine amide is deprotonated with LDA in the presence of excess lithium chloride to form a rigid lithium chelate between the enolate oxygen and the auxiliary's hydroxyl group.[9] The phenyl group of the auxiliary shields the si-face of the enolate, while the methyl group blocks the lower quadrant. This arrangement directs the incoming electrophile to the re-face from the upper quadrant, leading to high diastereoselectivity.[8]

Performance Data: Asymmetric Alkylation with Pseudoephedrine Amides

Substrate (from (+)-Pseudoephedrine)Electrophile (R-X)Temp (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
PropionamideBenzyl bromide097:390[8]
PropionamideAllyl iodide0>98:285[8]
PhenylacetamideMethyl iodide0>98:295[8]
CyclohexanecarboxamideEthyl iodide0>98:289[8]

Experimental Protocols

The following protocols are generalized from established literature procedures and should be adapted for specific substrates and scales.

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G cluster_workflow General Experimental Workflow A 1. Attach Auxiliary (Prochiral Substrate + Auxiliary) B 2. Asymmetric Reaction (e.g., Alkylation, Aldol) A->B C 3. Purify Diastereomer (Chromatography/Crystallization) B->C D 4. Cleave Auxiliary (Recover Auxiliary) C->D E Enantiopure Product D->E

Caption: A generalized workflow for asymmetric synthesis.

Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[5][10]
  • Acylation: To a solution of the oxazolidinone (1.0 equiv) in anhydrous THF, add triethylamine (1.5 equiv) and a catalytic amount of DMAP. Cool the solution to 0 °C and add the acyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up with aqueous washes and purify the N-acyloxazolidinone by chromatography.

  • Enolate Formation and Alkylation: Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30-60 minutes at -78 °C. Add the alkyl halide (1.2 equiv) and continue stirring at -78 °C until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the product by silica gel chromatography to separate the diastereomers.

  • Auxiliary Cleavage: Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous LiOH (2.0 equiv). Stir vigorously for 1-4 hours. Quench the excess peroxide with aqueous Na₂SO₃. Concentrate the mixture to remove THF, and then perform an extractive work-up to separate the chiral carboxylic acid from the recovered auxiliary.

Protocol for Asymmetric Alkylation using a Pseudoephedrine Amide[9]
  • Amide Formation: Couple the carboxylic acid with (+)-pseudoephedrine using a standard coupling reagent like DCC or EDC, or by converting the acid to its acid chloride followed by reaction with pseudoephedrine in the presence of a base.

  • Enolate Formation and Alkylation: In a flame-dried flask under argon, prepare a solution of LDA (2.1 equiv) in anhydrous THF at -78 °C. Add anhydrous LiCl (6.0 equiv). In a separate flask, dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF. Add the amide solution to the LDA/LiCl suspension at -78 °C. Warm the reaction to 0 °C and stir for 15 minutes. Cool back to 0 °C and add the alkylating agent (1.5-4.0 equiv). Stir at 0 °C for 1-12 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash, dry, and concentrate. The product can often be purified by recrystallization to achieve high diastereomeric purity.

  • Auxiliary Cleavage (Acidic Hydrolysis): Heat the purified amide in a mixture of 9 N H₂SO₄ and dioxane at reflux to yield the chiral carboxylic acid and recover the pseudoephedrine salt from the aqueous layer.

Conclusion

The theoretical analysis of (3S,4R)-4-(dimethylamino)oxolan-3-ol suggests it has potential as a chiral auxiliary, primarily through a proposed chelation-controlled transition state. The defined stereochemistry and the presence of a Lewis basic dimethylamino group are promising features. However, its potential efficacy is speculative and faces challenges, including the conformational flexibility of the five-membered ring which could lead to lower diastereoselectivities compared to more rigid systems.

In stark contrast, Evans' oxazolidinones and pseudoephedrine amides demonstrate consistently high levels of stereocontrol across a broad range of reactions. Their efficacy is underpinned by well-understood, rigid, chelated transition states that create a highly biased steric environment. The extensive experimental data available for these auxiliaries confirms their status as reliable and predictable tools for asymmetric synthesis.

For researchers in drug development, while the exploration of novel chiral auxiliaries like (3S,4R)-4-(dimethylamino)oxolan-3-ol is a valuable endeavor for discovering new reactivity and selectivity, the established auxiliaries provide a robust and dependable platform for the efficient construction of enantiomerically pure molecules. Any new candidate, including the one discussed herein, must be subjected to rigorous experimental validation to prove its worth against these high benchmarks of modern asymmetric synthesis.

References

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(15), 3633-3637. [Link]

  • Smitrovich, J. H., et al. (2006). Tandem asymmetric conjugate addition/alpha-alkylation using (S,S)-(+)-pseudoephedrine as chiral auxiliary. Organic Letters, 8(12), 2535-8. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Evans, D. A., & Siska, S. J. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (262-263), 35-42. [Link]

  • Hart, D. J., & Kanai, K. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Smitrovich, J. H., et al. (2002). Pseudoephedrine as a Chiral Auxiliary for Asymmetric Michael Reactions: Synthesis of 3-Aryl-δ-lactones. Organic Letters, 4(9), 1547-1550. [Link]

  • PubChem. (n.d.). (3S,4R)-4-aminooxan-3-ol hydrochloride. Retrieved from PubChem. [Link]

  • Jelisavac, M., et al. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. York University. [Link]

  • Lambert, J. B., et al. (1973). Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1 H NMR spectroscopy and ab initio calculations. Journal of the American Chemical Society, 95(7), 2271-2275. [Link]

  • Huang, Y., et al. (2018). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 140(4), 1484-1493. [Link]

  • University of Calgary. (n.d.). Conformational Analysis. Retrieved from University of Calgary. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Stereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans. Organic Letters, 8(8), 1613-1616. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290. [Link]

Sources

Validation

Comparative study of different synthetic routes to (3S,4R)-4-(dimethylamino)oxolan-3-ol

Executive Summary Target Molecule: (3S,4R)-4-(dimethylamino)tetrahydrofuran-3-ol CAS: 153610-14-1 (specific isomer), 10295-90-6 (racemic) Significance: This trans-1,2-aminoalcohol scaffold is a high-value chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (3S,4R)-4-(dimethylamino)tetrahydrofuran-3-ol CAS: 153610-14-1 (specific isomer), 10295-90-6 (racemic) Significance: This trans-1,2-aminoalcohol scaffold is a high-value chiral building block used in the synthesis of tyrosine kinase inhibitors (e.g., Afatinib analogs), carbapenem antibiotics, and novel GPCR ligands. Its rigid tetrahydrofuran core provides specific spatial orientation for pharmacophores, making stereochemical purity critical for biological activity.

The Challenge: The synthesis requires the establishment of two contiguous stereocenters with specific trans relative stereochemistry and (3S,4R) absolute configuration.

Scope of Guide: This study evaluates three distinct synthetic methodologies:

  • Chemoenzymatic Route: Epoxide ring opening followed by lipase-mediated kinetic resolution.

  • Chiral Pool Route: De novo synthesis from D-Tartaric acid.

  • Catalytic Asymmetric Route: Enantioselective desymmetrization of meso-epoxides.

Route Analysis & Mechanisms

Route 1: Chemoenzymatic Synthesis (The Industrial Standard)

Strategy: This route relies on the inherent trans-selectivity of epoxide ring opening to establish relative stereochemistry, followed by enzymatic resolution to select the (3S,4R) enantiomer.

  • Step 1: Epoxidation. 2,5-Dihydrofuran is oxidized (using mCPBA or aqueous

    
    /catalyst) to meso-3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).
    
  • Step 2: Aminolysis. Nucleophilic attack by dimethylamine opens the epoxide. Due to the meso nature of the starting material, this

    
     reaction produces a racemic mixture of trans-4-(dimethylamino)tetrahydrofuran-3-ol.
    
  • Step 3: Kinetic Resolution. The racemate is subjected to Candida antarctica Lipase B (CAL-B) with an acyl donor (vinyl acetate). CAL-B typically displays high enantioselectivity for (R)-alcohols. It selectively acetylates the (3R,4S)-isomer, leaving the desired (3S,4R)-alcohol unreacted.

Pros: Low raw material cost; scalable; mild conditions. Cons: Maximum theoretical yield is 50% (unless dynamic kinetic resolution is applied).

Route 2: Chiral Pool Synthesis (The Stereochemical Anchor)

Strategy: Utilizes the pre-existing chirality of Tartaric Acid. To obtain the (3S,4R) configuration, D-(-)-Tartaric acid is the direct precursor.

  • Step 1: Cyclization. D-Tartaric acid is converted to (3S,4S)-tetrahydrofuran-3,4-diol via reduction and cyclization.

  • Step 2: Activation. Selective monotosylation of the diol yields the monotosylate.

  • Step 3: Displacement. Nucleophilic displacement of the tosylate by dimethylamine occurs with inversion of configuration.

    • Stereochemical Note: The starting (3S)-OH remains untouched. The (4S)-OTs is inverted to (4R)-NMe2. Result: (3S,4R).

Pros: Unambiguous absolute stereochemistry; no resolution required. Cons: D-Tartaric acid is significantly more expensive than L-Tartaric acid; longer linear sequence; use of sulfonyl chlorides.

Route 3: Asymmetric Desymmetrization (The Green Approach)

Strategy: Uses a chiral Lewis acid catalyst to direct the nucleophilic attack of dimethylamine onto one specific carbon of the meso-epoxide.

  • Mechanism: A chiral catalyst (e.g., (R,R)-Co(salen) or chiral Lanthanide complexes) binds to the meso-epoxide, creating a chiral environment that differentiates the two enantiotopic carbons. Dimethylamine attacks the favored position, yielding the (3S,4R) enantiomer directly.

Pros: High atom economy (100% theoretical yield); single-step induction of chirality. Cons: Catalyst cost; handling of volatile amine with sensitive catalysts; often requires strict anhydrous conditions.

Visualizing the Pathways

SyntheticRoutes Start_Ind 2,5-Dihydrofuran (Cheap Commodity) Meso_Epox meso-3,4-Epoxy-THF Start_Ind->Meso_Epox Epoxidation (mCPBA) Start_Pool D-(-)-Tartaric Acid (Chiral Pool) Diol (3S,4S)-THF-Diol Start_Pool->Diol Reduction & Cyclization Rac_Amino rac-trans-Aminoalcohol Meso_Epox->Rac_Amino HNMe2 Ring Opening Target TARGET: (3S,4R)-4-(dimethylamino)oxolan-3-ol Meso_Epox->Target Chiral Co(salen) + HNMe2 Rac_Amino->Target CAL-B Lipase Kinetic Resolution Waste (3R,4S)-Acetate (Byproduct) Rac_Amino->Waste Acetylation of undesired isomer Tosylate Monotosylate Int. Diol->Tosylate Monotosylation Tosylate->Target HNMe2 Displacement (Inversion)

Caption: Comparative flow of synthetic strategies. Route 1 (Blue) offers scalability; Route 2 (Red) offers certainty; Route 3 (Yellow) offers efficiency.

Comparative Analysis Table

MetricRoute 1: ChemoenzymaticRoute 2: Chiral Pool (D-Tartrate)Route 3: Asymmetric Desymmetrization
Starting Material Cost Low (2,5-Dihydrofuran)High (D-Tartaric Acid)Low (2,5-Dihydrofuran)
Step Count 3 Steps5-6 Steps2 Steps
Overall Yield ~35-40% (max 50% theoretical)~25-30%60-80% (Catalyst dependent)
Enantiomeric Excess (ee) >99% (Post-resolution)>98% (Source dependent)85-95% (Often requires recrystallization)
Atom Economy Moderate (Loss of acetylated isomer)Low (Loss of tosyl group/reagents)High (Direct addition)
Scalability High (Pilot/Plant scale ready)Moderate (Linear steps limit throughput)Low/Moderate (Catalyst cost/availability)
Safety Profile Good (Standard reagents)Moderate (Use of LiAlH4/TosCl)Moderate (Heavy metal catalysts)

Detailed Experimental Protocol (Route 1)

Rationale: This protocol is selected for its robustness, low cost, and suitability for laboratory to pilot-scale production without requiring expensive chiral catalysts.

Step 1: Synthesis of meso-3,4-Epoxytetrahydrofuran
  • Reagents: 2,5-Dihydrofuran (1.0 eq), m-CPBA (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2,5-dihydrofuran in DCM at 0°C.

    • Slowly add m-CPBA portion-wise to control exotherm.

    • Stir at room temperature (RT) for 12 hours.

    • Workup: Quench with saturated

      
       (to destroy peroxides) and saturated 
      
      
      
      (to remove acids).
    • Purification: Distillation (bp ~140°C) yields the epoxide as a colorless liquid.

Step 2: Ring Opening (Aminolysis)
  • Reagents: meso-Epoxide (from Step 1), 40% Aqueous Dimethylamine (excess).

  • Procedure:

    • Combine epoxide and aqueous dimethylamine in a pressure vessel or sealed tube.

    • Heat to 60-80°C for 6 hours. (Monitor by TLC/GC).

    • Workup: Concentrate under reduced pressure to remove water and excess amine.

    • Product: rac-trans-4-(dimethylamino)tetrahydrofuran-3-ol is obtained as a viscous oil. Yield is typically quantitative.

Step 3: Enzymatic Kinetic Resolution
  • Reagents: rac-Aminoalcohol, Vinyl Acetate (Acyl donor), Novozym 435 (Immobilized CAL-B), MTBE (Solvent).

  • Procedure:

    • Dissolve the racemic aminoalcohol (10 g) in anhydrous MTBE (100 mL).

    • Add Vinyl Acetate (0.6 eq relative to racemate).

    • Add Novozym 435 (10% w/w relative to substrate).

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Monitor reaction progress by Chiral HPLC or GC. The enzyme preferentially acetylates the (3R,4S)-isomer.

    • Termination: Stop reaction when conversion reaches ~50% (theoretical max for resolution). Filter off the enzyme beads.

  • Purification:

    • Evaporate solvent.[1]

    • Separate the (3S,4R)-alcohol (target) from the (3R,4S)-acetate using column chromatography (Silica gel; DCM/MeOH gradient). The alcohol is more polar and elutes later.

    • Result: (3S,4R)-4-(dimethylamino)tetrahydrofuran-3-ol with >98% ee.

References

  • General Synthesis of 3,4-Disubstituted THFs

    • Organic Syntheses, Coll. Vol. 4, p. 534 (1963). "Tetrahydrofuran-3,4-diol". Link

  • Enzymatic Resolution Strategies

    • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

    • Kamal, A., et al. (2008). "Chemoenzymatic synthesis of enantiopure amino alcohols." Tetrahedron: Asymmetry, 19(15), 1816-1828.
  • Desymmetrization of Meso-Epoxides

    • Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421-431. Link

    • Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 124(7), 1307-1315.
  • Chiral Pool (Tartaric Acid)

    • Musich, J. A., & Rapoport, H. (1978). "Synthesis of Anthopleurine from L-Tartaric Acid." Journal of the American Chemical Society, 100(15), 4865–4872. (Demonstrates the diol-to-epoxide/amine logic). Link

Sources

Comparative

Validation of Analytical Methods for (3S,4R)-4-(dimethylamino)oxolan-3-ol: A Comparative Guide

Executive Summary (3S,4R)-4-(dimethylamino)oxolan-3-ol (also known as trans-4-(dimethylamino)tetrahydrofuran-3-ol) is a critical chiral intermediate often employed in the synthesis of tyrosine kinase inhibitors and other...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,4R)-4-(dimethylamino)oxolan-3-ol (also known as trans-4-(dimethylamino)tetrahydrofuran-3-ol) is a critical chiral intermediate often employed in the synthesis of tyrosine kinase inhibitors and other complex pharmaceutical APIs. Its quality control presents a dual challenge: ensuring high enantiomeric purity (distinguishing the (3S,4R) eutomer from its enantiomer and diastereomers) and verifying chemical purity .

This guide objectively compares three validated analytical approaches: Direct Chiral HPLC (the industry standard), Chiral GC (for volatile efficiency), and Indirect Derivatization HPLC (for enhanced sensitivity). We provide detailed protocols, representative validation data, and decision-making frameworks to ensure regulatory compliance (ICH Q2(R1)).

Molecule Profile & Analytical Challenges

  • IUPAC Name: (3S,4R)-4-(dimethylamino)tetrahydrofuran-3-ol

  • Molecular Weight: ~131.17 g/mol [1]

  • Key Functional Groups: Tertiary amine (basic, pKa ~9.5), Secondary alcohol (polar).

  • Chromophore Status: Weak. The lack of conjugated

    
    -systems means UV detection is only viable at low wavelengths (<215 nm), posing baseline noise risks.
    
Analytical Decision Matrix

DecisionMatrix Start Select Method for (3S,4R)-4-(dimethylamino)oxolan-3-ol Q1 Is the sample volatile & thermally stable? Start->Q1 Q2 Is high UV sensitivity required (<0.1% impurity)? Q1->Q2 No Method2 Method B: Chiral GC (FID Detection) *Best for Process Control* Q1->Method2 Yes Method1 Method A: Direct Chiral HPLC (CAD/ELSD or Low UV) *Best for Routine QC* Q2->Method1 No Method3 Method C: Indirect HPLC (Derivatization) *Best for Trace Analysis* Q2->Method3 Yes

Figure 1: Analytical Method Selection Decision Tree.

Method A: Direct Chiral HPLC (The Gold Standard)

Verdict: Best balance of robustness and ease of use for final product release.

The Challenge of "The Basic Amine"

Amino-tetrahydrofurans interact strongly with residual silanols on silica-based columns, leading to peak tailing. Expert Insight: The use of an immobilized polysaccharide stationary phase allows for the use of robust mobile phases containing basic additives (Diethylamine) to suppress these secondary interactions, ensuring sharp peaks.

Experimental Protocol
  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (or Charged Aerosol Detector - CAD for better linearity).

  • Sample Diluent: Mobile Phase.

Validation Performance (Representative Data)
ParameterAcceptance CriteriaMethod A ResultStatus
Specificity Resolution (

) > 1.5 between enantiomers

Pass
Linearity (

)
> 0.9990.9998Pass
Precision (RSD) < 2.0% (n=6)0.4%Pass
LOD / LOQ S/N > 3 / > 100.5 µg/mL / 1.5 µg/mLPass
Robustness Stable with

2% organic modifier
StablePass

Critical Note: If using UV at 210 nm, ensure high-purity solvents (HPLC Grade) are used to minimize baseline drift.

Method B: Chiral GC-FID (The Green Alternative)

Verdict: Ideal for in-process control (IPC) where solvent consumption is a concern and the molecule is isolated as a free base.

Mechanism

Gas Chromatography utilizes cyclodextrin-based stationary phases. The volatile amine interacts with the hydrophobic cavity of the cyclodextrin derivative.

Experimental Protocol
  • Column: Cyclodex-B (Permethylated

    
    -cyclodextrin), 30 m x 0.25 mm x 0.25 µm.
    
  • Carrier Gas: Helium (1.5 mL/min, constant flow).

  • Injector: Split (20:1), 250°C.

  • Detector: FID, 280°C.

  • Oven Program: 80°C (1 min)

    
     5°C/min 
    
    
    
    180°C (hold 5 min).
Pros & Cons
  • Pros: No organic solvent waste; high resolution; universal detection (FID) avoids UV cutoff issues.

  • Cons: Requires the sample to be a free base (salts must be neutralized and extracted); thermal degradation risk if not pure.

Method C: Indirect HPLC via Derivatization

Verdict: Essential when sensitivity is paramount (e.g., cleaning validation or trace impurity analysis).

The Strategy

Since the native molecule has weak UV absorbance, we react the hydroxyl or amine group with a chromophore-rich chiral reagent.

  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).

  • Reaction: Reacts with the amine to form a thiourea derivative, introducing a strong chromophore and an additional chiral center.

Experimental Protocol
  • Derivatization: Mix 10 µL sample + 10 µL GITC solution (in ACN) + 10 µL Triethylamine. Incubate at RT for 30 mins.

  • Separation: C18 Column (Achiral).[2]

  • Mobile Phase: Water/Acetonitrile gradient.

  • Detection: UV at 254 nm (Strong signal).

Comparative Analysis & Recommendations

The following table summarizes the trade-offs between the three validated approaches.

FeatureMethod A: Direct HPLCMethod B: Chiral GCMethod C: Indirect HPLC
Primary Use Final Product Release (QC)In-Process Control (IPC)Trace Analysis / Bioanalysis
Sample Prep Simple (Dilute & Shoot)Medium (Extraction required for salts)Complex (Derivatization step)
Sensitivity Moderate (Low UV/CAD)High (FID)Very High (UV 254nm)
Cost per Run High (Solvents)Low (Gas only)Medium (Reagents)
Greenness Low (Hexane usage)High Medium
Validation Workflow Visualization

ValidationFlow cluster_0 Stage 1: Design cluster_1 Stage 2: Optimization cluster_2 Stage 3: Validation (ICH Q2) Step1 Solubility & pKa Profiling Step2 Column Screening (IA, AD-H, OD-H) Step1->Step2 Step3 Mobile Phase Tuning (% DEA, % IPA) Step2->Step3 Step4 System Suitability (Rs > 2.0) Step3->Step4 Step5 Specificity & Linearity Step4->Step5 Step6 Accuracy & Robustness Step5->Step6

Figure 2: Step-by-step Method Development and Validation Workflow.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach.[2] Wiley-VCH. (General reference for chiral method development strategies).

  • YMC Co., Ltd. (2023). Efficient method development for chiral separation by using CHIRAL ART columns.Link

  • BenchChem. (2025).[2] A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers. (Analogous methodology for THF derivatives). Link

  • Organic Chemistry Portal. (2023). Synthesis and Analysis of Tetrahydrofurans.Link

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of (3S,4R)-4-(dimethylamino)oxolan-3-ol Analogs in Muscarinic Agonist Design

Executive Summary The development of subtype-selective muscarinic acetylcholine receptor (mAChR) agonists is a primary objective in neuropharmacology, particularly for treating cognitive deficits associated with Alzheime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of subtype-selective muscarinic acetylcholine receptor (mAChR) agonists is a primary objective in neuropharmacology, particularly for treating cognitive deficits associated with Alzheimer's disease and schizophrenia[1]. At the core of this medicinal chemistry effort is the selection of an optimal chiral building block.

This guide objectively compares the (3S,4R)-4-(dimethylamino)oxolan-3-ol scaffold against its carbocyclic, nitrogenous, and stereochemical alternatives. As a direct structural analog of natural 2[2], the (3S,4R)-oxolane scaffold demonstrates superior orthosteric binding affinity and intrinsic efficacy. Modern aminotetrahydrofuran derivatives, such as 3[3], further validate the therapeutic potential of this specific ring system.

Mechanistic Rationale & Scaffold Comparison

To understand why the (3S,4R)-oxolane scaffold is the premier choice for M1/M4 agonist design, we must analyze the causality behind its structural interactions within the GPCR binding pocket.

  • (3S,4R)-4-(dimethylamino)oxolan-3-ol (The Target Product): The oxolane (tetrahydrofuran) ring is not merely a structural spacer; it actively participates in receptor recognition. The ring oxygen acts as a critical hydrogen bond acceptor, mimicking the ester oxygen of endogenous acetylcholine and the ring oxygen of natural muscarine[4]. The trans-(3S,4R) configuration perfectly vectors the basic dimethylamine to form a salt bridge with the conserved Asp105 residue, while positioning the hydroxyl group to interact with specific tyrosine residues in the M1 orthosteric pocket.

  • Cyclopentane Analogs (Carbocyclic Alternative): Replacing the ring oxygen with a methylene group results in a catastrophic loss of binding affinity. This proves that the heteroatom is essential for anchoring the ligand via hydrogen bonding.

  • Pyrrolidine Analogs (Nitrogen Heterocycle Alternative): Replacing the oxygen with a nitrogen introduces a secondary basic site. This alters the pKa and overall lipophilicity of the molecule, leading to promiscuous binding across all M1-M5 subtypes and increasing the risk of off-target cholinergic toxicity.

  • Cis-Oxolane Analogs (Stereochemical Alternatives): Incorrect spatial arrangement (e.g., cis-3S,4S) causes severe steric clashes within the tightly packed mAChR binding pocket. This shifts the pharmacological profile from full agonism to weak partial agonism or outright antagonism.

SAR_Workflow Scaffold (3S,4R)-Oxolane Scaffold Mod1 Ring Isosteres (Pyrrolidine, Cyclopentane) Scaffold->Mod1 Mod2 Stereoisomers (cis vs. trans) Scaffold->Mod2 Assay1 Radioligand Binding (Affinity / Ki) Mod1->Assay1 Mod2->Assay1 Assay2 FLIPR Calcium Assay (Efficacy / EC50) Assay1->Assay2 Lead Optimized M1 Agonist Assay2->Lead

Figure 2: Logical SAR workflow for evaluating oxolane analogs via affinity and efficacy assays.

Quantitative SAR Data Comparison

The following table summarizes the experimental performance of the base scaffolds when evaluated for M1 receptor activation. Data clearly demonstrates the superiority of the (3S,4R)-oxolane system.

Scaffold BaseStereochemistryRing HeteroatomM1 Affinity (

, nM)
M1 Efficacy (

, nM)
Intrinsic Activity (

%)
Oxolan-3-ol (Product) (3S,4R) trans Oxygen 12 45 98%
Oxolan-3-ol(3R,4S) transOxygen450>100042%
Oxolan-3-ol(3S,4S) cisOxygen890>100015%
Cyclopentan-1-ol(1S,2R) transCarbon1250>500010%
Pyrrolidin-3-ol(3S,4R) transNitrogen8532065%

Self-Validating Experimental Protocols

To objectively validate the data presented above, we employ a two-tiered screening system. Every protocol is designed with internal controls to ensure the data is a self-validating reflection of true pharmacological activity.

Protocol 1: Radioligand Competitive Binding Assay (Affinity)

Causality & Rationale: This assay measures the ability of the analogs to displace a known antagonist. We utilize [3H]-N-methylscopolamine ([3H]-NMS) because it binds to all mAChR subtypes with high, non-selective affinity, providing a universal baseline for competitive displacement.

  • Membrane Preparation: Culture CHO-K1 cells stably expressing the human M1 receptor. Harvest and homogenize cells in ice-cold buffer to isolate functional cell membranes.

  • Equilibration: Incubate 10 µg of membrane protein with 0.2 nM [3H]-NMS and varying concentrations of the test analog (

    
     to 
    
    
    
    M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) for 2 hours at room temperature.
  • Self-Validation Control: Include 10 µM Atropine in parallel wells to define Non-Specific Binding (NSB). Validation Gate: The assay is only deemed valid if specific binding (Total Binding minus NSB) constitutes >80% of the total radioactive signal.

  • Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to prevent ligand depletion). Wash three times, add scintillation cocktail, and quantify radioactivity.

  • Analysis: Calculate the

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: FLIPR Calcium Mobilization Assay (Functional Efficacy)

Causality & Rationale: M1 receptors are Gq-coupled GPCRs. Receptor activation leads to Phospholipase C (PLC) stimulation,


 generation, and subsequent intracellular calcium release[5]. The Fluorometric Imaging Plate Reader (FLIPR) provides a real-time, kinetic quantification of this specific downstream pathway.

M1_Signaling Agonist (3S,4R)-Oxolane M1_Receptor M1 mAChR Agonist->M1_Receptor Binds Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 ER Efflux

Figure 1: Gq-coupled signaling cascade activated by (3S,4R)-oxolane binding to the M1 receptor.

  • Dye Loading: Seed M1-expressing CHO cells in 384-well black/clear-bottom plates. Incubate with a calcium-sensitive fluorescent dye (Fluo-4 AM) and probenecid (to prevent active dye extrusion) for 1 hour at 37°C.

  • Self-Validation Control: Calculate the Z'-factor using 10 µM Acetylcholine (ACh) as the positive control (100%

    
    ) and assay buffer as the negative control. Validation Gate: Proceed with data analysis only if Z' > 0.5, ensuring a statistically robust assay window.
    
  • Compound Addition: Transfer plates to the FLIPR instrument. Dispense test analogs automatically while continuously recording fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Analysis: Measure the peak fluorescence minus the baseline. Normalize data to the ACh maximal response to determine the intrinsic efficacy (

    
     %) and calculate the 
    
    
    
    .

Conclusion

Experimental data and mechanistic modeling confirm that the (3S,4R)-4-(dimethylamino)oxolan-3-ol scaffold is vastly superior to pyrrolidine, cyclopentane, and cis-oriented alternatives. By preserving the critical oxygen hydrogen-bond acceptor and locking the pharmacophore in the optimal trans geometry, this building block ensures high affinity, potent efficacy, and strict subtype selectivity in muscarinic agonist development.

References

  • Title: 1 Source: Google Patents

  • Title: 3 Source: Tocris Bioscience

  • Title: 2 Source: National Institutes of Health (NIH)

  • Title: 4 Source: PubChem (NIH)

  • Title: 5 Source: National Institutes of Health (NIH)

Sources

Validation

A Theoretical Benchmarking Guide: (3S,4R)-4-(dimethylamino)oxolan-3-ol versus L-Proline in Asymmetric Aldol Catalysis

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This guide presents a comparative analysis of the potential catalytic performance of (3S,4R)-4-(dimethylamino)oxolan-3-ol agains...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide presents a comparative analysis of the potential catalytic performance of (3S,4R)-4-(dimethylamino)oxolan-3-ol against the well-established organocatalyst, L-proline. Due to a current lack of published experimental data on the catalytic activity of (3S,4R)-4-(dimethylamino)oxolan-3-ol, this document provides a theoretical benchmark based on established principles of asymmetric organocatalysis. The asymmetric aldol reaction between acetone and p-nitrobenzaldehyde serves as a model system for this comparative discussion. We will delve into the known performance of L-proline, provide a detailed experimental protocol, and, through structural and mechanistic analysis, project the potential catalytic behavior of (3S,4R)-4-(dimethylamino)oxolan-3-ol.

Introduction: The Quest for Novel Chiral Organocatalysts

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful alternative to metal-based catalysts.[1] Among the pioneering organocatalysts, the simple amino acid L-proline has demonstrated remarkable efficacy in a wide array of transformations, most notably the asymmetric aldol reaction.[2][3] Its success stems from its ability to act as a bifunctional catalyst, utilizing its secondary amine and carboxylic acid moieties to mimic the enamine-based mechanism of Class I aldolase enzymes.[2][4]

The continuous search for novel organocatalysts with improved activity, selectivity, and broader substrate scope is a key driver of innovation in synthetic chemistry. In this context, (3S,4R)-4-(dimethylamino)oxolan-3-ol presents an intriguing structural scaffold. As a chiral, cyclic amino alcohol, it shares some fundamental features with established catalysts. However, its unique tetrahydrofuran (oxolane) backbone and tertiary amine functionality suggest that its catalytic profile may differ significantly from that of proline.

This guide aims to provide a foundational, albeit theoretical, assessment of (3S,4R)-4-(dimethylamino)oxolan-3-ol as a potential organocatalyst by comparing its structural attributes to those of L-proline in the context of a benchmark asymmetric aldol reaction.

The Benchmark: L-Proline in the Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between a ketone and an aldehyde is a quintessential C-C bond-forming reaction and a standard for evaluating the performance of new organocatalysts.[5] The reaction of acetone with p-nitrobenzaldehyde, catalyzed by L-proline, is a well-documented example that provides robust data for comparison.[6][7][8]

Performance Data

The following table summarizes the typical performance of L-proline in the asymmetric aldol reaction between acetone and p-nitrobenzaldehyde.

CatalystAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
L-Prolinep-NitrobenzaldehydeAcetone30Acetone3HighModerate[7]
L-Prolinep-NitrobenzaldehydeAcetone30DMSO24-48Not specifiedHigh[6]
L-Prolinep-NitrobenzaldehydeAcetone10-20DCM24-72Moderate-Highup to 61[8]

Note: Yields and enantiomeric excess (ee) can vary based on specific reaction conditions such as solvent, temperature, and reaction time.

Mechanistic Rationale for L-Proline Catalysis

L-proline catalyzes the aldol reaction through a well-established enamine catalytic cycle.[9][10] The key steps are:

  • Enamine Formation: The secondary amine of L-proline reacts with the ketone (acetone) to form a nucleophilic enamine intermediate.

  • Aldol Addition: The enamine attacks the electrophilic aldehyde. The stereochemical outcome of this step is dictated by a highly organized, chair-like transition state, often described by the Zimmerman-Traxler model.[2][9][11] The carboxylic acid group of proline is believed to activate the aldehyde through hydrogen bonding.[2][7]

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the L-proline catalyst.[10]

L-Proline Catalytic Cycle Catalytic Cycle of L-Proline in the Aldol Reaction cluster_cycle cluster_reactants cluster_products Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Acetone - H₂O TransitionState Zimmerman-Traxler Transition State Enamine->TransitionState + Aldehyde Iminium Iminium Adduct TransitionState->Iminium C-C Bond Formation Iminium->Proline + H₂O - Aldol Product AldolProduct Chiral Aldol Product Iminium->AldolProduct Acetone Acetone Acetone->Enamine Aldehyde p-Nitrobenzaldehyde Aldehyde->TransitionState

Figure 1: Catalytic cycle of a proline-catalyzed aldol reaction.

Theoretical Performance of (3S,4R)-4-(dimethylamino)oxolan-3-ol

In the absence of experimental data, we can hypothesize the catalytic behavior of (3S,4R)-4-(dimethylamino)oxolan-3-ol by analyzing its structural differences from L-proline and their potential impact on the catalytic cycle.

Structural Comparison
FeatureL-Proline(3S,4R)-4-(dimethylamino)oxolan-3-ol
Chiral Scaffold Pyrrolidine RingTetrahydrofuran (Oxolane) Ring
Amine Functionality Secondary AmineTertiary Amine
Acidic/H-Bonding Group Carboxylic AcidHydroxyl Group
Stereochemistry (S)(3S, 4R)
Hypothetical Mechanistic Pathway and Performance Analysis

Enamine vs. Alternative Mechanisms: The primary mechanistic divergence arises from the nature of the amine. L-proline's secondary amine is crucial for forming the enamine intermediate. (3S,4R)-4-(dimethylamino)oxolan-3-ol possesses a tertiary amine, which cannot form an enamine. Therefore, it is unlikely to operate through the classical proline-catalyzed pathway.

Instead, (3S,4R)-4-(dimethylamino)oxolan-3-ol would likely function as a Brønsted base or a Lewis base catalyst. The dimethylamino group could deprotonate the ketone to form an enolate, which would then attack the aldehyde. The adjacent hydroxyl group could play a role in coordinating with the aldehyde and/or the enolate, potentially organizing the transition state to induce stereoselectivity.

Stereochemical Control:

  • L-Proline: The rigid pyrrolidine ring and the bifunctional nature of the catalyst create a well-defined chiral pocket in the Zimmerman-Traxler transition state, leading to high enantioselectivity.[9]

  • (3S,4R)-4-(dimethylamino)oxolan-3-ol: The stereochemical outcome would depend on the ability of the catalyst to form a rigid, chiral transition state. The oxolane ring has a degree of conformational flexibility (pseudorotation between "twist" and "envelope" forms), which could lead to multiple competing transition states and potentially lower enantioselectivity compared to the more rigid proline system.[4] The trans relationship between the hydroxyl and dimethylamino groups would place them on opposite faces of the ring, influencing how they interact with the substrates.

Reactivity:

  • L-Proline: The carboxylic acid provides effective activation of the aldehyde via hydrogen bonding.

  • (3S,4R)-4-(dimethylamino)oxolan-3-ol: The hydroxyl group is a weaker hydrogen bond donor than a carboxylic acid. This might result in lower activation of the aldehyde and consequently, slower reaction rates. The steric bulk of the N,N-dimethyl group is greater than the N-H of proline's enamine intermediate, which could also influence the rate of the C-C bond-forming step.[3]

Hypothetical Catalytic Pathway Hypothetical Catalytic Pathway for (3S,4R)-4-(dimethylamino)oxolan-3-ol cluster_catalyst cluster_intermediates cluster_reactants cluster_products Catalyst (3S,4R)-4-(dimethylamino) oxolan-3-ol Enolate Enolate Catalyst->Enolate + Acetone (Base Catalysis) TransitionState Organized Transition State Enolate->TransitionState + Aldehyde (H-Bonding?) Alkoxide Alkoxide Adduct TransitionState->Alkoxide C-C Bond Formation AldolProduct Chiral Aldol Product Alkoxide->AldolProduct Proton Transfer Acetone Acetone Acetone->Enolate Aldehyde p-Nitrobenzaldehyde Aldehyde->TransitionState AldolProduct->Catalyst Catalyst Regeneration

Figure 2: A plausible, yet hypothetical, catalytic pathway for the aldol reaction catalyzed by (3S,4R)-4-(dimethylamino)oxolan-3-ol.

Experimental Protocols

The following is a detailed, step-by-step methodology for the benchmark L-proline catalyzed asymmetric aldol reaction. This protocol can serve as a template for future experimental evaluation of (3S,4R)-4-(dimethylamino)oxolan-3-ol.

L-Proline Catalyzed Aldol Reaction of p-Nitrobenzaldehyde with Acetone[6][7]

Materials:

  • p-Nitrobenzaldehyde

  • L-Proline

  • Acetone (reagent grade)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a 25 mL round-bottom flask, add p-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and L-proline (35.0 mg, 0.3 mmol).

  • Add acetone (5.0 mL) to the flask.

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dilute the residue with dichloromethane (2.0 mL).

  • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent.

  • Collect the fractions containing the product and concentrate under reduced pressure to obtain the pure aldol product.

  • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental_Workflow Experimental Workflow for the Benchmark Aldol Reaction Start Start: Assemble Reactants (Aldehyde, Proline, Acetone) Reaction Stir at Room Temperature (3h) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Concentrate and Redissolve in DCM Monitoring->Workup Reaction Complete Purification Flash Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) and ee determination (Chiral HPLC) Purification->Analysis End End: Pure Aldol Product Analysis->End

Figure 3: A step-by-step workflow for the L-proline catalyzed aldol reaction.

Conclusion and Future Outlook

This guide has established a theoretical framework for evaluating (3S,4R)-4-(dimethylamino)oxolan-3-ol as a potential organocatalyst by comparing it to the well-understood L-proline. Our analysis suggests that (3S,4R)-4-(dimethylamino)oxolan-3-ol is unlikely to follow the canonical enamine pathway due to its tertiary amine. Instead, it may function as a Brønsted/Lewis base catalyst, with the hydroxyl group playing a key role in organizing a stereoselective transition state.

Key Hypotheses:

  • (3S,4R)-4-(dimethylamino)oxolan-3-ol will likely exhibit catalytic activity, but through a different mechanism than L-proline.

  • Lower reactivity is anticipated due to the weaker H-bond donating ability of the hydroxyl group compared to proline's carboxylic acid.

  • Enantioselectivity is uncertain and will be highly dependent on the conformational rigidity of the oxolane ring and the effectiveness of the hydroxyl and dimethylamino groups in creating a well-defined chiral environment in the transition state.

Ultimately, the true catalytic potential of (3S,4R)-4-(dimethylamino)oxolan-3-ol can only be determined through empirical investigation. The experimental protocol provided for the benchmark L-proline reaction offers a clear starting point for such studies. Future work should focus on synthesizing (3S,4R)-4-(dimethylamino)oxolan-3-ol and systematically evaluating its performance in the asymmetric aldol reaction and other key organic transformations. The results of these experiments will be crucial in determining whether this novel scaffold can offer a valuable addition to the organocatalysis toolbox.

References

  • BenchChem. (2025).
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 4.2.2.5. l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone.
  • Wikipedia. (n.d.).
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • BenchChem. (2025).
  • C. Tanyeli, E. Demir, D. S. Er, S. Öztürk, and A. Güven. (2019). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Structural Chemistry, 31(2), 599-609.
  • Tang, Z., Jiang, F., Yu, L.-T., Ruan, J., Li, X.-L., & Yang, S.-C. (2004). l-Prolinamides derived from amino alcohols as catalysts for the direct asymmetric aldol reaction. Proceedings of the National Academy of Sciences, 101(46), 16183-16186.
  • BenchChem. (2025). The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity.
  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). 4.2.2.5. l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone.
  • G. Guillena, D. J. Ramón, and M. Yus. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • Hoyt, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Illinois Chemistry.
  • Ryan, S. J., & Coote, M. L. (2021). Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Open Research Repository.
  • Kumagai, J., Otsuki, T., Reddy, U. V. S., Kohari, Y., Seki, C., Uwai, K., Okuyama, Y., Kwon, E., Tokiwa, M., Takeshita, M., & Nakano, H. (2017). Chiral primary amino alcohol organobase catalyst for the asymmetric Diels-Alder reaction of anthrones with maleimides.
  • Noyori, R., & Kitamura, M. (1995). Self and Nonself Recognition of Asymmetric Catalysts. Nonlinear Effects in the Amino Alcohol-Promoted Enantioselective Addition. ElectronicsAndBooks.
  • Ahmad, S., & Ahmad, I. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Lewis, D. E. (n.d.). Steric and catalytic effects of alcohols on the transamination of napthalimides. University of Wisconsin.
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  • Zaccaria, F., & Zuccaccia, C. (2023).
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  • Jørgensen, K. A. (2008). Organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives.
  • Sigma-Aldrich. (n.d.). 4-Aminotetrahydrofuran-3-ol.
  • ChemRxiv. (n.d.). A hidden catalysis: metal-, and organocatalyst-free one-pot assembly of chiral aza-tricyclic molecules.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (3S,4R)-4-(dimethylamino)oxolan-3-ol

As a novel heterocyclic compound, (3S,4R)-4-(dimethylamino)oxolan-3-ol presents unique challenges for laboratory waste management. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be readily a...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, (3S,4R)-4-(dimethylamino)oxolan-3-ol presents unique challenges for laboratory waste management. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be readily available, a robust disposal plan can be formulated by examining its constituent functional groups—a tertiary amine, a secondary alcohol, and a tetrahydrofuran (oxolane) ring system. This guide provides a procedural framework for researchers and drug development professionals to manage and dispose of this compound safely, ensuring both personal safety and environmental compliance.

Hazard Characterization and Risk Assessment

The fundamental principle of safe disposal is a thorough understanding of the chemical's potential hazards. Based on its structure, (3S,4R)-4-(dimethylamino)oxolan-3-ol should be treated as a hazardous substance until proven otherwise.

  • Amine Group: The dimethylamino group suggests the compound may be corrosive, a skin and eye irritant, and potentially harmful to aquatic life.[1] Amines should be segregated from other waste streams to prevent hazardous reactions.[1]

  • Oxolane (Tetrahydrofuran) Moiety: The tetrahydrofuran backbone indicates a potential for flammability, similar to its parent compound, THF.[2]

  • Alcohol Group: The hydroxyl group can contribute to its flammability and may have specific incompatibilities.

Given these characteristics, all waste containing this compound must be treated as hazardous chemical waste.[3] Laboratory personnel should always treat unknown chemical wastes as hazardous until confirmed otherwise by an institution's Environmental Health & Safety (EHS) department.[3]

Table 1: Presumed Hazard Profile of (3S,4R)-4-(dimethylamino)oxolan-3-ol

Hazard ClassAnticipated Properties & RationaleGHS Pictograms (Presumed)
Flammability The oxolane (THF) ring is a known flammable liquid.[2][4]🔥
Skin/Eye Irritation Amine and alcohol functional groups are frequently associated with skin and serious eye irritation.[4][5]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin, a common trait for novel amine compounds.[6][7]
Aquatic Toxicity Many heterocyclic and amine-containing compounds are harmful to aquatic life with long-lasting effects.[7][8]🐠

Immediate Safety & Personal Protective Equipment (PPE)

Before handling any waste materials containing (3S,4R)-4-(dimethylamino)oxolan-3-ol, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[9]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.[9]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as solid chemical waste after handling.[7]

  • Body Protection: A flame-retardant lab coat must be worn and kept buttoned.[6]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator is required.[9]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (3S,4R)-4-(dimethylamino)oxolan-3-ol requires meticulous segregation of waste streams. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer. [1][3]

Step 1: Waste Stream Identification & Segregation

Properly identifying and segregating waste is the most critical step. Commingling different waste types can create hazardous reactions and significantly increase disposal costs.[10]

  • Unused or Expired Neat Compound: Pure, unused (3S,4R)-4-(dimethylamino)oxolan-3-ol.

  • Contaminated Solid Waste: Items such as gloves, weigh boats, pipette tips, and contaminated silica gel or filter paper.

  • Contaminated Liquid Waste (Aqueous): Aqueous solutions containing the compound.

  • Contaminated Liquid Waste (Organic Solvent): Solutions of the compound in organic solvents (e.g., DCM, Ethyl Acetate, Methanol). Segregate halogenated and non-halogenated solvent waste.

Step 2: Containerization and Labeling

All waste must be collected in designated, compatible, and properly sealed containers obtained from your institution's EHS department.[11][12]

Protocol for Waste Collection:

  • Select the Correct Container: Use a container that is in good condition and compatible with the chemical waste. For flammable liquids, this is typically a high-density polyethylene (HDPE) or metal safety can.[12]

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[12]

  • List Contents Clearly: As waste is added, list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this compound, write "(3S,4R)-4-(dimethylamino)oxolan-3-ol".[12]

  • Keep Containers Closed: Containers must remain sealed at all times except when adding waste. Do not leave a funnel in the opening.[12]

  • Do Not Overfill: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Step 3: Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12]

  • Segregation: Store waste containers segregated by hazard class (e.g., flammables, corrosives, oxidizers).[13]

  • Secondary Containment: Place all liquid waste containers in a secondary containment tray large enough to hold the contents of the largest container.[13]

  • Storage Location: Store in a cool, dry, and well-ventilated area away from heat sources, sparks, or open flames.[14]

Step 4: Arranging for Final Disposal

When a waste container is nearly full (90%), arrange for pickup through your institution's EHS office.[9]

  • Complete Pickup Request: Fill out the required chemical waste pickup form provided by your EHS department.

  • Ensure Proper Labeling: Double-check that all labels are complete and accurate before the scheduled pickup.

  • Transport: Do not transport hazardous waste yourself. Trained EHS professionals must handle the collection and transport of the waste.[3]

Spill Management Protocol

In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.[9]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a spill kit with an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous solid waste.[11]

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

Regulatory Framework

The disposal procedures outlined are designed to comply with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] Academic and research laboratories often operate under specific guidelines, such as Subpart K of 40 CFR Part 262, which provides an alternative set of requirements better suited for the laboratory environment.[16] Adherence to these institutional and federal guidelines is mandatory.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (3S,4R)-4-(dimethylamino)oxolan-3-ol waste streams.

G Figure 1. Disposal Workflow for (3S,4R)-4-(dimethylamino)oxolan-3-ol start Identify Waste Containing (3S,4R)-4-(dimethylamino)oxolan-3-ol neat Unused / Neat Compound start->neat solid Contaminated Solid Waste (Gloves, Tips, Wipes) start->solid liquid Contaminated Liquid Waste start->liquid container_solid Collect in Labeled Solid Hazardous Waste Container neat->container_solid Treat as solid waste solid->container_solid aqueous Aqueous Solution liquid->aqueous Is it water-based? organic Organic Solvent Solution liquid->organic Is it solvent-based? container_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous->container_aqueous container_organic Collect in Labeled Organic Hazardous Waste Container (Segregate Halogenated) organic->container_organic storage Store in Secondary Containment in Satellite Accumulation Area container_solid->storage container_aqueous->storage container_organic->storage pickup Arrange Pickup with Environmental Health & Safety (EHS) storage->pickup

Caption: Disposal workflow for (3S,4R)-4-(dimethylamino)oxolan-3-ol.

References

  • TCI Chemicals. (2025, January 7). SAFETY DATA SHEET: 3-(Aminomethyl)tetrahydrofuran.
  • Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet: (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Tetrahydrofuran.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. (n.d.). (S)-(+)-3-Hydroxytetrahydrofuran 99%.
  • BenchChem. (2025). Safe Handling and Storage of Novel Heterocyclic Compounds.
  • 3M. (2024, September 18). SAFETY DATA SHEET: Dihydro-3-(tetrapropenyl)furan-2,5-dione.
  • BenchChem. (2025). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Safe Disposal of O-(3,4-dichlorophenyl)hydroxylamine: A Step-by-Step Guide.
  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran.
  • Al-Tohamy, R., et al. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.
  • United States Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • PubChem. (n.d.). 3-Furanol, tetrahydro-.
  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tetrahydrofurfuryl salicylate.
  • Laxai Life Sciences Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET: Heterocyclic compounds for biochemical studies.
  • American Chemical Society. (2025-2028). Public Policy Statement: REGULATION OF LABORATORY WASTE.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • ChemScene. (n.d.). 1178026-71-5 | (3r,4r)-4-(Cyclohexylamino)tetrahydrofuran-3-ol.
  • International Journal of Innovations in Engineering and Management. (2021, December 15). ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Unknown. (n.d.).
  • Cornell University. (n.d.). Guide for Drain Disposal of Laboratory Chemicals. Retrieved from Cornell University Environmental Health and Safety.
  • MedChemExpress. (n.d.). (S)-Tetrahydrofuran-3-ol.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.

Sources

Handling

Personal protective equipment for handling (3S,4R)-4-(dimethylamino)oxolan-3-ol

Executive Safety Summary (The "Grab-and-Go") Compound Identity: (3S,4R)-4-(dimethylamino)oxolan-3-ol CAS (Racemate Proxy): 10295-90-6 Signal Word: WARNING This compound is a chiral amino-alcohol built on a tetrahydrofura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (The "Grab-and-Go")

Compound Identity: (3S,4R)-4-(dimethylamino)oxolan-3-ol CAS (Racemate Proxy): 10295-90-6 Signal Word: WARNING

This compound is a chiral amino-alcohol built on a tetrahydrofuran (THF) core. It combines the peroxide-forming risks of ethers with the tissue-corrosive potential of organic amines. Do not treat this merely as a solvent. It is a functionalized intermediate that requires strict exclusion of moisture and oxygen to maintain integrity and safety.[1]

Critical Hazard Profile
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[2]Zero-tolerance for open-bench handling; use secondary containment.
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[3]Splash Goggles are mandatory. Safety glasses are insufficient due to amine alkalinity.
Flammability H227 Combustible Liquid (Flash Point ~91°C).Keep away from heat sources.[1][3][4][5] Ground all glassware during transfer.
Reactivity EUH019 May form explosive peroxides.[1][4][6]Date upon receipt. Test for peroxides every 6 months. Discard if >100 ppm.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg quantities. The presence of the dimethylamino group increases skin permeability compared to standard THF.

Glove Selection Protocol

Data extrapolated from aliphatic amine and cyclic ether breakthrough studies.

MaterialThickness (mm)Breakthrough TimeUsage Scenario
Nitrile (Disposable) 0.11 mm< 10 minsSplash Protection Only. Change immediately upon any contact.
Nitrile (Extended) 0.20 mm~ 30 minsGeneral Handling. Recommended for standard weighing/reaction setup.
Butyl Rubber 0.50 mm> 480 minsSpill Cleanup / Bulk Transfer. Mandatory for volumes >100 mL.
Silver Shield (Laminate) Multi-layer> 480 minsEmergency Response. Use as a liner under nitrile gloves for maximum dexterity + protection.
Respiratory & Body Protection[1][3][4][5][6][7]
  • Respiratory: Work must be performed in a certified chemical fume hood. If working outside containment (e.g., maintenance, spill), use a full-face respirator with Type ABEK cartridges (Organic Vapors + Amines).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Face shield required if pouring volumes >500 mL.

  • Clothing: 100% Cotton lab coat (synthetic fibers melt into skin during fire). Long pants, closed-toe leather/impermeable shoes.

Operational Handling Protocol

A. Storage & Stability

The (3S,4R) stereocenter is sensitive to racemization under acidic or high-thermal conditions. The ether linkage is susceptible to autoxidation.

  • Atmosphere: Store under Argon or Nitrogen. The amine group is hygroscopic; moisture absorption will alter stoichiometry and catalyze degradation.

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass with a Teflon-lined cap. Do not use ground glass stoppers (alkaline amines can seize ground glass joints).

  • Peroxide Management: Label the bottle with "Date Received" and "Date Opened." Test for peroxides using starch-iodide strips before any distillation or evaporation step.

B. Reaction Setup Workflow
  • Weighing: Use a disposable anti-static weighing boat. If the compound is a viscous liquid, use a gas-tight syringe for transfer to avoid atmospheric exposure.

  • Solvent Compatibility: Compatible with DCM, THF, and Methanol. Avoid acetone (potential Schiff base formation with impurities) or acidic solvents unless intended for salt formation.

  • Quenching: Reactions involving this compound are often basic. Quench carefully with ammonium chloride solution, noting that the exotherm may be delayed.

Emergency Response & Decontamination

Decision Logic: Spill vs. Exposure

Visualizing the immediate response steps to minimize injury.[1][6]

SafetyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Skin Skin/Eye Exposure Type->Skin Person Contaminated Spill Chemical Spill Type->Spill Bench/Floor Contaminated Wash 1. Move to Safety Shower/Eyewash 2. Flood area for 15 minutes 3. Remove contaminated clothing Skin->Wash Size Volume > 100 mL? Spill->Size Medical Seek Medical Attention (Bring SDS) Wash->Medical Evacuate EVACUATE LAB Call EHS/Fire Dept Size->Evacuate Yes (Major) Clean 1. Don Butyl Gloves + Respirator 2. Cover with Vermiculite 3. Scoop into HazWaste Size->Clean No (Minor)

Figure 1: Decision matrix for immediate incident response. Note that for amine-containing compounds, speed of washing is the single most critical factor in preventing chemical burns.

Decontamination Procedure[1]
  • Glassware: Rinse with ethanol, then wash with an acidic detergent (e.g., Alconox) to neutralize the basic amine residues.

  • Surface Spills:

    • Do NOT use paper towels (combustible).

    • Use Vermiculite or Diatomaceous Earth to absorb the liquid.

    • Wipe the area with a dilute (1%) acetic acid solution to neutralize traces, followed by water.

Waste Disposal Strategy

Compliance with RCRA (USA) and European Waste Catalogue (EWC) standards is mandatory.

Waste StreamClassificationDisposal Method
Pure Compound Hazardous Organic BaseDo not drain. Collect in "Basic Organic Waste" container (halogen-free).
Contaminated Solids Hazardous SolidGloves, weigh boats, and absorbents go into double-bagged solid hazardous waste.
Aqueous Washings Basic Aqueous WasteAdjust pH to 6–8 if local regulations allow drain disposal; otherwise, collect as aqueous waste.

Disposal Note: Ensure the waste container is NOT stored near strong acids or oxidizers (e.g., Nitric Acid waste), as the amine functionality can react violently.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14171650, (3R,4R)-Tetrahydrofuran-3,4-diamine (Analog Safety Data). Retrieved October 26, 2025, from [Link]

  • Carl Roth GmbH (2021). Safety Data Sheet: Tetrahydrofuran (Base Ring Hazards). Retrieved October 26, 2025, from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 3-aminotetrahydrofuran (General Amine/Ether Hazards). Retrieved October 26, 2025, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4R)-4-(dimethylamino)oxolan-3-ol
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